molecular formula C7H14O2 B1204627 2-Methylhexanoic acid CAS No. 4536-23-6

2-Methylhexanoic acid

Cat. No.: B1204627
CAS No.: 4536-23-6
M. Wt: 130.18 g/mol
InChI Key: CVKMFSAVYPAZTQ-UHFFFAOYSA-N
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Description

2-Methylhexanoic Acid (CAS RN: 4536-23-6) is a branched-chain fatty acid of high interest in research and industrial synthesis. This compound, with a molecular formula of C 7 H 14 O 2 and a molecular weight of 130.19 g/mol, serves as a valuable building block and reference standard in various scientific applications . Its primary research value lies in the flavor and fragrance industry, where it is noted for its intense, cheesy, and dairy-like characteristics. It is specifically applied in the development of dairy flavors, such as cheese and milk, and is used sparingly in fragrances to impart a sour, cheesy note . As a chemical intermediate, this compound is utilized in organic synthesis and in the production of pharmaceutical intermediates . This product is characterized as a colorless to light yellow clear liquid with a minimum purity of 98.0% (by GC) . Key physical properties include a boiling point of 72°C at 5.3 mmHg, a specific gravity of 0.92 (20/20°C), and solubility in water, alcohol, and ether . Please note that this chemical is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or consumer use. This product is classified as hazardous and requires careful handling. It causes severe skin burns and eye damage . Researchers must consult the Safety Data Sheet (SDS) and adhere to strict safety protocols, including wearing appropriate personal protective equipment (PPE) and storing the compound in a cool, dark place, potentially in a corrosive-resistant container .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylhexanoic acid
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InChI

InChI=1S/C7H14O2/c1-3-4-5-6(2)7(8)9/h6H,3-5H2,1-2H3,(H,8,9)
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InChI Key

CVKMFSAVYPAZTQ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCC(C)C(=O)O
Source PubChem
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Molecular Formula

C7H14O2
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DSSTOX Substance ID

DTXSID9044241
Record name 2-Methylhexanoic acid
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Molecular Weight

130.18 g/mol
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Physical Description

colourless, oily liquid with a fruity odour
Record name 2-Methylhexanoic acid
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

miscible with alcohol, ether and water
Record name 2-Methylhexanoic acid
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Density

0.914-0.918 (20°/20°)
Record name 2-Methylhexanoic acid
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CAS No.

4536-23-6, 104490-70-2
Record name 2-Methylhexanoic acid
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Record name 2-Methylcaproic acid
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Record name Hexanoic acid, methyl-
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Record name 2-METHYLHEXANOIC ACID
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Record name 2-Methylhexanoic acid
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Foundational & Exploratory

The Occurrence of 2-Methylhexanoic Acid in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylhexanoic acid, a branched-chain fatty acid, is a naturally occurring volatile organic compound found in a variety of plant species. Its presence contributes to the characteristic aroma and flavor profiles of several fruits and essential oils. This technical guide provides a comprehensive overview of the natural occurrence of this compound in plants, including available quantitative data, detailed experimental protocols for its analysis, and insights into its potential biosynthetic and signaling pathways.

Natural Occurrence and Quantitative Data

This compound has been identified as a volatile constituent in a range of plants, contributing to their unique sensory attributes. The following table summarizes the known plant sources and, where available, the concentration of this compound. It is important to note that quantitative data for this compound in plant matrices is often reported as a relative percentage of the total volatile compounds rather than absolute concentrations.

Plant SpeciesCommon NamePlant PartMethod of AnalysisConcentration/Relative AbundanceReference(s)
Hyphaene thebaicaDoum PalmFruit PulpHS-SPME-GC-MSMajor volatile compound[1]
Fragaria × ananassaStrawberryFruitHS-SPME-GC-MSPresent, contributes to off-flavor[2]
Malus domesticaAppleFruitHS-SPME-GC-MSPresent as acid and ester derivatives[3]
Bothriochloa bladhiiAustralian BluestemAerial partsGC-MS of Essential OilConstituent of essential oil[4][5][6]

Note: The term "major volatile compound" indicates a high relative peak area in the chromatogram but does not specify an exact concentration. Further quantitative studies are required to determine the absolute concentrations of this compound in these and other plant sources.

Biosynthetic Pathway of this compound in Plants

The biosynthesis of branched-chain fatty acids, such as this compound, in plants is understood to originate from the catabolism of branched-chain amino acids. In the case of this compound, the likely precursor is L-isoleucine. The proposed pathway involves a series of enzymatic reactions, including deamination, decarboxylation, and subsequent chain elongation.

2_Methylhexanoic_Acid_Biosynthesis Isoleucine L-Isoleucine KetoAcid α-Keto-β-methylvalerate Isoleucine->KetoAcid Transaminase MethylbutyrylCoA 2-Methylbutyryl-CoA KetoAcid->MethylbutyrylCoA Branched-chain α-keto acid dehydrogenase Elongation Chain Elongation (Malonyl-CoA addition) MethylbutyrylCoA->Elongation MethylhexanoicAcid This compound Elongation->MethylhexanoicAcid SCFA_Signaling_Pathway SCFA Short-Chain Fatty Acid (e.g., this compound) Receptor Membrane Receptor (Hypothetical) SCFA->Receptor Binding SecondMessenger Second Messenger Cascade Receptor->SecondMessenger Activation TranscriptionFactor Transcription Factor Activation SecondMessenger->TranscriptionFactor GeneExpression Target Gene Expression (e.g., Defense Genes) TranscriptionFactor->GeneExpression Response Physiological Response GeneExpression->Response HS_SPME_GC_MS_Workflow cluster_SamplePrep Sample Preparation cluster_SPME HS-SPME cluster_GCMS GC-MS Analysis cluster_DataAnalysis Data Analysis Homogenization Homogenize Plant Tissue Vial Transfer to Headspace Vial Homogenization->Vial NaCl Add Saturated NaCl Solution Vial->NaCl IS Add Internal Standard NaCl->IS Equilibration Equilibrate Vial (e.g., 50°C, 20 min) Extraction Expose SPME Fiber (e.g., 50°C, 40 min) Equilibration->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Compound Identification Detection->Identification Quantification Quantification Identification->Quantification

References

An In-depth Technical Guide to the Microbial Biosynthesis of 2-Methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylhexanoic acid, a branched-chain fatty acid, holds significant interest in the pharmaceutical and biotechnology sectors due to its unique chemical properties that can be imparted to larger molecules. While its presence as a microbial metabolite has been identified, a complete and dedicated biosynthetic pathway has not been fully elucidated in a single organism. This technical guide synthesizes established principles of branched-chain amino acid catabolism and fatty acid biosynthesis to propose a scientifically plausible pathway for the microbial production of this compound. This document provides a comprehensive overview of the core metabolic route, key enzymatic players, potential metabolic engineering strategies, and detailed experimental protocols to guide further research and development. All quantitative data are presented in structured tables for clarity, and complex biological processes are visualized using Graphviz diagrams.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in microorganisms is hypothesized to originate from the catabolism of the branched-chain amino acid L-isoleucine, which provides the initial branched-chain starter molecule. This starter unit is subsequently elongated through two cycles of the fatty acid synthesis (FAS) pathway.

The proposed pathway can be divided into two main stages:

  • Formation of the Starter Unit: L-isoleucine is converted to (S)-2-methylbutanoyl-CoA.

  • Chain Elongation: (S)-2-methylbutanoyl-CoA is elongated by two successive additions of two-carbon units derived from malonyl-CoA.

Stage 1: Formation of (S)-2-Methylbutanoyl-CoA from L-Isoleucine

The initial steps of this pathway are well-documented as part of the isoleucine degradation pathway in many microorganisms and eukaryotes.

  • Step 1: Transamination: L-isoleucine is first converted to (S)-α-keto-β-methylvalerate (KMV) by a Branched-Chain Amino Acid Transaminase (BCAT) . This reaction typically uses α-ketoglutarate as the amino group acceptor, producing glutamate.[1][2]

  • Step 2: Oxidative Decarboxylation: KMV is then oxidatively decarboxylated to form (S)-2-methylbutanoyl-CoA.[1][2] This irreversible step is catalyzed by the Branched-Chain α-Keto Acid Dehydrogenase (BCKD) complex , a multi-enzyme complex homologous to the pyruvate (B1213749) dehydrogenase complex.[1]

Stage 2: Elongation via the Fatty Acid Synthesis (FAS) Pathway

The (S)-2-methylbutanoyl-CoA molecule serves as a primer for the bacterial Type II Fatty Acid Synthesis (FASII) system. This system elongates the acyl chain by two carbons in each cycle.

  • Initiation of FAS: The 2-methylbutanoyl moiety is transferred from CoA to the Acyl Carrier Protein (ACP) by an acyltransferase. The first condensation reaction is catalyzed by 3-ketoacyl-ACP synthase III (FabH) , which condenses 2-methylbutanoyl-ACP with malonyl-ACP to form a six-carbon β-ketoacyl-ACP intermediate.[3]

  • Elongation Cycles: Two complete cycles of the FASII pathway are required to extend the five-carbon starter unit to a seven-carbon chain (including the carboxyl carbon). Each cycle consists of four reactions:

    • Condensation: Elongation of the acyl-ACP chain by two carbons from malonyl-ACP, catalyzed by a 3-ketoacyl-ACP synthase (KAS) .

    • Reduction: Reduction of the β-keto group to a hydroxyl group by a 3-ketoacyl-ACP reductase (KAR) , using NADPH as a reductant.

    • Dehydration: Removal of a water molecule to form a double bond, catalyzed by a 3-hydroxyacyl-ACP dehydratase (DH) .

    • Reduction: Reduction of the double bond to a saturated acyl-ACP by an enoyl-ACP reductase (ER) , using NADH or NADPH.

  • Termination: After two elongation cycles, the resulting 2-methylhexanoyl-ACP is cleaved by a thioesterase (TE) to release the final product, this compound.

Biosynthesis_of_2_Methylhexanoic_Acid cluster_precursor Stage 1: Precursor Formation cluster_elongation Stage 2: Chain Elongation (FASII Pathway) L_Isoleucine L-Isoleucine KMV (S)-α-keto-β-methylvalerate L_Isoleucine->KMV BCAT Methylbutanoyl_CoA (S)-2-Methylbutanoyl-CoA KMV->Methylbutanoyl_CoA BCKD Complex Methylbutanoyl_ACP 2-Methylbutanoyl-ACP Methylbutanoyl_CoA->Methylbutanoyl_ACP Acyltransferase Cycle1 FAS Cycle 1 (+ Malonyl-ACP) Methylbutanoyl_ACP->Cycle1 Methylpentanoyl_ACP 2-Methylpentanoyl-ACP Cycle1->Methylpentanoyl_ACP Cycle2 FAS Cycle 2 (+ Malonyl-ACP) Methylpentanoyl_ACP->Cycle2 Methylhexanoyl_ACP 2-Methylhexanoyl-ACP Cycle2->Methylhexanoyl_ACP Final_Product This compound Methylhexanoyl_ACP->Final_Product Thioesterase (TE)

Figure 1: Proposed biosynthetic pathway of this compound from L-isoleucine.

Key Enzymes and Quantitative Data

The efficient microbial production of this compound relies on the coordinated action of several key enzymes. The table below summarizes these enzymes and their functions.

Table 1: Key Enzymes in the Proposed Biosynthesis of this compound

EnzymeAbbreviationGene Example (E. coli)Function
Branched-Chain Amino Acid TransaminaseBCATilvECatalyzes the reversible transamination of L-isoleucine to (S)-α-keto-β-methylvalerate.[1]
Branched-Chain α-Keto Acid DehydrogenaseBCKDN/A (not native)Catalyzes the irreversible oxidative decarboxylation of the α-keto acid to (S)-2-methylbutanoyl-CoA.[1]
3-Ketoacyl-ACP SynthaseKASfabH, fabB, fabFCondenses the acyl-ACP with malonyl-ACP to extend the carbon chain.[3]
3-Ketoacyl-ACP ReductaseKARfabGReduces the β-keto group of the growing acyl chain.
3-Hydroxyacyl-ACP DehydrataseDHfabZDehydrates the β-hydroxyacyl-ACP intermediate.
Enoyl-ACP ReductaseERfabIReduces the enoyl-ACP to a saturated acyl-ACP.
ThioesteraseTEtesA, tesBHydrolyzes the final acyl-ACP to release the free fatty acid.

Table 2: Representative Kinetic Data for Key Enzyme Classes

Enzyme ClassSubstrateOrganism SourceKm (µM)kcat (s-1)Reference
BCAT L-IsoleucineHomo sapiens8003.5[1]
BCKD Complex (S)-α-keto-β-methylvalerateBos taurus25-505-10[1]
FabH Acetyl-CoAEscherichia coli1.31.8
Malonyl-ACPEscherichia coli13-
FabG Acetoacetyl-ACPEscherichia coli10-100>1000
FabI Crotonyl-ACPEscherichia coli1-101-10

Note: Kinetic data can vary significantly based on the specific enzyme isoform, organism, and assay conditions. The values presented are for illustrative purposes.

Metabolic Engineering Strategies

To enhance the production of this compound in a microbial host such as E. coli, several metabolic engineering strategies can be employed.

  • Enhancing Precursor Supply: Overexpression of key genes in the L-isoleucine biosynthesis pathway can increase the intracellular pool of the starting material.

  • Expression of the BCKD Complex: Since E. coli does not naturally possess a BCKD complex for isoleucine degradation, heterologous expression of this enzyme complex (e.g., from Bacillus subtilis or Pseudomonas putida) is essential.

  • Blocking Competing Pathways: Knocking out genes involved in the degradation of branched-chain fatty acids (e.g., fad genes involved in β-oxidation) can prevent the loss of the final product.

  • Optimizing FAS Activity: Overexpression of a suitable thioesterase with high specificity for medium-chain fatty acids can increase the final product titer. Additionally, engineering the 3-ketoacyl-ACP synthase (FabH) to have a higher affinity for 2-methylbutanoyl-CoA could improve the initiation of branched-chain synthesis.

  • Redox Balance: Ensuring a sufficient supply of cofactors (NADH and NADPH) required for the FAS pathway is crucial for high productivity.

Metabolic_Engineering_Workflow Host_Selection Select Host Organism (e.g., E. coli) Pathway_Design Design Biosynthetic Pathway (Isoleucine -> 2-MHA) Host_Selection->Pathway_Design Gene_Sourcing Source Genes (BCAT, BCKD, TE, etc.) Pathway_Design->Gene_Sourcing Plasmid_Construction Construct Expression Plasmid(s) Gene_Sourcing->Plasmid_Construction Host_Transformation Transform Host Organism Plasmid_Construction->Host_Transformation Strain_Cultivation Cultivate Engineered Strain Host_Transformation->Strain_Cultivation Analysis Analyze Product Formation (GC-MS) Strain_Cultivation->Analysis Optimization Optimize Pathway (Gene expression, knockouts) Analysis->Optimization Iterative Improvement Scale_Up Fermentation Scale-Up Analysis->Scale_Up Successful Production Optimization->Plasmid_Construction

Figure 2: Logical workflow for metabolic engineering of a microbial host for this compound production.

Experimental Protocols

Protocol for Heterologous Expression of the Biosynthetic Pathway in E. coli
  • Gene Synthesis and Cloning: Synthesize the codon-optimized genes for the BCKD complex (e.g., from Bacillus subtilis) and a suitable thioesterase. Clone these genes into a high-copy expression vector (e.g., pET-28a) under the control of an inducible promoter (e.g., T7).

  • Host Transformation: Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)). For improved production, a host strain with deletions in fatty acid degradation pathways (ΔfadD, ΔfadE) can be used.

  • Culture Growth: Grow the transformed cells in LB medium with the appropriate antibiotic at 37°C with shaking to an OD600 of 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. Simultaneously, supplement the culture medium with L-isoleucine (e.g., 1-5 g/L) as a precursor.

  • Incubation: Incubate the culture at a lower temperature (e.g., 25-30°C) for 24-48 hours to allow for protein expression and product formation.

  • Sample Collection: Harvest the cells by centrifugation for subsequent analysis.

Protocol for Extraction and GC-MS Analysis of this compound
  • Sample Preparation: Take 1 mL of the microbial culture broth. Add an internal standard (e.g., heptanoic acid).

  • Acidification: Acidify the sample to pH < 2 with concentrated HCl to protonate the fatty acid.

  • Extraction: Extract the fatty acids by adding 1 mL of an organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether) and vortexing vigorously for 1 minute. Centrifuge to separate the phases.

  • Derivatization: Transfer the organic layer to a new tube. Evaporate the solvent under a stream of nitrogen. To the dried extract, add a derivatizing agent (e.g., 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and heat at 70°C for 30 minutes to convert the fatty acid to its more volatile TMS ester.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS.

    • Column: Use a non-polar column (e.g., HP-5ms).

    • Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.

    • Mass Spectrometry: Operate the mass spectrometer in scan mode (m/z 50-500) for identification and in selected ion monitoring (SIM) mode for quantification.

  • Quantification: Identify the this compound-TMS peak by its retention time and mass spectrum compared to an authentic standard. Quantify the concentration based on the peak area relative to the internal standard.

GCMS_Workflow Start Start: Culture Broth Add_IS Add Internal Standard Start->Add_IS Acidify Acidify to pH < 2 Add_IS->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Separate Separate Organic Phase Extract->Separate Evaporate Evaporate Solvent Separate->Evaporate Derivatize Derivatize with BSTFA (70°C, 30 min) Evaporate->Derivatize Inject Inject into GC-MS Derivatize->Inject Analyze Analyze Data (Retention Time, Mass Spectrum) Inject->Analyze Quantify Quantify vs. Internal Standard Analyze->Quantify End End: Concentration Data Quantify->End

Figure 3: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

While the direct microbial biosynthesis of this compound is an emerging field of research, a robust and plausible pathway can be constructed by combining knowledge from L-isoleucine catabolism and bacterial fatty acid synthesis. This guide provides a foundational framework for researchers to pursue the development of microbial cell factories for the production of this valuable branched-chain fatty acid. Through the application of the metabolic engineering strategies and experimental protocols detailed herein, it is feasible to engineer microorganisms for the efficient and sustainable synthesis of this compound, paving the way for its broader application in the pharmaceutical and chemical industries. Future work should focus on identifying and characterizing the specific enzymes that exhibit high activity and specificity towards the intermediates of this proposed pathway to further optimize production titers and yields.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methylhexanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylhexanoic acid and its constitutional isomers are chiral carboxylic acids that garner significant interest in various fields, including flavor and fragrance chemistry, metabolic research, and as chiral building blocks in the synthesis of pharmaceuticals. The position of the methyl group along the hexanoic acid backbone, as well as the stereochemistry at the chiral center, profoundly influences the physical, chemical, and biological properties of these compounds. This technical guide provides a comprehensive overview of the available data on the physical and chemical properties of this compound and its isomers, details the experimental protocols for their determination, and presents logical workflows for their synthesis and separation.

Physical and Chemical Properties

The physical and chemical properties of the isomers of methylhexanoic acid are summarized in the tables below. These properties are crucial for a variety of applications, from predicting their behavior in biological systems to designing separation and purification processes.

This compound and its Enantiomers

This compound exists as a racemic mixture of two enantiomers, (R)-2-methylhexanoic acid and (S)-2-methylhexanoic acid.

PropertyThis compound (Racemic)(R)-2-Methylhexanoic Acid(S)-2-Methylhexanoic Acid
CAS Number 4536-23-6[1][2][3][4][5][6][7][8]22328-91-249642-51-5[9][10]
Molecular Formula C₇H₁₄O₂[1][3][4][5][7]C₇H₁₄O₂C₇H₁₄O₂[10]
Molecular Weight 130.18 g/mol [1][3]130.18 g/mol 130.18 g/mol [10]
Boiling Point 209-210 °C (at 760 mmHg)[1][2][5][8][11]Data not available215.3 °C (at 760 mmHg) (estimated)[9]
Density 0.918 g/mL at 25 °C[1][8]Data not availableData not available
Refractive Index (n²⁰/D) 1.422[1][5][8]Data not availableData not available
Vapor Pressure 0.0576 mmHg at 25 °C[1][5]Data not available0.1 mmHg at 25 °C (estimated)[9]
pKa 4.82 ± 0.21 (Predicted)[8]Data not availableData not available
Solubility in Water Soluble[4][8][12]Data not availableData not available
Positional Isomers of Methylhexanoic Acid

The properties of the constitutional isomers, where the methyl group is at positions 3, 4, or 5 of the hexanoic acid chain, are distinct from those of this compound.

Property3-Methylhexanoic Acid4-Methylhexanoic Acid5-Methylhexanoic Acid
CAS Number 3780-58-3[13][14][15][16]1561-11-1[17][18][19][20][21][22]628-46-6[23][24]
Molecular Formula C₇H₁₄O₂[13][15]C₇H₁₄O₂[18][21][22]C₇H₁₄O₂[24]
Molecular Weight 130.18 g/mol [13]130.18 g/mol [17][18][21]130.18 g/mol [24]
Boiling Point 210.1 °C (estimate)[14]109-112 °C (at 10 mmHg)[17][19]Data not available
Density 0.9187 g/mL[14]0.9215 g/mL[17]0.912 g/mL at 24 °C[24]
Refractive Index (n²⁰/D) 1.4222[14]1.4211[17]1.422[24]
Melting Point -55.77 °C (estimate)[5]-80 °C[17]< -25 °C[24]
pKa 4.80 ± 0.10 (Predicted)[14]4.78 ± 0.10 (Predicted)[17][18][19]4.78 ± 0.10 (Predicted)[23]
Solubility in Water Practically insoluble[25]Slightly solubleSlightly soluble[23][26]

Experimental Protocols

Accurate determination of the physicochemical properties of this compound isomers requires standardized experimental protocols. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of liquid carboxylic acids is determined by distillation.

  • Apparatus Setup : A standard distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation : The carboxylic acid sample is placed in the round-bottom flask with a few boiling chips to ensure smooth boiling.

  • Heating : The flask is heated gently using a heating mantle.

  • Data Collection : The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. A common method for its determination is potentiometric titration.

  • Sample Preparation : A known concentration of the carboxylic acid is prepared in a suitable solvent, typically a mixture of water and an organic solvent like ethanol (B145695) to ensure solubility.

  • Titration : The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • pH Monitoring : The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • Data Analysis : A titration curve (pH vs. volume of titrant added) is plotted. The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the acid.

Determination of Aqueous Solubility

The solubility of an organic acid in water can be determined using the shake-flask method.

  • Sample Preparation : An excess amount of the carboxylic acid is added to a known volume of distilled water in a sealed flask.

  • Equilibration : The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation : The mixture is allowed to stand, or is centrifuged, to separate the undissolved solute from the saturated solution.

  • Quantification : The concentration of the carboxylic acid in the aqueous phase is determined by a suitable analytical method, such as titration with a standardized base or by High-Performance Liquid Chromatography (HPLC).

Synthesis and Chiral Resolution Workflows

The synthesis of specific isomers and the separation of enantiomers are crucial for studying their unique properties.

Synthesis of 3-Methylhexanoic Acid

A common route for the synthesis of 3-methylhexanoic acid is through a malonic ester synthesis.

Synthesis_3_Methylhexanoic_Acid diethyl_malonate Diethyl malonate naoet 1. NaOEt, EtOH bromoalkane 2. 1-Bromopropane intermediate1 Diethyl propylmalonate bromoalkane->intermediate1 Alkylation hydrolysis 1. NaOH, H₂O 2. H₃O⁺ intermediate2 Propylmalonic acid hydrolysis->intermediate2 Hydrolysis decarboxylation Heat (Δ) product 3-Methylhexanoic acid decarboxylation->product Decarboxylation

Caption: Malonic ester synthesis of 3-Methylhexanoic acid.

Chiral Resolution of this compound

Racemic this compound can be resolved into its individual enantiomers through the formation of diastereomeric salts with a chiral resolving agent.

Chiral_Resolution racemic_acid Racemic this compound ((R)-acid + (S)-acid) diastereomeric_salts Mixture of Diastereomeric Salts ((R)-acid-(R)-amine + (S)-acid-(R)-amine) racemic_acid->diastereomeric_salts chiral_amine Chiral Amine (e.g., (R)-1-Phenylethylamine) chiral_amine->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization less_soluble_salt Less Soluble Diastereomeric Salt (e.g., (R)-acid-(R)-amine) fractional_crystallization->less_soluble_salt Crystals more_soluble_salt More Soluble Diastereomeric Salt (in solution) fractional_crystallization->more_soluble_salt Mother Liquor acidification1 Acidification (H₃O⁺) less_soluble_salt->acidification1 acidification2 Acidification (H₃O⁺) more_soluble_salt->acidification2 r_enantiomer (R)-2-Methylhexanoic Acid acidification1->r_enantiomer s_enantiomer (S)-2-Methylhexanoic Acid acidification2->s_enantiomer

Caption: Chiral resolution of this compound via diastereomeric salt formation.

Conclusion

This technical guide provides a consolidated resource on the physical and chemical properties of this compound and its isomers. The presented data and experimental protocols are intended to support researchers and professionals in the fields of chemistry and drug development. While a significant amount of information has been compiled, it is evident that experimental data for the pure enantiomers of some isomers remain scarce. Further research is warranted to fully characterize these compounds and explore their potential applications. The provided workflows for synthesis and resolution offer a foundational understanding for obtaining these isomers for further study.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-Methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 2-methylhexanoic acid, tailored for researchers, scientists, and professionals in drug development. It includes a detailed presentation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (CAS No: 4536-23-6).

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available

Note: Specific chemical shift, multiplicity, and integration values for ¹H NMR were not explicitly found in the search results. Researchers should acquire and interpret a ¹H NMR spectrum for detailed assignments.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Assignment
Data not available

Note: Specific chemical shift values for ¹³C NMR were not explicitly found in the search results. Researchers should acquire and interpret a ¹³C NMR spectrum for detailed assignments.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Assignment of Functional Group
Data not available

Note: Specific peak values for IR spectroscopy were not explicitly found in the search results. A broad absorption for the O-H stretch of the carboxylic acid and a sharp absorption for the C=O stretch are expected.

Table 4: Mass Spectrometry Data for this compound [1][2]

m/zRelative Intensity (%)Proposed Fragment
130Data not available[M]+ (Molecular Ion)
115Data not available[M-CH₃]+
1014.2[M-C₂H₅]+
8729.6[M-C₃H₇]+
74100.0McLafferty Rearrangement
4332.0[C₃H₇]+

Note: The relative intensities are based on data from one source and may vary between different instruments and experimental conditions.[1]

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Structure Elucidation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent (e.g., CDCl₃) Sample->Prep_NMR Prep_IR Prepare as Thin Film or KBr Pellet Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec NMR_Data ¹H and ¹³C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Interpretation Combine Spectroscopic Data to Confirm Structure NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for spectroscopic analysis of this compound.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm).[3]

  • Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR is utilized.[4]

  • ¹H NMR Data Acquisition: The spectrum is acquired at room temperature.[4] Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for organic molecules, and a relaxation delay appropriate for the sample.

  • ¹³C NMR Data Acquisition: The ¹³C NMR spectrum is acquired using broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

3.2 Infrared (IR) Spectroscopy

  • Sample Preparation: For a liquid sample like this compound, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[4]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for data acquisition.[4]

  • Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder is recorded and automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.[4] An Attenuated Total Reflectance (ATR) accessory can also be used, where the liquid sample is placed directly on the ATR crystal.[5]

3.3 Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent, such as methanol (B129727) or acetonitrile.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and introduction of the sample, is used.[5] For the data presented, a HITACHI M-80B instrument was noted in one of the sources.[5]

  • Data Acquisition: Electron Ionization (EI) is a common method for generating ions. In this process, the sample is bombarded with high-energy electrons (typically 70 eV), causing fragmentation of the molecule.[5] The resulting positively charged fragments are then separated by their mass-to-charge ratio (m/z) and detected. The mass spectrum is a plot of the relative abundance of these fragments versus their m/z values.

References

An In-depth Technical Guide to 2-Methylhexanoic Acid: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylhexanoic acid, a chiral branched-chain fatty acid, has a history rooted in the foundational studies of lipid chemistry. Initially explored in the early 20th century as part of a broader investigation into the synthesis and properties of branched-chain fatty acids, its significance has evolved from a subject of fundamental organic chemistry to a molecule of interest in flavor and fragrance science, and as a potential, though currently underexplored, signaling molecule. This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological context of this compound, presenting key data in structured tables, detailing seminal experimental protocols, and visualizing relevant chemical and biological pathways.

Introduction

This compound (also known as 2-methylcaproic acid) is a medium-chain fatty acid with the chemical formula C₇H₁₄O₂.[1] Its structure consists of a hexanoic acid backbone with a methyl group at the α-position, which introduces a chiral center. This chirality results in two enantiomers, (R)- and (S)-2-methylhexanoic acid, each with distinct sensory properties.[2] While found in various natural sources, including fruits and dairy products, much of the historical focus on this molecule has been on its chemical synthesis, driven by the need for pure standards for analytical and, later, industrial applications.

Discovery and Historical Context

The study of branched-chain fatty acids, including this compound, gained traction in the early to mid-20th century with the pioneering work of chemists such as P.A. Levene, R.E. Marker, E. Stenhagen, and J. Cason. Their research laid the groundwork for understanding the synthesis and physical properties of this class of lipids.

A significant milestone in the synthesis of branched-chain fatty acids was a 1949 publication by James Cason and his colleagues in The Journal of Organic Chemistry. This paper detailed systematic methods for the synthesis of various methyl-branched fatty acids, providing a foundational methodology for producing these compounds in the laboratory.[3][4]

While the precise first isolation of this compound from a natural source is not definitively documented in readily available literature, it has been identified as a volatile flavor component in a variety of foods and natural products, including apples and strawberries.[5] Its presence in these sources contributes to their characteristic aroma profiles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₇H₁₄O₂[1]
Molecular Weight130.18 g/mol [1]
IUPAC NameThis compound[1]
Synonyms2-methylcaproic acid, α-methylcaproic acid[1]
CAS Number4536-23-6[1]
AppearanceColorless to slightly yellow liquid[5]
OdorFruity, cheesy, oily[2][6]

Key Experimental Protocols

The synthesis of this compound and its analogs has been a subject of organic chemistry research for decades. Below are detailed protocols for two key synthetic methodologies: the classical malonic ester synthesis for racemic this compound and a method for asymmetric synthesis to obtain specific enantiomers.

Malonic Ester Synthesis of Racemic this compound

The malonic ester synthesis is a classic and versatile method for the preparation of carboxylic acids. The following protocol is adapted from established procedures for the synthesis of 2-methylalkanoic acids.[7][8][9][10][11]

Experimental Workflow:

malonic_ester_synthesis start Diethyl Malonate step1 1. Deprotonation (Sodium Ethoxide in Ethanol) start->step1 enolate Enolate Intermediate step1->enolate step2 2. First Alkylation (1-Bromobutane) enolate->step2 monoalkylated Monoalkylated Malonic Ester step2->monoalkylated step3 3. Second Deprotonation (Sodium Ethoxide in Ethanol) monoalkylated->step3 enolate2 Second Enolate Intermediate step3->enolate2 step4 4. Second Alkylation (Methyl Iodide) enolate2->step4 dialkylated Dialkylated Malonic Ester step4->dialkylated step5 5. Hydrolysis and Decarboxylation (Aq. HCl, Heat) dialkylated->step5 product This compound step5->product

Figure 1: Workflow for the malonic ester synthesis of this compound.

Methodology:

  • Deprotonation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. Diethyl malonate is then added dropwise to the cooled solution to form the sodium salt of diethyl malonate (the enolate).

  • First Alkylation: 1-Bromobutane is added to the enolate solution, and the mixture is refluxed. This results in the formation of diethyl butylmalonate.

  • Second Deprotonation and Alkylation: The monoalkylated product is then subjected to a second deprotonation with sodium ethoxide, followed by the addition of methyl iodide to introduce the α-methyl group, yielding diethyl butyl(methyl)malonate.

  • Hydrolysis and Decarboxylation: The resulting dialkylated malonic ester is hydrolyzed by heating with a strong acid, such as aqueous hydrochloric acid. This converts the ester groups to carboxylic acids. Upon further heating, one of the carboxylic acid groups is lost as carbon dioxide (decarboxylation), yielding racemic this compound.

  • Purification: The final product is isolated by extraction with an organic solvent, followed by distillation.

Asymmetric Synthesis of (S)-2-Methylhexanoic Acid using a Chiral Auxiliary

For applications requiring enantiomerically pure this compound, such as in the synthesis of pharmaceuticals or for stereospecific flavor studies, asymmetric synthesis is necessary. The use of a chiral auxiliary, such as an Evans oxazolidinone, is a well-established method for achieving high stereoselectivity.[12][13][14][15] The following is a representative protocol.

Experimental Workflow:

asymmetric_synthesis start Chiral Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) step1 1. Acylation (Hexanoyl Chloride) start->step1 n_acyl N-Hexanoyl Oxazolidinone step1->n_acyl step2 2. Enolate Formation (LDA or NaHMDS) n_acyl->step2 enolate Chiral Enolate step2->enolate step3 3. Diastereoselective Alkylation (Methyl Iodide) enolate->step3 alkylated Alkylated N-Acyl Oxazolidinone step3->alkylated step4 4. Auxiliary Cleavage (LiOH / H₂O₂) alkylated->step4 product (S)-2-Methylhexanoic Acid step4->product recovered_aux Recovered Chiral Auxiliary step4->recovered_aux

Figure 2: Workflow for the asymmetric synthesis of (S)-2-methylhexanoic acid.

Methodology:

  • Acylation: The chiral auxiliary, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with hexanoyl chloride in the presence of a base to form the corresponding N-hexanoyl oxazolidinone.

  • Enolate Formation: The N-acyl oxazolidinone is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), at low temperature (-78 °C) to generate the chiral enolate.

  • Diastereoselective Alkylation: The enolate is then reacted with an alkylating agent, such as methyl iodide. The steric hindrance of the chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer.

  • Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product, typically by hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide, to yield the enantiomerically enriched (S)-2-methylhexanoic acid. The chiral auxiliary can often be recovered and reused.

  • Purification: The desired carboxylic acid is purified by chromatography.

Biological Significance and Potential Signaling Pathways

While this compound is a known metabolite, its specific roles in biological signaling are not well-defined. It is classified as a medium-chain fatty acid and is involved in general fatty acid metabolism.[6] Branched-chain fatty acids, as a class, are known to have various biological activities, and it is plausible that this compound shares some of these functions.

Putative Signaling through G-Protein Coupled Receptors (GPCRs)

Short- and medium-chain fatty acids are known to act as signaling molecules by activating specific G-protein coupled receptors (GPCRs), such as GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (FFAR2).[5][16][17][18][19] These receptors are involved in regulating a variety of physiological processes, including immune responses and metabolism. While the primary ligands for these receptors are shorter-chain fatty acids like acetate, propionate, and butyrate, some longer and branched-chain fatty acids can also interact with them.[16]

It is hypothesized that this compound, due to its structural similarity to known GPCR ligands, may interact with one or more fatty acid-sensing GPCRs. However, direct evidence for this interaction is currently lacking in the scientific literature.

Hypothesized Signaling Pathway:

gpcr_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol BCFA This compound (Hypothetical Ligand) GPCR GPCR (e.g., GPR41/43) BCFA->GPCR Binding G_protein G-protein (Gα, Gβγ) GPCR->G_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production PKA Protein Kinase A second_messenger->PKA Activation downstream Downstream Signaling Events PKA->downstream Phosphorylation

Figure 3: Hypothesized GPCR signaling pathway for this compound.
Role in Fatty Acid Metabolism

As a fatty acid, this compound can be metabolized for energy. Branched-chain fatty acids undergo a modified form of β-oxidation.[20][21] The presence of the methyl group at the α-position requires an initial α-oxidation step before the molecule can enter the standard β-oxidation spiral. The metabolism of branched-chain fatty acids is a complex process that is essential for cellular energy homeostasis.

Conclusion and Future Directions

This compound has a rich history in the field of organic chemistry, with its synthesis being a subject of study for over 75 years. While its role as a flavor and fragrance component is well-established, its biological functions, particularly in cell signaling, remain largely unexplored. The potential for this molecule to interact with fatty acid-sensing GPCRs presents an exciting avenue for future research. Elucidating the specific receptors and downstream pathways affected by this compound could provide new insights into the biological roles of branched-chain fatty acids and may open up new possibilities for therapeutic intervention in metabolic and inflammatory diseases. Further research is needed to move from hypothesized interactions to confirmed biological functions.

References

An In-depth Technical Guide to the Thermochemical Properties of 2-Methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical data for 2-methylhexanoic acid. Due to a lack of readily available experimental data for this specific branched-chain carboxylic acid, this document presents a detailed examination of the thermochemical properties of its straight-chain isomer, n-heptanoic acid, as a valuable point of reference. Furthermore, this guide outlines the established experimental protocols, including combustion calorimetry and differential scanning calorimetry, that are employed to determine critical thermochemical parameters such as the enthalpy of formation, enthalpy of combustion, and heat capacity. This information is intended to equip researchers and professionals in drug development and other scientific fields with a foundational understanding of the energetic characteristics of this compound and related compounds.

Introduction

This compound (C₇H₁₄O₂) is a branched-chain carboxylic acid.[1] Its thermochemical properties are essential for a variety of applications, including reaction modeling, process design, and safety assessments in the pharmaceutical and chemical industries. Thermochemical data, such as the standard enthalpy of formation (ΔfH°), standard enthalpy of combustion (ΔcH°), standard molar entropy (S°), and molar heat capacity (Cp), provide fundamental insights into the energetic stability and reactivity of a compound.

Thermochemical Data for n-Heptanoic Acid (Structural Isomer)

To provide a comparative baseline, the experimentally determined thermochemical data for n-heptanoic acid are summarized below. These values are sourced from the NIST WebBook and provide a reasonable approximation for the thermochemical behavior of this compound.[2]

Table 1: Thermochemical Data for Liquid n-Heptanoic Acid at 298.15 K

PropertySymbolValueUnit
Standard Enthalpy of CombustionΔcH°-3843.4 ± 1.1kJ/mol
Standard Enthalpy of FormationΔfH°-592.5 ± 1.1kJ/mol
Standard Molar Entropy338.4 ± 1.7J/mol·K
Molar Heat Capacity (Constant Pressure)Cp247.9J/mol·K

Data sourced from the NIST Chemistry WebBook.[2]

Experimental Protocols for Determining Thermochemical Data

The following sections detail the standard experimental methodologies that would be employed to determine the thermochemical properties of this compound.

Determination of Enthalpy of Combustion and Formation by Combustion Calorimetry

The standard enthalpy of combustion of a liquid organic compound such as this compound is determined using a bomb calorimeter.[3][4][5] The standard enthalpy of formation can then be calculated from the enthalpy of combustion using Hess's Law.

Experimental Workflow:

  • Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a high-pressure stainless steel vessel, known as a "bomb."

  • Bomb Assembly: The bomb is charged with a known amount of pure oxygen to a pressure of approximately 30 atm. A small, known amount of water is added to the bomb to ensure that the final products are in their standard states (liquid water and gaseous carbon dioxide).

  • Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The entire system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

  • Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.

  • Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The corrected temperature rise is used to calculate the heat released during the combustion. This is achieved by first determining the heat capacity of the calorimeter system by burning a standard substance with a precisely known heat of combustion, such as benzoic acid.

  • Calculation of Enthalpy of Combustion: The standard enthalpy of combustion (ΔcH°) is calculated from the heat released, the mass of the sample, and its molar mass.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) is then calculated from the standard enthalpy of combustion using the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

The relationship between these thermochemical properties is illustrated in the following diagram.

G Relationship of Thermochemical Properties cluster_exp Experimental Determination cluster_calc Derived Properties Combustion_Calorimetry Combustion Calorimetry d_cH Standard Enthalpy of Combustion (ΔcH°) Combustion_Calorimetry->d_cH Measures d_fH Standard Enthalpy of Formation (ΔfH°) d_cH->d_fH Calculated from (via Hess's Law) Gibbs Gibbs Free Energy (ΔG°) d_fH->Gibbs Entropy Standard Molar Entropy (S°) Entropy->Gibbs G Start Start Prep Prepare and seal sample in container Start->Prep Install Install container in calorimeter Prep->Install Equilibrate Achieve thermal equilibrium Install->Equilibrate Heat Input known energy (Q) Equilibrate->Heat Measure Measure temperature rise (ΔT) Heat->Measure Calculate Calculate Cp = Q / ΔT Measure->Calculate End End Calculate->End

References

The Solubility Profile of 2-Methylhexanoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Methylhexanoic acid in a wide range of organic solvents. This compound (C7H14O2), a branched-chain carboxylic acid, sees use as an intermediate in the synthesis of fragrances, lubricants, and plasticizers.[1][2][3] Its solubility is a critical parameter for its application in various chemical processes, including reaction chemistry, purification, and formulation development.

Core Principles of Solubility

The solubility of this compound is governed by its molecular structure, which features a polar carboxylic acid head and a nonpolar seven-carbon aliphatic tail.[1] The principle of "like dissolves like" is a key determinant of its solubility profile.[1] Generally, this compound is soluble in polar organic solvents such as alcohols and is miscible with ether and chloroform.[4][5][6] Its solubility tends to be limited in non-polar solvents.[1] The presence of the carboxyl group allows for hydrogen bonding, which enhances solubility in protic solvents.[7][8] As with many compounds, solubility can also be influenced by temperature, with an increase in temperature generally leading to increased solubility.[1]

Quantitative Solubility Data

The following table summarizes the quantitative solubility of this compound in a variety of organic solvents at 25°C.[3] This data is essential for solvent selection in experimental and industrial processes.

Solvent CategorySolvent NameSolubility (g/L) at 25°C
Alcohols tert-Butanol819.86
Isopropanol725.17
Ethanol717.64
Methanol601.06
2-Methoxyethanol587.16
2-Propoxyethanol556.41
sec-Butanol530.93
n-Propanol516.06
n-Hexanol499.02
Isopentanol478.97
n-Butanol469.98
Isobutanol449.59
n-Pentanol354.35
2-Butoxyethanol348.49
n-Heptanol271.14
n-Octanol231.22
Ethylene Glycol165.31
Ethers Tetrahydrofuran (THF)760.79
1,4-Dioxane570.33
Methyl tert-butyl ether (MTBE)369.01
Diethyl Ether211.15
Ketones Cyclopentanone574.55
Cyclohexanone510.7
Acetone364.56
2-Butanone (MEK)309.89
2-Pentanone267.24
Methyl isobutyl ketone (MIBK)208.36
Esters n-Butyl Acetate370.94
Propylene Glycol288.22
Ethyl Acetate236.17
Methyl Acetate223.48
Ethyl Formate215.99
n-Pentyl Acetate210.85
Isopropyl Acetate196.49
n-Propyl Acetate171.81
Isobutyl Acetate140.08
Amides & Other Nitrogenous Dimethyl Sulfoxide (DMSO)716.23
Dimethylformamide (DMF)597.12
N-Methyl-2-pyrrolidone (NMP)586.7
N,N-Dimethylacetamide (DMAc)385.29
Acetonitrile216.75
Formamide188.01
Chlorinated Solvents Chloroform433.84
Dichloromethane419.45
1,2-Dichloroethane261.0
Chlorobenzene126.29
Tetrachloromethane75.74
Hydrocarbons o-Xylene72.04
m-Xylene71.63
Toluene50.13
n-Hexane41.16
Cyclohexane35.5
n-Heptane29.21
n-Octane15.97
Carboxylic Acids Acetic Acid452.53
Propionic Acid377.24
Formic Acid160.72
Miscellaneous Transcutol855.03
Anisole142.89
Dimethyl Carbonate56.69

Experimental Protocol for Solubility Determination

A common and reliable method for determining the solubility of a liquid compound like this compound in a solvent is the isothermal saturation method. The general steps for this experimental protocol are outlined below.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

  • Syringes and filters

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container. The presence of a distinct phase of the acid ensures that the solution is saturated.

  • Equilibration: Place the sealed container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the container to rest at the constant temperature to let the undissolved this compound settle. For stable emulsions or fine dispersions, centrifugation may be necessary to achieve clear phase separation.

  • Sampling: Carefully extract a known volume of the clear, saturated supernatant using a pre-heated or temperature-equilibrated syringe. To avoid crystallization due to temperature changes, this step should be performed swiftly.

  • Dilution: Immediately dilute the collected sample with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the analytical range of the quantification method.

  • Quantification: Analyze the diluted sample using a calibrated analytical technique such as GC or HPLC to determine the concentration of this compound.

  • Calculation: From the measured concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. The results are typically expressed in g/L or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the isothermal saturation method for solubility determination.

experimental_workflow start Start prepare Prepare Supersaturated Solution (Excess this compound in Solvent) start->prepare equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prepare->equilibrate separate Phase Separation (Settling or Centrifugation) equilibrate->separate sample Sample Supernatant separate->sample dilute Dilute Sample sample->dilute quantify Quantify Concentration (GC/HPLC) dilute->quantify calculate Calculate Solubility quantify->calculate end_node End calculate->end_node

Isothermal Saturation Method Workflow

Conclusion

The solubility data and experimental framework presented in this guide offer valuable insights for researchers, scientists, and drug development professionals working with this compound. A thorough understanding of its solubility in various organic solvents is fundamental for optimizing reaction conditions, designing purification strategies, and developing new formulations. The provided quantitative data serves as a practical reference for solvent selection, while the outlined experimental protocol offers a reliable method for independent solubility determination.

References

The Biological Role of 2-Methylhexanoic Acid and Other Branched-Chain Fatty Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

Branched-chain fatty acids (BCFAs) are a unique class of lipids characterized by one or more methyl groups along their acyl chain. While less abundant than their straight-chain counterparts, emerging research indicates that BCFAs, including the medium-chain fatty acid 2-Methylhexanoic acid, are not merely structural components but also bioactive molecules involved in a variety of physiological processes. This technical guide provides an in-depth overview of the current understanding of the biological roles of this compound and related BCFAs, with a focus on their metabolism, signaling functions, and potential implications in health and disease. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and summarizing the limited quantitative data available to facilitate further investigation into this intriguing class of molecules.

Introduction to Branched-Chain Fatty Acids (BCFAs)

Branched-chain fatty acids are primarily saturated fatty acids with one or more methyl branches. The most common forms are the iso and anteiso series, with a methyl group on the penultimate or antepenultimate carbon, respectively. This compound belongs to the class of medium-chain fatty acids (MCFAs), containing an aliphatic tail of four to twelve carbons.[1][2] BCFAs are integral components of cell membranes in some bacteria, influencing membrane fluidity, and are also found in various food products, particularly dairy and ruminant meats.[3] In humans, BCFAs are present in the gut and have been implicated in metabolic regulation and immune modulation.[3]

While research on specific BCFAs like this compound is limited, the broader class of BCFAs and MCFAs are known to serve as energy sources, membrane stabilizers, and signaling molecules.[4]

Biosynthesis and Metabolism of 2-Methyl BCFAs

The synthesis and degradation of BCFAs involve specialized enzymatic pathways that distinguish them from straight-chain fatty acids.

Biosynthesis

In mammals, the de novo synthesis of fatty acids is carried out by fatty acid synthase (FASN). While FASN primarily utilizes acetyl-CoA and malonyl-CoA to produce straight-chain fatty acids, it can also incorporate methylmalonyl-CoA as an extender substrate, leading to the formation of methyl-branched fatty acids.[1][5] However, the efficiency of this process is significantly lower than that for straight-chain fatty acid synthesis, with the ketoacyl synthase (KS) domain of FASN appearing to be the rate-limiting step.[5] This suggests that the endogenous synthesis of BCFAs is a controlled and likely limited process in mammals.[1]

The starter units for BCFA synthesis can be derived from branched-chain amino acids (BCAAs). For example, isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA, which are catabolic products of leucine, valine, and isoleucine, respectively, can serve as primers for the synthesis of iso and anteiso BCFAs.[5]

Hypothesized Biosynthesis of 2-Methyl BCFAs cluster_BCAA Branched-Chain Amino Acid Catabolism cluster_FAS Fatty Acid Synthesis Isoleucine Isoleucine Propionyl_CoA Propionyl_CoA Isoleucine->Propionyl_CoA Methylmalonyl_CoA Methylmalonyl_CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase FASN FASN Methylmalonyl_CoA->FASN BCFA_Synthesis Elongation Cycles FASN->BCFA_Synthesis Methyl_Branched_Acyl_CoA Methyl-Branched Acyl-CoA BCFA_Synthesis->Methyl_Branched_Acyl_CoA

Biosynthesis pathway for methyl-branched fatty acids.
Catabolism

The catabolism of 2-methyl branched-chain fatty acids primarily occurs in the mitochondria of the liver through β-oxidation. This process involves a series of enzymatic reactions that sequentially shorten the fatty acid chain, yielding propionyl-CoA and acetyl-CoA. For instance, the oxidation of 2-methyloctanoic acid by liver mitochondria results in the production of propionic acid and carbon dioxide. Unlike straight-chain fatty acids, the role of carnitine in the transport of these BCFAs into the mitochondria appears to be less significant.

Catabolism of 2-Methyl BCFAs via β-Oxidation cluster_Mitochondrion Mitochondrial Matrix Two_Methyl_BCFA 2-Methylhexanoyl-CoA Beta_Oxidation β-Oxidation Spiral Two_Methyl_BCFA->Beta_Oxidation Propionyl_CoA Propionyl_CoA Beta_Oxidation->Propionyl_CoA Acetyl_CoA Acetyl_CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle

Mitochondrial β-oxidation of 2-methyl BCFAs.

Putative Signaling Roles of this compound

Direct evidence for the signaling pathways activated by this compound is currently lacking in the scientific literature. However, based on studies of other medium-chain fatty acids, several potential mechanisms can be hypothesized.

G-Protein Coupled Receptors (GPCRs)

Several GPCRs have been identified as receptors for free fatty acids. GPR84 is a receptor for medium-chain fatty acids with carbon chain lengths of 9 to 14.[6] Given that this compound is a C7 fatty acid, its activity at this receptor may be limited, but it is a plausible area for investigation. GPR40 (also known as FFAR1) is another fatty acid receptor that is activated by medium and long-chain fatty acids and plays a role in glucose-stimulated insulin (B600854) secretion.[1][7] Activation of these receptors typically leads to downstream signaling cascades involving G-proteins, calcium mobilization, and modulation of cyclic AMP levels.[6]

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are nuclear receptors that act as transcription factors to regulate the expression of genes involved in lipid and glucose metabolism.[8] Various fatty acids are known to be natural ligands for PPARs. While direct binding data for this compound is unavailable, other fatty acids have been shown to activate PPARα and PPARγ.[9] Activation of PPARs by a BCFA could have significant effects on metabolic homeostasis.

Intracellular Signaling Cascades: The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and it is responsive to nutrient availability.[10] Studies on the straight-chain MCFA, hexanoic acid, have shown that it can promote the phosphorylation of Akt and mTOR in hepatocytes, suggesting an enhancement of insulin sensitivity.[11] It is plausible that this compound could similarly influence this pathway, potentially impacting cellular responses to growth factors and nutrient status.

Hypothesized Signaling Pathways for this compound cluster_GPCR GPCR Signaling cluster_Nuclear Nuclear Receptor Signaling cluster_PI3K Intracellular Signaling Two_MHA This compound GPR84 GPR84/GPR40 Two_MHA->GPR84 PPAR PPARα/γ Two_MHA->PPAR Intracellular entry PI3K PI3K Two_MHA->PI3K Indirect Activation? G_Protein Gαq/Gαi GPR84->G_Protein PLC PLC G_Protein->PLC AC Adenylyl Cyclase G_Protein->AC IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca2 ↑ [Ca2+] IP3_DAG->Ca2 Gene_Expression Gene Expression (Lipid Metabolism) PPAR->Gene_Expression Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cellular_Response Cellular Responses (Growth, Metabolism) mTOR->Cellular_Response

Hypothesized signaling pathways for this compound.

Potential Roles in Health and Disease

Metabolic Health

Studies on hexanoic acid, the straight-chain analogue of this compound, have demonstrated beneficial effects on metabolic health in the context of a high-fat diet.[12][13] These effects include the prevention of obesity, reduced fat accumulation, and improved glucose tolerance and insulin sensitivity.[12][13] It is plausible that this compound may exert similar effects, although this requires direct investigation.

Cancer Biology

The role of fatty acid metabolism in cancer is complex. Some BCFAs have been shown to have anti-tumoral activity in human breast cancer cells, in part by inhibiting de novo fatty acid biosynthesis.[14] This suggests that specific BCFAs could be explored as potential therapeutic agents or as leads for drug development. However, the overall impact of BCFAs on cancer progression is likely context-dependent.[15][16]

Quantitative Data

Quantitative data for this compound in biological systems is sparse in the available literature. The following tables are provided as templates for researchers to populate with experimental data.

Table 1: Concentrations of this compound in Biological Samples

Biological MatrixSpeciesConditionConcentration (µM)Reference
PlasmaHumanHealthyData Not Available
Adipose TissueMouseHigh-Fat DietData Not Available
UrineHumanNormalData Not Available

Table 2: Receptor Binding and Enzyme Kinetic Parameters

Protein TargetParameterValueReference
GPR84EC₅₀Data Not Available
PPARγKₑData Not Available
Acyl-CoA SynthetaseKₘData Not Available
Acyl-CoA SynthetaseVₘₐₓData Not Available

EC₅₀: Half maximal effective concentration; Kₑ: Equilibrium dissociation constant; Kₘ: Michaelis constant; Vₘₐₓ: Maximum reaction velocity.

Experimental Protocols

The following section provides detailed methodologies for the analysis of this compound and the investigation of its biological effects.

Quantification of this compound by GC-MS

This protocol is adapted from established methods for the analysis of organic acids in biological fluids and requires derivatization to increase the volatility of this compound.[4][17]

1. Sample Preparation (Liquid-Liquid Extraction from Plasma/Serum)

  • To 100 µL of plasma or serum in a glass tube, add an appropriate internal standard (e.g., deuterated this compound).

  • Acidify the sample to pH 1-2 with 1 M HCl.

  • Add 500 µL of ethyl acetate, vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new glass vial.

  • Repeat the extraction twice more, pooling the organic layers.

  • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization (Silylation)

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of pyridine.

  • Seal the vial tightly and heat at 60°C for 45 minutes.

  • Cool to room temperature before analysis.

3. GC-MS Analysis

  • GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injection: 1 µL, splitless mode.

  • Oven Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions: Electron ionization (EI) at 70 eV. Scan range m/z 50-550.

  • Quantification: Use selected ion monitoring (SIM) of characteristic ions for the TMS-derivatized this compound and the internal standard.

Experimental Workflow for GC-MS Quantification Sample Plasma/Serum Sample Spike Spike with Internal Standard Sample->Spike Acidify Acidify (pH 1-2) Spike->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Evaporate Evaporate to Dryness Extract->Evaporate Derivatize Derivatize (Silylation) Evaporate->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Analysis (Quantification) GCMS->Data

Workflow for GC-MS analysis of this compound.
Cell-Based Assay: Western Blot for Akt Phosphorylation

This protocol describes how to assess the effect of this compound on the PI3K/Akt signaling pathway by measuring the phosphorylation of Akt at Ser473.[18][19]

1. Cell Culture and Treatment

  • Culture a suitable cell line (e.g., HepG2 hepatocytes, 3T3-L1 preadipocytes) to 70-80% confluency.

  • Serum-starve the cells for 4-6 hours prior to treatment.

  • Treat cells with varying concentrations of this compound (complexed to BSA) for a specified time course (e.g., 15, 30, 60 minutes). Include a vehicle control (BSA alone).

  • For a positive control for Akt activation, treat a set of cells with a known agonist like insulin (100 nM for 15 minutes).

2. Cell Lysis

  • Wash cells with ice-cold PBS.

  • Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Determine protein concentration using a BCA assay.

3. Western Blotting

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-Akt (Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe with an antibody for total Akt for normalization.

Gene Expression Analysis by qPCR

This protocol allows for the investigation of how this compound may alter the expression of genes involved in fatty acid metabolism.[12][20]

1. Cell Culture, Treatment, and RNA Extraction

  • Treat cells with this compound as described in the Western blot protocol, but for a longer duration (e.g., 6, 12, or 24 hours).

  • Extract total RNA from the cells using a commercial kit (e.g., RNeasy Mini Kit).

2. cDNA Synthesis

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

3. Quantitative PCR (qPCR)

  • Prepare qPCR reactions using a SYBR Green master mix, cDNA template, and primers for target genes (e.g., FASN, ACACA, SCD1, CPT1A) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Perform the qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Conclusion and Future Directions

This compound and other BCFAs represent a nascent field of research with considerable potential. While current knowledge is limited, the available evidence suggests that these molecules are more than simple metabolic intermediates. Their putative roles in signaling, metabolic regulation, and disease processes warrant further investigation. The experimental protocols provided in this guide offer a framework for researchers to begin to elucidate the specific biological functions of this compound, quantify its presence in biological systems, and explore its therapeutic potential. Future research should focus on identifying specific receptors and downstream signaling targets, determining the physiological and pathophysiological concentrations of this compound, and conducting in vivo studies to validate the findings from cell-based assays.

References

2-Methylhexanoic Acid: A Key Volatile Flavor Compound in Food

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Methylhexanoic acid, a branched-chain fatty acid, is a significant volatile compound that contributes to the characteristic flavor profiles of a variety of food products. Its presence is particularly notable in fermented foods, where it imparts distinct cheesy, fruity, and waxy notes. This technical guide provides a comprehensive overview of this compound's role as a flavor compound, detailing its sensory properties, occurrence in foods, biochemical formation pathways, and analytical methodologies for its quantification. This document is intended for researchers, scientists, and professionals in the food science and drug development fields who are interested in the chemical and sensory aspects of food flavors.

Sensory Properties and Occurrence

This compound is characterized by a complex flavor profile, often described as cheesy, fruity, waxy, and slightly sweaty. Its distinct aroma is a key contributor to the flavor of many aged cheeses, fermented dairy products, and some fruits.

Quantitative Data on this compound in Foodstuffs

The concentration of this compound can vary significantly depending on the food matrix, processing methods, and microbial activity involved. The following table summarizes the reported concentrations of this compound in various food products.

Food ProductConcentration RangeReference(s)
Cheddar Cheese0.1 - 5.5 mg/kg[1]
Goat Cheese0.5 - 10 mg/kg[2][3]
Ewe Cheese0.363 - 4.34 mg/100g[4]
Mish CheesePresent, increases with ripening[5]
Gouda-type CheeseIncreases during ripening[1]
Parmesan CheesePresent[6]
Blue CheesePresent[6]
ApplesNaturally Occurring[7]
StrawberriesNaturally Occurring[7]

Note: The wide range of concentrations is influenced by factors such as the type of milk used, the specific microbial cultures present, and the duration of ripening.

Biochemical Formation Pathways

The primary route for the formation of this compound and other branched-chain fatty acids in fermented foods is through the microbial catabolism of amino acids. Specifically, the amino acid isoleucine serves as a key precursor. The pathway involves a series of enzymatic reactions initiated by the deamination of isoleucine.

Isoleucine Catabolism Pathway

The catabolism of isoleucine to 2-methylbutanoic acid, a compound structurally similar to this compound, provides a model for understanding its formation. The pathway is initiated by a transaminase, followed by decarboxylation and subsequent oxidation steps. While the direct pathway to this compound is less detailed in the literature, it is understood to follow a similar pattern of amino acid degradation by specific microorganisms. Propionibacteria, particularly Propionibacterium freudenreichii, are known to play a crucial role in the production of branched-chain fatty acids in Swiss-type cheeses. These bacteria possess the necessary enzymatic machinery to catabolize amino acids and synthesize these important flavor compounds.[8][9][10]

Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate Transaminase alpha_methylbutyryl_CoA α-Methylbutyryl-CoA alpha_keto_beta_methylvalerate->alpha_methylbutyryl_CoA Branched-chain α-keto acid dehydrogenase Tiglyl_CoA Tiglyl-CoA alpha_methylbutyryl_CoA->Tiglyl_CoA Acyl-CoA dehydrogenase two_Methylbutanoic_acid 2-Methylbutanoic Acid alpha_methylbutyryl_CoA->two_Methylbutanoic_acid Thioesterase (hypothetical) two_Methyl_three_hydroxybutyryl_CoA 2-Methyl-3-hydroxybutyryl-CoA Tiglyl_CoA->two_Methyl_three_hydroxybutyryl_CoA Enoyl-CoA hydratase two_Methylacetoacetyl_CoA 2-Methylacetoacetyl-CoA two_Methyl_three_hydroxybutyryl_CoA->two_Methylacetoacetyl_CoA 3-Hydroxyacyl-CoA dehydrogenase Propionyl_CoA Propionyl-CoA two_Methylacetoacetyl_CoA->Propionyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA two_Methylacetoacetyl_CoA->Acetyl_CoA β-Ketothiolase

Figure 1: Simplified pathway of isoleucine catabolism to 2-methylbutanoic acid.

Sensory Perception Pathway

The perception of fatty acids, including this compound, is mediated by specialized G-protein coupled receptors (GPCRs) located on taste and olfactory receptor cells. For short-chain fatty acids, the primary receptors involved are Free Fatty Acid Receptor 2 (FFA2 or GPR43) and Free Fatty Acid Receptor 3 (FFA3 or GPR41).[11][12][13]

Upon binding of a short-chain fatty acid to these receptors, a conformational change is induced, leading to the activation of intracellular signaling cascades. FFA2 can couple to both Gαi/o and Gαq/11 pathways, while FFA3 signals exclusively through the Gαi/o pathway.[13] Activation of these pathways ultimately leads to changes in intracellular calcium levels and neurotransmitter release, which are then transmitted to the brain and perceived as taste and smell.

cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling SCFA This compound FFA2 FFA2 (GPR43) SCFA->FFA2 FFA3 FFA3 (GPR41) SCFA->FFA3 G_alpha_q Gαq/11 FFA2->G_alpha_q G_alpha_i Gαi/o FFA2->G_alpha_i FFA3->G_alpha_i PLC Phospholipase C G_alpha_q->PLC AC Adenylyl Cyclase G_alpha_i->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC PKA Protein Kinase A Inhibition cAMP->PKA Neurotransmitter Neurotransmitter Release Ca_release->Neurotransmitter PKC->Neurotransmitter PKA->Neurotransmitter

Figure 2: Sensory perception pathway for short-chain fatty acids via FFA2 and FFA3 receptors.

Experimental Protocols for Quantification

The accurate quantification of this compound in complex food matrices typically involves gas chromatography-mass spectrometry (GC-MS). Due to the volatile nature of this compound, sample preparation techniques such as solid-phase microextraction (SPME) or stir bar sorptive extraction (SBSE) are commonly employed.

Detailed Protocol: Quantification of this compound in Cheese using SPME-GC-MS

This protocol provides a detailed methodology for the extraction and quantification of this compound in a cheese matrix.

1. Sample Preparation:

  • Weigh 2.0 g of grated cheese into a 20 mL headspace vial.

  • Add 5 mL of saturated sodium chloride solution to the vial to enhance the release of volatile compounds.

  • Add a magnetic stir bar to the vial.

2. Internal Standard Spiking:

  • Spike the sample with a known concentration of an appropriate internal standard (e.g., deuterated this compound or a similar branched-chain fatty acid not naturally present in the sample) to correct for matrix effects and variations in extraction efficiency.

3. Headspace Solid-Phase Microextraction (HS-SPME):

  • Equilibrate the vial at 60°C for 15 minutes with gentle stirring.

  • Expose a conditioned SPME fiber (e.g., 85 µm polyacrylate) to the headspace of the vial for 30 minutes at 60°C with continued stirring.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injector: Desorb the analytes from the SPME fiber in the GC injector at 250°C for 5 minutes in splitless mode.

  • Column: Use a polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm i.d., 0.25 µm film thickness) suitable for the separation of fatty acids.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at a rate of 5°C/minute.

    • Ramp to 240°C at a rate of 10°C/minute and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 250°C.

5. Quantification:

  • Identify this compound based on its retention time and mass spectrum compared to an authentic standard.

  • Quantify the concentration of this compound by comparing the peak area of the analyte to that of the internal standard, using a calibration curve prepared with standards in a model cheese matrix.

Sample Cheese Sample (2g grated) Vial 20 mL Headspace Vial Sample->Vial Equilibration Equilibration (60°C, 15 min) Vial->Equilibration NaCl Saturated NaCl (5 mL) NaCl->Vial IS Internal Standard IS->Vial Stir Stir Bar Stir->Vial SPME HS-SPME (Polyacrylate fiber, 60°C, 30 min) Equilibration->SPME GC_MS GC-MS Analysis SPME->GC_MS Data Data Analysis & Quantification GC_MS->Data

Figure 3: Experimental workflow for the quantification of this compound in cheese.

Conclusion

This compound is a pivotal volatile flavor compound that significantly influences the sensory characteristics of various foods, particularly fermented products like cheese. Understanding its formation through microbial metabolism and its perception via specific sensory receptors is crucial for controlling and optimizing food flavor. The analytical methods detailed in this guide provide a robust framework for the accurate quantification of this important flavor molecule, enabling further research into its role in food science and its potential applications in flavor chemistry. This comprehensive understanding is valuable for researchers and professionals aiming to innovate and improve food quality and for those in drug development exploring the interactions of small molecules with sensory receptors.

References

Chirality and Stereochemistry of 2-Methylhexanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylhexanoic acid, a branched-chain fatty acid, possesses a chiral center at the second carbon, leading to the existence of (R)- and (S)-enantiomers. This guide provides a comprehensive technical overview of the stereochemistry of this compound, including its synthesis, resolution, and the profound impact of its chirality on biological properties, particularly olfactory perception. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the fields of chemistry, pharmacology, and drug development.

Introduction to the Chirality of this compound

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry and biology. This compound (C7H14O2) is a chiral carboxylic acid due to the presence of a stereocenter at the C-2 position, which is bonded to four different groups: a hydrogen atom, a methyl group, a butyl group, and a carboxyl group. This results in two distinct enantiomers: (R)-2-methylhexanoic acid and (S)-2-methylhexanoic acid.

While enantiomers exhibit identical physical and chemical properties in an achiral environment, their interactions with other chiral molecules, such as biological receptors, can differ significantly. This stereoselectivity is of paramount importance in drug development and flavor chemistry, as one enantiomer may elicit a desired therapeutic or sensory effect while the other could be inactive or even detrimental.

Physicochemical and Biological Properties of this compound Enantiomers

The stereochemistry of this compound dramatically influences its biological properties, most notably its odor profile. The racemic mixture is described as having a cheesy, fruity, and oily aroma. However, the individual enantiomers possess distinct scent characteristics.

Property(R)-2-Methylhexanoic Acid(S)-2-Methylhexanoic AcidRacemic this compound
Odor Profile Sweet, sweaty[1]Sour, pungent, musty[1]Acidic, oily, fatty, lard, and chicken fat aroma, with hints of roasted, appetizing dishes[2]
Molecular Weight 130.18 g/mol [3]130.18 g/mol [3]130.18 g/mol [3]
Boiling Point 209-210 °C (lit.)209-210 °C (lit.)209-210 °C (lit.)
Density 0.918 g/mL at 25 °C (lit.)0.918 g/mL at 25 °C (lit.)0.918 g/mL at 25 °C (lit.)

Note: Specific optical rotation values for the pure enantiomers are not consistently reported in publicly available literature. The magnitude of rotation for each enantiomer would be equal but opposite in direction.

Synthesis and Resolution of this compound Enantiomers

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: enantioselective synthesis or the resolution of a racemic mixture.

Enantioselective Synthesis

Asymmetric synthesis aims to create a single enantiomer directly. While various methods exist for chiral carboxylic acids, a common approach involves the use of chiral auxiliaries. For instance, the synthesis of (S)-2-methylhexanoic acid has been a key step in the production of high-potency sweeteners.[4][5]

Chiral Resolution of Racemic this compound

Resolution involves the separation of a racemic mixture into its individual enantiomers. A widely used method is the formation of diastereomeric salts using a chiral resolving agent.

This protocol is a generalized procedure that can be adapted for the resolution of this compound.

Materials:

  • Racemic this compound

  • (1R,2S)-(-)-Ephedrine

  • Acetone (B3395972)

  • Water

  • Hydrochloric acid (HCl), 32%

  • Standard laboratory glassware (flask, condenser, funnel, etc.)

Procedure:

  • Salt Formation: In a flask, dissolve racemic this compound (1 equivalent) and (1R,2S)-(-)-ephedrine (1 equivalent) in a minimal amount of a hot mixture of acetone and water.[6]

  • Crystallization: Heat the mixture to reflux for one hour, then cool it slowly to allow for the crystallization of one of the diastereomeric salts.[6] The salt of one enantiomer will preferentially crystallize due to lower solubility.

  • Isolation of Diastereomeric Salt: Filter the precipitate and wash it with cold acetone.[6] The optical purity of the salt can be checked at this stage using chiral HPLC.

  • Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and add hydrochloric acid dropwise until the pH reaches approximately 2. This will protonate the carboxylic acid and form the hydrochloride salt of ephedrine.[6]

  • Extraction: Extract the liberated enantiomerically enriched this compound with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the purified enantiomer.

G Workflow for Chiral Resolution by Diastereomeric Salt Crystallization racemate Racemic this compound ((R)- and (S)-enantiomers) salt_formation Diastereomeric Salt Formation (in solvent) racemate->salt_formation resolving_agent Chiral Resolving Agent (e.g., (1R,2S)-(-)-Ephedrine) resolving_agent->salt_formation crystallization Fractional Crystallization (Separation based on solubility) salt_formation->crystallization diastereomer1 Less Soluble Diastereomeric Salt (e.g., (R)-acid • (1R,2S)-base) crystallization->diastereomer1 Precipitate diastereomer2 More Soluble Diastereomeric Salt (e.g., (S)-acid • (1R,2S)-base) crystallization->diastereomer2 Solution acidification1 Acidification (e.g., HCl) diastereomer1->acidification1 acidification2 Acidification (e.g., HCl) diastereomer2->acidification2 enantiomer1 Pure (R)-Enantiomer acidification1->enantiomer1 enantiomer2 Pure (S)-Enantiomer acidification2->enantiomer2

A generalized workflow for the resolution of enantiomers.

Analytical Methods for Chiral Discrimination

Determining the enantiomeric purity of this compound is crucial. Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common analytical techniques for this purpose.

Chiral Gas Chromatography (GC)

Chiral GC utilizes a stationary phase that is itself chiral, leading to differential interactions with the enantiomers and thus different retention times.

This protocol provides a starting point for the chiral GC analysis of this compound. Optimization may be required.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral capillary column (e.g., a cyclodextrin-based stationary phase like Chirasil-L-Val).[7]

Procedure:

  • Derivatization (if necessary): To improve volatility and chromatographic performance, the carboxylic acid group may be derivatized, for example, by esterification to its methyl or ethyl ester.

  • Injection: Inject a small volume of the diluted sample (in a suitable solvent like dichloromethane) into the GC.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 180 °C) at a controlled rate (e.g., 5 °C/min).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Detector Temperature: 280 °C

  • Data Analysis: The two enantiomers should elute as separate peaks. The enantiomeric excess (e.e.) can be calculated from the peak areas.

G Experimental Workflow for Chiral GC Analysis sample Sample containing This compound Enantiomers derivatization Derivatization (optional) (e.g., Esterification) sample->derivatization gc_injection Injection into GC derivatization->gc_injection chiral_column Separation on Chiral GC Column gc_injection->chiral_column detection Detection (FID or MS) chiral_column->detection data_analysis Data Analysis (Chromatogram with separated peaks) detection->data_analysis ee_calculation Enantiomeric Excess (e.e.) Calculation data_analysis->ee_calculation

A typical workflow for the chiral analysis of this compound.

Stereochemistry and Olfactory Perception

The distinct odors of the (R)- and (S)-enantiomers of this compound are a clear demonstration of the stereospecificity of biological olfactory systems. The sense of smell is mediated by a large family of G protein-coupled receptors (GPCRs) located in the olfactory sensory neurons of the nasal epithelium.

The binding of an odorant molecule to an olfactory receptor is a highly specific, three-dimensional interaction, akin to a lock and key mechanism. The different spatial arrangements of the methyl group in (R)- and (S)-2-methylhexanoic acid lead to differential binding affinities and activation of specific olfactory receptors, or combinations thereof. This results in distinct neural signals being sent to the brain, which are then interpreted as different smells.

G Simplified Olfactory Signaling Pathway for Enantiomers cluster_R (R)-Enantiomer cluster_S (S)-Enantiomer R_enantiomer (R)-2-Methylhexanoic Acid (Sweet, sweaty odor) R_receptor Olfactory Receptor A R_enantiomer->R_receptor Binds R_signal Specific Neural Signal A R_receptor->R_signal Activates R_perception Perception of 'Sweet/Sweaty' R_signal->R_perception brain Olfactory Bulb & Brain R_perception->brain S_enantiomer (S)-2-Methylhexanoic Acid (Sour, pungent odor) S_receptor Olfactory Receptor B S_enantiomer->S_receptor Binds S_signal Specific Neural Signal B S_receptor->S_signal Activates S_perception Perception of 'Sour/Pungent' S_signal->S_perception S_perception->brain

Differential binding of enantiomers to olfactory receptors.

Conclusion

The chirality of this compound is a critical determinant of its biological activity, particularly its odor. This technical guide has provided an in-depth overview of the stereochemistry of this compound, including methods for its synthesis, resolution, and analysis. The provided experimental protocols and diagrams are intended to serve as a practical resource for researchers and professionals in the chemical and pharmaceutical sciences. A thorough understanding of the stereochemical properties of molecules like this compound is essential for the development of new drugs, flavors, and fragrances with specific and desired activities. Further research into the specific olfactory receptors and other potential biological targets of this compound enantiomers will continue to advance our understanding of the role of chirality in biological systems.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-2-Methylhexanoic Acid via Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of (S)-2-methylhexanoic acid, a valuable chiral building block in pharmaceutical development. The synthesis is achieved through the asymmetric hydrogenation of its prochiral precursor, (E)-2-methyl-2-hexenoic acid, utilizing chiral Ruthenium- and Rhodium-based catalysts. This method offers high enantioselectivity and yield, making it a robust and scalable approach for producing the desired (S)-enantiomer. Detailed procedures for the hydrogenation reaction, product purification, and determination of enantiomeric excess via chiral High-Performance Liquid Chromatography (HPLC) are presented.

Introduction

Chiral carboxylic acids are crucial intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals. The biological activity of these molecules is often dependent on their stereochemistry, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be less active or even detrimental. (S)-2-Methylhexanoic acid is a key chiral synthon, and its efficient and stereoselective synthesis is of significant interest. Asymmetric hydrogenation of α,β-unsaturated carboxylic acids has emerged as one of the most powerful methods for establishing the stereocenter at the α-position with high enantiomeric control.[1] This process typically employs transition metal catalysts, such as Ruthenium or Rhodium, complexed with chiral ligands.[2][3]

This application note details a reliable method for the synthesis of (S)-2-methylhexanoic acid via the asymmetric hydrogenation of (E)-2-methyl-2-hexenoic acid. The protocols provided are based on established methodologies for similar substrates and are intended to serve as a comprehensive guide for researchers in the field.[1][4]

Data Presentation

The following tables summarize typical quantitative data for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids, which are analogous to the synthesis of (S)-2-methylhexanoic acid. These data are compiled from various sources and represent expected outcomes under optimized conditions.

Table 1: Asymmetric Hydrogenation of (E)-2-Methyl-2-alkenoic Acids using Ru-BINAP Catalyst Systems

EntrySubstrateCatalystS/C RatioH₂ Pressure (atm)Temp (°C)Time (h)SolventConversion (%)ee (%)
1(E)-2-Methyl-2-butenoic acid (Tiglic Acid)Ru(OAc)₂((R)-BINAP)1001042512Methanol (B129727)>9985 (S)
2(E)-2-Methyl-2-pentenoic acidPd/Al₂O₃-cinchonidine-1254Hexane10055 (S)
3Geraniol (allylic alcohol)Ru₂(OAc)₄((R)-BINAP)₂200100208Methanol>9596 (S)

Note: Data for entries 1 and 3 are representative of Ru-BINAP systems for similar substrates.[1][5] Entry 2 shows a heterogeneous system for comparison.[6] S/C = Substrate-to-Catalyst molar ratio. ee = enantiomeric excess.

Table 2: Chiral HPLC Method Parameters for Enantiomeric Excess (ee) Determination

ParameterValue
Instrument Agilent 1260 Infinity II or equivalent
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol : Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL

Note: These are general conditions and may require optimization for (S)-2-methylhexanoic acid.[7]

Experimental Protocols

Asymmetric Hydrogenation of (E)-2-Methyl-2-hexenoic Acid

This protocol describes a general procedure for the asymmetric hydrogenation using a Ru-BINAP catalyst.

Materials:

  • (E)-2-Methyl-2-hexenoic acid

  • [Ru(OAc)₂((S)-BINAP)] (or prepared in situ from [Ru(cod)Cl₂] and (S)-BINAP)

  • Methanol (anhydrous, degassed)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

  • Schlenk flask and standard Schlenk line techniques

Procedure:

  • Catalyst Preparation (in situ):

    • In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [Ru(cod)Cl₂] (1 mol%) and (S)-BINAP (1.1 mol%).

    • Add degassed methanol to dissolve the solids.

    • Heat the mixture at 50 °C for 1 hour to form the active catalyst complex.

  • Hydrogenation Reaction:

    • To the catalyst solution, add (E)-2-methyl-2-hexenoic acid (100 mol%).

    • Transfer the reaction mixture to a high-pressure autoclave.

    • Seal the autoclave and purge with hydrogen gas three times.

    • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50-100 atm).

    • Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) for the specified time (e.g., 12-24 hours). The reaction progress can be monitored by taking aliquots and analyzing by GC or TLC.

  • Work-up:

    • After the reaction is complete, carefully vent the hydrogen gas from the autoclave.

    • Remove the reaction mixture from the autoclave.

    • Concentrate the solvent under reduced pressure.

    • The crude product can then be purified according to the protocol below.

Purification of (S)-2-Methylhexanoic Acid

This protocol describes a standard acid-base extraction method for the purification of the carboxylic acid product.[8]

Materials:

  • Crude (S)-2-methylhexanoic acid

  • Diethyl ether

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in diethyl ether.

  • Base Extraction: Transfer the ether solution to a separatory funnel and extract with 1 M NaOH solution. The (S)-2-methylhexanoate salt will move to the aqueous layer. Separate the aqueous layer.

  • Repeat Extraction: Extract the organic layer again with 1 M NaOH to ensure complete recovery of the acid. Combine the aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath and acidify with 1 M HCl to a pH of approximately 2. The (S)-2-methylhexanoic acid will precipitate or form an oily layer.

  • Product Extraction: Extract the acidified aqueous layer with diethyl ether. The purified (S)-2-methylhexanoic acid will now be in the organic layer.

  • Washing and Drying: Wash the organic layer with brine, then dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the purified (S)-2-methylhexanoic acid.

Determination of Enantiomeric Excess (ee)

This protocol outlines the use of chiral HPLC to determine the enantiomeric purity of the synthesized (S)-2-methylhexanoic acid.[7]

Materials:

  • Purified (S)-2-methylhexanoic acid

  • HPLC-grade n-hexane, isopropanol, and trifluoroacetic acid

  • Chiral HPLC column (e.g., Chiralpak AD-H)

  • HPLC system with UV detector

  • Volumetric flasks and syringes

Procedure:

  • Sample Preparation: Prepare a standard solution of the purified (S)-2-methylhexanoic acid in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Equilibrate the chiral HPLC column with the mobile phase (n-hexane:isopropanol:trifluoroacetic acid, 90:10:0.1) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Inject 10 µL of the prepared sample onto the column.

    • Run the analysis and record the chromatogram.

  • Data Analysis:

    • Identify the peaks corresponding to the (S) and (R)-enantiomers. The elution order should be confirmed with a racemic standard if available.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis catalyst Catalyst Preparation reaction Asymmetric Hydrogenation catalyst->reaction substrate (E)-2-Methyl-2-hexenoic Acid substrate->reaction workup Reaction Work-up reaction->workup Crude Product extraction Acid-Base Extraction workup->extraction product Purified (S)-2-Methylhexanoic Acid extraction->product hplc_prep Sample Preparation for HPLC product->hplc_prep hplc_analysis Chiral HPLC Analysis hplc_prep->hplc_analysis ee_calc ee Calculation hplc_analysis->ee_calc

Caption: Experimental workflow for the synthesis and analysis of (S)-2-Methylhexanoic acid.

asymmetric_hydrogenation_pathway substrate (E)-2-Methyl-2-hexenoic Acid (Prochiral) intermediate Substrate-Catalyst Complex (Diastereomeric Transition States) substrate->intermediate catalyst Chiral Ru-BINAP Catalyst catalyst->intermediate intermediate->catalyst Catalyst Regeneration product (S)-2-Methylhexanoic Acid (Enantioenriched) intermediate->product Stereoselective H₂ Addition hydrogen H₂ hydrogen->intermediate

Caption: Logical relationship of the asymmetric hydrogenation process.

References

Application Notes and Protocols: Malonic Ester Synthesis of 2-Methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-methylhexanoic acid via the malonic ester synthesis route. This method offers a versatile and reliable approach for the preparation of α-substituted carboxylic acids. The protocol covers the sequential alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield the target product. Characterization data and expected yields are also provided.

Introduction

The malonic ester synthesis is a classic and highly effective method for the preparation of substituted carboxylic acids.[1][2][3] The process involves the alkylation of an enolate generated from a malonic ester, typically diethyl malonate, followed by hydrolysis of the ester groups and subsequent decarboxylation to afford the desired carboxylic acid.[1][2][3] This synthetic route is particularly advantageous for producing α-substituted carboxylic acids that may be challenging to synthesize through other methods.[4] this compound is a valuable building block in organic synthesis and can be efficiently prepared using this methodology. The synthesis proceeds in three main stages: formation of the enolate of diethyl malonate, sequential alkylation with an appropriate alkyl halide (in this case, a butyl halide followed by a methyl halide), and finally, hydrolysis and decarboxylation of the disubstituted malonic ester.[5][6]

Data Presentation

Table 1: Physical and Spectroscopic Data of this compound

PropertyValue
Molecular FormulaC₇H₁₄O₂
Molecular Weight130.18 g/mol
Boiling Point209-210 °C
Density0.918 g/mL at 25 °C
Refractive Index (n20/D)1.422
¹H NMR (CDCl₃)δ 0.90 (t, 3H), 1.15 (d, 3H), 1.2-1.4 (m, 4H), 1.4-1.6 (m, 2H), 2.45 (q, 1H), 11.5 (br s, 1H)
¹³C NMR (CDCl₃)δ 13.9, 17.1, 22.7, 29.3, 34.2, 41.3, 183.5
IR (neat, cm⁻¹)2960, 2930, 2870, 1705, 1460, 1380, 1290, 940

Table 2: Reagents and Typical Molar Equivalents

ReagentMolar Equivalent (relative to Diethyl Malonate)
Diethyl Malonate1.0
Sodium Ethoxide (1st Alkylation)1.05
1-Bromobutane (B133212)1.0
Sodium Ethoxide (2nd Alkylation)1.05
Iodomethane (B122720)1.0
Sodium Hydroxide (B78521) (Hydrolysis)> 2.0
Sulfuric Acid (Decarboxylation)Catalytic

Experimental Protocols

Part 1: Synthesis of Diethyl Butylmalonate

This procedure is adapted from the Organic Syntheses preparation of diethyl n-butylmalonate.[7]

  • Preparation of Sodium Ethoxide: In a flame-dried 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser fitted with a drying tube, and a dropping funnel, add 500 mL of absolute ethanol (B145695). Carefully add 23 g (1.0 mol) of sodium metal in small pieces to the ethanol. The reaction is exothermic; cool the flask in a water bath if the reaction becomes too vigorous.

  • Formation of the Enolate: Once all the sodium has reacted and the solution has cooled to room temperature, add 160 g (1.0 mol) of diethyl malonate dropwise via the dropping funnel with stirring over 30 minutes.

  • Alkylation: To the resulting solution, add 137 g (1.0 mol) of 1-bromobutane dropwise at a rate that maintains a gentle reflux. After the addition is complete, heat the mixture to reflux with stirring for 2-3 hours, or until the solution is neutral to moist litmus (B1172312) paper.

  • Work-up and Purification: Remove the ethanol by distillation. To the residue, add 500 mL of water. Separate the organic layer and wash it with 100 mL of water, followed by 100 mL of brine. Dry the organic layer over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure. The crude diethyl butylmalonate can be purified by vacuum distillation, collecting the fraction boiling at 135-138 °C at 20 mmHg. The expected yield is 80-90%.

Part 2: Synthesis of Diethyl Butyl(methyl)malonate

This procedure is adapted from the Organic Syntheses preparation of diethyl methylmalonate.[8]

  • Preparation of Sodium Ethoxide: In a flame-dried 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser fitted with a drying tube, and a gas inlet tube, add 500 mL of absolute ethanol. Carefully add 23 g (1.0 mol) of sodium metal in small pieces.

  • Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add the diethyl butylmalonate (0.9 mol, from Part 1) dropwise with stirring.

  • Alkylation: Cool the solution in an ice bath and bubble 142 g (1.0 mol) of iodomethane through the solution via the gas inlet tube over 1-2 hours. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 hours.

  • Work-up and Purification: Remove the ethanol by distillation. Add 500 mL of water to the residue and extract with three 150 mL portions of diethyl ether. Combine the organic extracts and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure. The crude diethyl butyl(methyl)malonate can be purified by vacuum distillation.

Part 3: Hydrolysis and Decarboxylation to this compound
  • Hydrolysis (Saponification): In a round-bottom flask, combine the diethyl butyl(methyl)malonate (0.8 mol, from Part 2) with a solution of 80 g (2.0 mol) of sodium hydroxide in 300 mL of water and 100 mL of ethanol. Heat the mixture to reflux for 4-6 hours, or until the ester layer disappears.

  • Acidification and Decarboxylation: Cool the reaction mixture and carefully acidify with concentrated sulfuric acid until the pH is approximately 1-2. Heat the acidic solution to reflux for 4-6 hours to effect decarboxylation. Carbon dioxide evolution will be observed.

  • Work-up and Purification: After cooling, extract the aqueous layer with three 150 mL portions of diethyl ether. Combine the organic extracts and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation.

Mandatory Visualization

Malonic_Ester_Synthesis cluster_0 Step 1: First Alkylation cluster_1 Step 2: Second Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation Diethyl Malonate Diethyl Malonate Enolate 1 Enolate 1 Diethyl Malonate->Enolate 1 1. NaOEt, EtOH Diethyl Butylmalonate Diethyl Butylmalonate Enolate 1->Diethyl Butylmalonate 2. 1-Bromobutane Enolate 2 Enolate 2 Diethyl Butylmalonate->Enolate 2 3. NaOEt, EtOH Diethyl Butyl(methyl)malonate Diethyl Butyl(methyl)malonate Enolate 2->Diethyl Butyl(methyl)malonate 4. Iodomethane Disubstituted Malonic Acid Disubstituted Malonic Acid Diethyl Butyl(methyl)malonate->Disubstituted Malonic Acid 5. NaOH, H₂O, Δ This compound This compound Disubstituted Malonic Acid->this compound 6. H₃O⁺, Δ (-CO₂)

Caption: Workflow of this compound Synthesis.

Conclusion

The malonic ester synthesis provides a robust and high-yielding pathway for the preparation of this compound. The sequential alkylation of diethyl malonate followed by hydrolysis and decarboxylation allows for the controlled construction of the target molecule. The provided protocols, adapted from established procedures, offer a reliable guide for researchers in academic and industrial settings. Careful control of reaction conditions and purification at each step are crucial for obtaining a high purity final product.

References

Enantioselective Synthesis of 2-Methylhexanoic Acid Using Chiral Auxiliaries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 2-methylhexanoic acid, a valuable chiral building block in pharmaceutical and chemical industries. The methods described herein utilize well-established chiral auxiliaries to achieve high levels of stereocontrol. The protocols are based on seminal works in the field of asymmetric synthesis, including methodologies developed by Evans, Myers, and Enders.

Introduction

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[1] After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product and ideally allowing for the recovery of the auxiliary. This strategy is a cornerstone of modern asymmetric synthesis, offering a reliable and predictable means of accessing single enantiomers of chiral molecules.[2]

This guide focuses on three prominent chiral auxiliary-based methods for the asymmetric α-alkylation of a carboxylic acid precursor to afford this compound:

  • Evans Oxazolidinone Auxiliaries: These auxiliaries provide a rigid scaffold that effectively shields one face of the enolate, leading to highly diastereoselective alkylation.[3][4]

  • Myers Pseudoephedrine Amide Auxiliaries: Derived from the readily available and inexpensive pseudoephedrine, this method offers a practical and efficient route to enantiomerically enriched carboxylic acids.[5][6]

  • Enders SAMP/RAMP Hydrazone Auxiliaries: This technique involves the formation of a chiral hydrazone from a ketone or aldehyde, followed by diastereoselective alkylation of the corresponding azaenolate.[7][8]

Data Presentation

The following table summarizes representative quantitative data for the key alkylation step in the synthesis of chiral carboxylic acids using different chiral auxiliaries. While specific data for this compound may vary, these values provide a strong indication of the expected efficiency and stereoselectivity of each method.

Chiral AuxiliaryElectrophileDiastereomeric Excess (de)Enantiomeric Excess (ee) of Final AcidYield (%)Reference
(4R,5S)-4-methyl-5-phenyloxazolidin-2-oneButyl bromide>95%>95%80-90[4]
(+)-PseudoephedrineButyl bromide>98%>98%85-95[5]
(S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)Butyl bromide>95%>95%70-85[9]

Note: The yields and selectivities are representative and can be influenced by the specific reaction conditions, substrate purity, and scale of the reaction.

Experimental Protocols

Method 1: Evans Oxazolidinone Auxiliary

This protocol outlines the synthesis of (S)-2-methylhexanoic acid using an Evans oxazolidinone auxiliary. The general workflow involves acylation of the auxiliary, diastereoselective alkylation, and subsequent removal of the auxiliary.

Experimental Workflow:

Evans_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A Evans Auxiliary C N-Hexanoyl Oxazolidinone A->C Base B Hexanoyl Chloride B->C D N-Hexanoyl Oxazolidinone F Enolate D->F Deprotonation E LDA / -78 °C E->F H N-(2-Methylhexanoyl) Oxazolidinone F->H Alkylation G Methyl Iodide G->H I N-(2-Methylhexanoyl) Oxazolidinone K (S)-2-Methylhexanoic Acid I->K Hydrolysis L Recovered Auxiliary I->L J LiOH / H2O2 J->K Myers_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A (+)-Pseudoephedrine C Pseudoephedrine Hexanamide A->C Base B Hexanoyl Chloride B->C D Pseudoephedrine Hexanamide F Enolate D->F Deprotonation E LDA, LiCl / -78 °C E->F H Alkylated Pseudoephedrine Amide F->H Alkylation G Methyl Iodide G->H I Alkylated Pseudoephedrine Amide K (S)-2-Methylhexanoic Acid I->K Hydrolysis L Recovered Auxiliary I->L J Acidic or Basic Hydrolysis J->K Enders_Workflow cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Cleavage and Oxidation A Hexanal C SAMP-Hexanal Hydrazone A->C B SAMP B->C D SAMP-Hexanal Hydrazone F Azaenolate D->F Deprotonation E LDA / -78 °C E->F H Alkylated Hydrazone F->H Alkylation G Methyl Iodide G->H I Alkylated Hydrazone K (S)-2-Methylhexanal I->K Cleavage J Ozonolysis J->K M (S)-2-Methylhexanoic Acid K->M Oxidation L Oxidation (e.g., Pinnick) L->M

References

Application Note and Protocol: Quantification of 2-Methylhexanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylhexanoic acid is a branched-chain fatty acid that can be of interest in various fields, including metabolomics and pharmaceutical development, due to its structural similarity to endogenous metabolites.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[1] However, the inherent polarity and low volatility of carboxylic acids like this compound make direct GC-MS analysis challenging.[3][4]

This application note provides a detailed protocol for the reliable quantification of this compound in biological samples using GC-MS. The described method involves a liquid-liquid extraction to isolate the analyte from the sample matrix, followed by a chemical derivatization step to increase its volatility and improve its chromatographic properties.[5]

Experimental Protocols

  • This compound standard

  • Internal Standard (IS): e.g., Deuterated this compound or a structurally similar compound not present in the sample (e.g., Heptanoic acid)

  • Ethyl Acetate (B1210297) (GC grade)

  • Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine (B92270) (anhydrous)

  • Methanol (GC grade)

  • Nitrogen gas (high purity)

  • Sample matrix (e.g., plasma, urine, cell culture media)

This protocol is adapted from established methods for short-chain fatty acid extraction.[3][5]

  • To 200 µL of the biological sample (e.g., plasma) in a clean microcentrifuge tube, add 20 µL of the internal standard solution.

  • Acidify the sample by adding 20 µL of 2M HCl to improve the extraction efficiency of the carboxylic acid.[5]

  • Add 1 mL of ethyl acetate to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 12,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new clean glass tube.

  • Repeat the extraction process (steps 3-6) on the remaining aqueous layer and combine the organic extracts to maximize recovery.

  • Dry the pooled organic extract over a small amount of anhydrous sodium sulfate.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at 40°C.

To increase the volatility of this compound for GC analysis, a silylation reaction is performed to convert the carboxylic acid group to a less polar trimethylsilyl (B98337) (TMS) ester.[3]

  • To the dried extract from the previous step, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.[3]

  • Seal the tube tightly and vortex for 30 seconds.

  • Incubate the reaction mixture at 70°C for 45 minutes to ensure complete derivatization.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

The following are typical GC-MS parameters for the analysis of derivatized short-chain fatty acids.[6][7] Instrument conditions should be optimized in the user's laboratory.

  • Gas Chromatograph: Agilent 6890 GC or equivalent

  • Mass Spectrometer: Agilent 5973N MS or equivalent

  • Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar non-polar column[6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Ramp: 20°C/min to 280°C, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[6] Monitor characteristic ions for TMS-derivatized this compound and the internal standard.

  • Calibration Curve: Prepare a series of calibration standards of this compound at different concentrations in a blank matrix. Process these standards using the same extraction and derivatization procedure as the samples.

  • Quantification: Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of this compound in the unknown samples is then determined from this calibration curve.

Data Presentation

All quantitative data should be summarized for clarity. The following table presents expected performance parameters for a validated method. These values should be experimentally determined in your laboratory.

ParameterExpected ValueDescription
Linearity (R²)> 0.99Determined from a calibration curve with at least five non-zero concentrations.[3]
Limit of Detection (LOD)1-10 µMThe lowest concentration of the analyte that can be reliably detected.[3]
Limit of Quantification (LOQ)5-25 µMThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision.
Precision (%RSD)< 15%Repeatability (intra-day) and intermediate precision (inter-day) should be within acceptable limits.[3]
Accuracy/Recovery (%)85-115%The percentage of the true amount of analyte recovered from the sample matrix.

Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Acidify Acidify with HCl Add_IS->Acidify LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidify->LLE Dry Evaporate to Dryness (Nitrogen Stream) LLE->Dry Deriv Add Pyridine and BSTFA + 1% TMCS Dry->Deriv Incubate Incubate at 70°C Deriv->Incubate GCMS GC-MS Analysis Incubate->GCMS Data Data Acquisition (SIM Mode) GCMS->Data Quant Quantification (Calibration Curve) Data->Quant

Caption: Experimental workflow for the GC-MS quantification of this compound.

References

Application Note and Protocol: Purification of 2-Methylhexanoic Acid from a Reaction Mixture by Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylhexanoic acid is a branched-chain carboxylic acid used as a building block in the synthesis of various pharmaceuticals and fragrances. Following its synthesis, the reaction mixture typically contains the desired acid, unreacted starting materials, and other byproducts. An efficient method for the purification of this compound is liquid-liquid extraction, specifically an acid-base extraction. This technique leverages the differential solubility of the acidic product and neutral or basic impurities in aqueous and organic solvents at varying pH levels.[1][2][3] The carboxylic acid can be converted to its water-soluble carboxylate salt by treatment with a base, allowing for its separation from water-insoluble organic impurities.[1][4][5] Subsequent acidification of the aqueous layer regenerates the purified carboxylic acid, which can then be extracted back into an organic solvent.[6] This application note provides a detailed protocol for the purification of this compound from a typical reaction mixture using an acid-base extraction procedure.

Materials and Reagents

  • Crude reaction mixture containing this compound

  • Diethyl ether (or other suitable organic solvent like ethyl acetate (B1210297) or dichloromethane)[7][8]

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • pH indicator paper or a pH meter

  • Separatory funnel (appropriate size for the reaction scale)

  • Erlenmeyer flasks

  • Beakers

  • Rotary evaporator

  • Glassware for sample collection and storage

Experimental Protocol

The following protocol outlines the step-by-step procedure for the purification of this compound from a reaction mixture.

1. Quenching the Reaction and Initial Solvent Addition

  • Carefully quench the reaction mixture according to the specific reaction procedure, often by adding deionized water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Transfer the quenched reaction mixture to a separatory funnel of appropriate volume.

  • Add an equal volume of a suitable organic solvent, such as diethyl ether, to the separatory funnel.[6] The choice of solvent is critical and should be based on the solubility of this compound and the immiscibility with water.[7][9]

2. Acid-Base Extraction: Formation of the Carboxylate Salt

  • Add 1 M sodium hydroxide (NaOH) solution to the separatory funnel in portions. After each addition, stopper the funnel, invert it gently, and vent frequently to release any pressure buildup.[10]

  • Shake the funnel vigorously for 1-2 minutes, ensuring thorough mixing of the aqueous and organic layers.

  • Allow the layers to separate. The this compound will be deprotonated to its sodium salt, which is soluble in the aqueous layer.[1][4]

  • Check the pH of the aqueous layer using pH paper or a pH meter to ensure it is basic (pH > 10).

  • Carefully drain the lower aqueous layer into a clean Erlenmeyer flask labeled "Aqueous Layer 1".

  • Repeat the extraction of the organic layer with another portion of 1 M NaOH solution to ensure complete extraction of the carboxylic acid. Combine the aqueous extracts in the same flask.

3. Washing the Organic Layer

  • The remaining organic layer contains neutral and basic impurities. Wash this layer with deionized water and then with brine to remove any residual water-soluble impurities and to aid in breaking any emulsions.[6][11]

  • Drain the organic layer into a separate flask for proper disposal or further workup if other components are of interest.

4. Acidification and Re-extraction of this compound

  • Cool the combined aqueous extracts (from step 2.5 and 2.6) in an ice bath.

  • Slowly add 1 M hydrochloric acid (HCl) solution dropwise while stirring until the solution becomes acidic (pH < 2). This will protonate the sodium 2-methylhexanoate back to this compound, which may appear as an oily layer or a precipitate as it is less soluble in water.[4][6]

  • Add a fresh portion of diethyl ether to the flask containing the acidified aqueous solution.

  • Transfer the mixture back to the separatory funnel and shake vigorously, venting frequently.

  • Allow the layers to separate. The purified this compound will now be in the organic layer.

  • Drain the lower aqueous layer.

  • Repeat the extraction of the aqueous layer with another portion of diethyl ether to maximize the recovery of the product. Combine the organic extracts.

5. Drying and Solvent Removal

  • Wash the combined organic extracts with brine to remove the bulk of the dissolved water.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the organic layer to remove any remaining traces of water.[12] Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Filter the solution to remove the drying agent.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

The following table summarizes hypothetical quantitative data for a typical purification of this compound by extraction.

ParameterValue
Initial Crude Material
Mass of Crude Mixture10.0 g
Estimated % of this compound~70%
Extraction Process
Organic Solvent (Diethyl Ether) Volume2 x 50 mL
Aqueous Base (1 M NaOH) Volume2 x 30 mL
Aqueous Acid (1 M HCl) Volume~60 mL (to pH < 2)
Back-Extraction Solvent (Diethyl Ether) Volume2 x 40 mL
Final Product
Mass of Purified this compound6.5 g
Yield92.8% (based on estimated initial amount)
Purity (by GC analysis)>98%

Experimental Workflow Visualization

The following diagram illustrates the logical workflow of the purification process.

Purification_Workflow A Crude Reaction Mixture (this compound + Impurities) B Dissolve in Organic Solvent (e.g., Diethyl Ether) A->B C Add Aqueous Base (e.g., 1M NaOH) to Separatory Funnel B->C D Shake and Separate Layers C->D E_org Organic Layer (Neutral/Basic Impurities) D->E_org Separate F_aq Aqueous Layer (Sodium 2-Methylhexanoate) D->F_aq Separate G Acidify Aqueous Layer (e.g., 1M HCl to pH < 2) F_aq->G H Add Fresh Organic Solvent G->H I Shake and Separate Layers H->I J_aq Aqueous Layer (Waste) I->J_aq Separate K_org Organic Layer (Purified this compound) I->K_org Separate L Wash with Brine K_org->L M Dry with Anhydrous MgSO₄ L->M N Filter and Evaporate Solvent M->N O Purified this compound N->O

References

Application Notes and Protocols: 2-Methylhexanoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-methylhexanoic acid as a versatile building block in organic synthesis. The protocols detailed below are intended to serve as a guide for the synthesis of key derivatives and their application in the development of pharmaceuticals and other bioactive molecules.

Overview of this compound

This compound is a chiral carboxylic acid that finds significant use as a starting material and intermediate in the synthesis of a variety of organic compounds.[1][2] Its branched structure imparts unique properties to the target molecules, influencing their physical characteristics and biological activity. The presence of a stereocenter at the C2 position makes it a valuable building block for the enantioselective synthesis of complex molecules, particularly in the pharmaceutical industry. The (S)-enantiomer, for instance, is a key component in the synthesis of a high-potency sweetener.[3]

Key Synthetic Transformations and Applications

This compound can undergo a range of chemical transformations at its carboxylic acid moiety, including esterification, amidation, and reduction. These reactions allow for its incorporation into larger, more complex molecular architectures.

Applications at a Glance:

  • Pharmaceuticals: Used in the synthesis of prostaglandin (B15479496) analogs and high-potency sweeteners.[3][4]

  • Fragrance Industry: Employed as a precursor to various esters used in perfume compositions.

  • Biolubricants: Derivatives of this compound are being explored for their potential as environmentally friendly lubricants.

Experimental Protocols

Protocol 1: Synthesis of 2-Methylhexanoyl Chloride

The conversion of this compound to its corresponding acyl chloride is a crucial first step for many subsequent reactions, such as esterification and amidation. Acyl chlorides are significantly more reactive than the parent carboxylic acid.

Reaction:

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (B109758) (DCM) or neat (no solvent)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.

  • Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. The reaction can be performed neat or in an anhydrous solvent like DCM.

  • Heat the reaction mixture to reflux for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • After the reaction is complete, remove the excess thionyl chloride by distillation.

  • The crude 2-methylhexanoyl chloride can be purified by fractional distillation under reduced pressure.

Quantitative Data:

ReactantMolar Eq.Molecular Weight ( g/mol )
This compound1.0130.18
Thionyl chloride2.0 - 3.0118.97
Product ( g/mol )
2-Methylhexanoyl chloride148.62
Yield ~90-95%

Note: This is a general procedure for the synthesis of acyl chlorides. Specific reaction conditions may need to be optimized.[5]

Protocol 2: Esterification of this compound (Fischer Esterification)

Fischer esterification is a classic method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst.

Reaction:

Materials:

  • This compound

  • Alcohol (e.g., methanol (B129727), ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Anhydrous solvent (often the alcohol is used in excess as the solvent)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask, dissolve this compound in an excess of the desired alcohol (e.g., methanol for the methyl ester).

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for several hours (typically 2-6 hours). The reaction can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • The product can be purified by distillation.

Quantitative Data:

ReactantMolar Eq.Molecular Weight ( g/mol )
This compound1.0130.18
Alcohol (e.g., Methanol)Excess32.04
H₂SO₄ (catalyst)cat.98.08
Product ( g/mol )
Methyl 2-methylhexanoate144.21
Yield ~60-80%

Note: The yield of Fischer esterification is dependent on the equilibrium and can be improved by removing water as it is formed.

Protocol 3: Amide Synthesis from this compound

The formation of an amide bond is a fundamental transformation in organic and medicinal chemistry. This can be achieved by reacting this compound with an amine using a coupling agent, or by first converting the acid to the more reactive acyl chloride.

Method A: Using a Coupling Agent (e.g., EDC/HOBt)

Reaction:

Materials:

  • This compound

  • Amine (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF))

  • Inert atmosphere (e.g., nitrogen or argon)

  • Stirring apparatus

  • Standard workup and purification equipment

Procedure:

  • Dissolve this compound and HOBt (1.1 equivalents) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere.

  • Add the amine (1.0 equivalent) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude amide can be purified by column chromatography.

Method B: Via the Acyl Chloride

Procedure:

  • Synthesize 2-methylhexanoyl chloride as described in Protocol 1.

  • Dissolve the amine (1.0 equivalent) and a base (e.g., triethylamine (B128534) or pyridine, 1.2 equivalents) in anhydrous DCM in a flask at 0 °C.

  • Slowly add a solution of 2-methylhexanoyl chloride (1.1 equivalents) in DCM to the amine solution.

  • Stir the reaction at room temperature for 1-4 hours.

  • Perform an aqueous workup as described in Method A.

  • Purify the product by column chromatography or recrystallization.[6]

Quantitative Data (Method A):

ReactantMolar Eq.Molecular Weight ( g/mol )
This compound1.0130.18
Amine (e.g., Benzylamine)1.0107.15
EDC1.2191.70
HOBt1.1135.12
Product ( g/mol )
N-Benzyl-2-methylhexanamide219.32
Yield ~70-95%
Protocol 4: Reduction of this compound to 2-Methylhexanol

Carboxylic acids can be reduced to their corresponding primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reaction:

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

  • Inert atmosphere (e.g., nitrogen or argon)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Dropping funnel

  • Standard workup and purification equipment

Procedure:

  • Under an inert atmosphere, suspend LiAlH₄ (typically 1.5-2.0 equivalents) in anhydrous THF in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Cool the suspension to 0 °C.

  • Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ether.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 2-methylhexanol can be purified by distillation.

Quantitative Data:

ReactantMolar Eq.Molecular Weight ( g/mol )
This compound1.0130.18
Lithium aluminum hydride1.5 - 2.037.95
Product ( g/mol )
2-Methylhexanol116.20
Yield ~80-95%

Visualizations

experimental_workflow_synthesis cluster_start Starting Material cluster_transformations Key Transformations cluster_products Products 2-Methylhexanoic_Acid 2-Methylhexanoic_Acid Acyl_Chloride_Formation Acyl Chloride Formation (Protocol 1) 2-Methylhexanoic_Acid->Acyl_Chloride_Formation Esterification Esterification (Protocol 2) 2-Methylhexanoic_Acid->Esterification Amidation Amidation (Protocol 3) 2-Methylhexanoic_Acid->Amidation Reduction Reduction (Protocol 4) 2-Methylhexanoic_Acid->Reduction 2-Methylhexanoyl_Chloride 2-Methylhexanoyl_Chloride Acyl_Chloride_Formation->2-Methylhexanoyl_Chloride Esters Esters Esterification->Esters Amides Amides Amidation->Amides 2-Methylhexanol 2-Methylhexanol Reduction->2-Methylhexanol 2-Methylhexanoyl_Chloride->Esterification Alternative Route 2-Methylhexanoyl_Chloride->Amidation Alternative Route

Caption: Synthetic pathways from this compound.

logical_relationship_applications Building_Block This compound Chiral Building Block Derivatives Key Derivatives Esters Amides Alcohols Building_Block->Derivatives Synthetic Transformation Applications Applications Pharmaceuticals Fragrances Biolubricants Derivatives->Applications Incorporation into Target Molecules

Caption: Role of this compound in synthesis.

References

Application of 2-Methylhexanoic Acid in Metabolomics Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2-Methylhexanoic acid, a methyl-branched medium-chain fatty acid, is an emerging molecule of interest in the field of metabolomics.[1][2] While its specific roles in metabolic pathways are still under investigation, its structural similarity to other key metabolites involved in fatty acid and branched-chain amino acid (BCAA) metabolism suggests its potential as a biomarker for various metabolic states and disorders.[3][4]

Dysregulation of BCAA and fatty acid metabolism has been implicated in a range of conditions, including metabolic syndrome, diabetes, and certain inborn errors of metabolism.[3][5] Consequently, the accurate quantification and monitoring of this compound in biological samples may offer novel insights into the pathophysiology of these diseases. Its presence and concentration could reflect alterations in enzymatic activity or substrate availability within these interconnected metabolic pathways.

Although not yet a clinically validated biomarker, theoretical metabolic pathways suggest that this compound could be an intermediate in the catabolism of a yet-to-be-identified branched-chain amino acid or arise from a side reaction of the main BCAA catabolic pathway.[4] Further research into the metabolic fate of this compound is warranted to elucidate its precise biological significance.

The analytical challenge in studying this compound lies in its relatively low volatility and the need for sensitive detection methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred analytical platforms for its quantification, often requiring a derivatization step to enhance its volatility and ionization efficiency.[6][7]

Data Presentation

The following tables are provided as templates for researchers to populate with their experimental data, as established quantitative data for endogenous levels of this compound in various biological matrices are not yet widely available in the scientific literature.[8]

Table 1: Quantification of this compound in Human Plasma by LC-MS/MS

Sample IDConcentration (ng/mL)Concentration (µmol/L)
Control 1DataData
Control 2DataData
Control 3DataData
Patient 1DataData
Patient 2DataData
Patient 3DataData

Table 2: Quantification of this compound in Human Urine by GC-MS

Sample IDConcentration (µg/mL)Concentration (µmol/L)Normalized to Creatinine (µmol/mmol Cr)
Control 1DataDataData
Control 2DataDataData
Control 3DataDataData
Patient 1DataDataData
Patient 2DataDataData
Patient 3DataDataData

Experimental Protocols

The following protocols are adapted from established methods for the analysis of structurally similar short-chain and branched-chain fatty acids and may require optimization for specific applications.[4][9]

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

Objective: To extract and quantify this compound from human plasma samples.

Materials:

  • Plasma samples

  • Internal Standard (IS): Isotopically labeled this compound (e.g., D3-2-Methylhexanoic acid) or a structurally similar, non-endogenous branched-chain fatty acid.[3]

  • Acetonitrile (B52724) (ACN), ice-cold, containing 0.1% formic acid

  • Water, 0.1% formic acid in

  • Methanol (B129727)

  • C18 Solid-Phase Extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of the internal standard solution.

    • Precipitate proteins by adding 400 µL of ice-cold acetonitrile with 0.1% formic acid.[9]

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[3][9]

    • Transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water.

    • Elute the analyte with 1 mL of acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.[7]

  • LC-MS/MS Analysis:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[7]

    • Mobile Phase A: 0.1% formic acid in water.[7]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[7]

    • Flow Rate: 0.4 mL/min.[7]

    • Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes is a good starting point.[7]

    • Injection Volume: 5-10 µL.

    • Mass Spectrometer: Operate in negative ion mode using Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and the internal standard will need to be optimized.

Protocol 2: Quantification of this compound in Human Urine by GC-MS

Objective: To extract, derivatize, and quantify this compound from human urine samples.

Materials:

  • Urine samples

  • Internal Standard (IS): As in Protocol 1.

  • Ethyl acetate (B1210297)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[8]

  • GC-MS system

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of urine, add the internal standard.

    • Acidify the urine to pH 1-2 with HCl.[8]

    • Add 3 mL of ethyl acetate and vortex vigorously for 2 minutes.[8]

    • Centrifuge at 2000 x g for 5 minutes to separate the layers.[8]

    • Carefully transfer the upper organic layer (ethyl acetate) to a new glass tube.[8]

    • Repeat the extraction twice more, pooling the organic layers.[8]

    • Dry the pooled organic extract over anhydrous sodium sulfate.[8]

  • Derivatization:

    • Evaporate the dried extract to dryness under a gentle stream of nitrogen at 40°C.[8]

    • Add 50 µL of BSTFA with 1% TMCS.[8]

    • Vortex and incubate at 60°C for 30-45 minutes to form the trimethylsilyl (B98337) (TMS) ester of this compound.[6][8]

  • GC-MS Analysis:

    • Column: DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm x 0.25 µm).[5]

    • Inlet Temperature: 250°C.[5]

    • Carrier Gas: Helium at a constant flow rate.[8]

    • Oven Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[8]

    • Mass Spectrometer: Operate in Electron Ionization (EI) mode at 70 eV.[8]

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the TMS-derivatized this compound and the internal standard.[4][8]

Visualizations

experimental_workflow_lcmsms start Plasma Sample protein_precipitation Protein Precipitation (ice-cold ACN + 0.1% FA) start->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 spe Solid-Phase Extraction (C18) centrifugation1->spe evaporation Evaporation to Dryness spe->evaporation reconstitution Reconstitution evaporation->reconstitution lcmsms_analysis LC-MS/MS Analysis reconstitution->lcmsms_analysis data_analysis Data Analysis lcmsms_analysis->data_analysis

Caption: Workflow for LC-MS/MS analysis of this compound.

experimental_workflow_gcms start Urine Sample extraction Liquid-Liquid Extraction (Ethyl Acetate) start->extraction drying Drying over Na2SO4 extraction->drying evaporation Evaporation to Dryness drying->evaporation derivatization Derivatization (BSTFA + 1% TMCS) evaporation->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_analysis Data Analysis gcms_analysis->data_analysis

Caption: Workflow for GC-MS analysis of this compound.

hypothetical_pathway cluster_main_pathway Main BCAA Catabolism bcaa Branched-Chain Amino Acids (e.g., Leucine, Isoleucine, Valine) transamination Transamination bcaa->transamination bcka Branched-Chain Keto Acids transamination->bcka decarboxylation Oxidative Decarboxylation bcka->decarboxylation methylhexanoic_acid This compound bcka->methylhexanoic_acid ? acyl_coa Acyl-CoA Derivatives decarboxylation->acyl_coa acetyl_coa Acetyl-CoA / Propionyl-CoA acyl_coa->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle ampk AMPK Signaling acetyl_coa->ampk influences side_pathway Side Reaction or Alternative Substrate side_pathway->methylhexanoic_acid methylhexanoic_acid->acetyl_coa Metabolism

Caption: Hypothetical metabolic context of this compound.

References

Application Notes and Protocols for the Enzymatic Resolution of 2-Methylhexanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylhexanoic acid is a chiral carboxylic acid, and its enantiomers can exhibit different pharmacological and toxicological profiles. The production of enantiomerically pure forms is therefore crucial for the development of safe and effective pharmaceuticals. Enzymatic kinetic resolution is a highly efficient and environmentally friendly method for separating the enantiomers of racemic this compound. This document provides detailed application notes and protocols for the lipase-catalyzed kinetic resolution of this compound, along with methods for determining the enantiomeric excess of the resulting products.

Principle of the Method

The enzymatic resolution of racemic this compound is based on the principle of kinetic resolution. In this process, a lipase (B570770) enzyme selectively catalyzes the esterification of one enantiomer of the racemic acid at a much higher rate than the other. This results in a reaction mixture containing one enantiomer as an ester and the other as the unreacted carboxylic acid. These two compounds can then be separated by conventional chemical methods, yielding both enantiomers in high enantiomeric purity. The success of the resolution is determined by the enantioselectivity (E-value) of the lipase, which is a measure of the ratio of the rates of reaction of the two enantiomers. A high E-value is desirable for an efficient separation.

Data Presentation

The following table summarizes the effect of temperature on the enantioselectivity (E) of the lipase-catalyzed esterification of racemic this compound with n-butanol.

Table 1: Effect of Temperature on the Enantioselectivity of Carica papaya Lipase in the Esterification of this compound with n-Butanol

Temperature (°C)Enantioselectivity (E)
4014
2033

Data sourced from Chang et al. (2011). A maximum enantioselectivity of E = 24.3 was also reported in isooctane (B107328) at a water activity of 0.33 and 35°C.[1][2][3]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic this compound via Esterification

This protocol describes a general procedure for the lipase-catalyzed esterification of racemic this compound. Optimization of reaction parameters such as enzyme choice, solvent, acyl donor, and temperature may be required to achieve the desired conversion and enantiomeric excess.

Materials:

  • Racemic this compound

  • Immobilized lipase (e.g., Novozym® 435 from Candida antarctica lipase B or Carica papaya lipase)

  • Anhydrous organic solvent (e.g., isooctane, methyl tert-butyl ether [MTBE])

  • Acyl donor (e.g., n-butanol, vinyl acetate)

  • Molecular sieves (optional, for anhydrous conditions)

  • Temperature-controlled shaker or stirred reactor

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Hydrochloric acid (HCl) (1 M)

  • Diethyl ether

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a clean, dry flask, add racemic this compound (e.g., 10 mmol).

    • Add an appropriate volume of anhydrous organic solvent (e.g., 50 mL of isooctane).

    • Add the acyl donor. If using an alcohol like n-butanol, an equimolar amount or a slight excess can be used. If using an activated acyl donor like vinyl acetate, 1.5-2 equivalents are typically used.

    • Add the immobilized lipase (e.g., 10-50% by weight of the substrate).

    • If strictly anhydrous conditions are required, add activated molecular sieves.

  • Reaction:

    • Seal the flask and place it in a temperature-controlled shaker set to the desired temperature (e.g., 20-40°C).[1][2][3]

    • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining acid and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted substrate and the product.

  • Work-up and Purification:

    • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

    • Transfer the filtrate to a separatory funnel.

    • Extract the unreacted (S)-2-methylhexanoic acid with a saturated aqueous solution of sodium bicarbonate (3 x 30 mL).

    • Combine the aqueous extracts and wash with diethyl ether (2 x 20 mL) to remove any residual ester.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the enantiomerically enriched this compound with diethyl ether (3 x 30 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified enantiomer of this compound.

    • The organic layer from the initial extraction contains the esterified enantiomer. This can be washed with brine, dried over anhydrous sodium sulfate, and concentrated. The ester can then be hydrolyzed back to the carboxylic acid if desired.

Protocol 2: Determination of Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of the enantiomeric purity of this compound. The choice of the chiral stationary phase and mobile phase is critical and may require optimization.[4][5]

Materials and Equipment:

  • HPLC system with a UV detector

  • Chiral HPLC column (e.g., polysaccharide-based column like Chiralpak® AD-H)

  • HPLC-grade solvents (e.g., n-hexane, isopropanol)

  • Acidic modifier (e.g., trifluoroacetic acid - TFA)

  • Sample of this compound enantiomers

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the this compound sample (approx. 1 mg/mL) in the mobile phase.

  • HPLC Conditions (Example):

    • Column: Chiralpak® AD-H (4.6 x 250 mm, 5 µm)

    • Mobile Phase: n-Hexane:Isopropanol:TFA (e.g., 90:10:0.1 v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the sample and record the chromatogram.

    • The two enantiomers should be resolved into two separate peaks.

    • Integrate the peak areas of the two enantiomers.

  • Calculation of Enantiomeric Excess (e.e.):

    • e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

Protocol 3: Determination of Enantiomeric Excess by Chiral Gas Chromatography (GC)

For GC analysis, the carboxylic acid needs to be derivatized to a more volatile ester (e.g., methyl ester).[5]

Materials and Equipment:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Chiral GC capillary column (e.g., Chirasil-Dex CB)

  • Derivatization reagent (e.g., methanol (B129727) and a catalytic amount of sulfuric acid, or diazomethane)

  • GC-grade solvents (e.g., hexane (B92381), diethyl ether)

Procedure:

  • Derivatization to Methyl Ester:

    • Dissolve approximately 10 mg of the this compound sample in 1 mL of methanol.

    • Add 2-3 drops of concentrated sulfuric acid.

    • Reflux the mixture for 2 hours.

    • After cooling, add 5 mL of water and extract the methyl ester with diethyl ether (3 x 5 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and carefully concentrate the solution.

    • Dilute the derivatized sample in hexane to a final concentration of approximately 1 mg/mL.

  • GC Conditions (Example):

    • Column: Chirasil-Dex CB (25 m x 0.25 mm, 0.25 µm)

    • Carrier Gas: Helium

    • Injector Temperature: 250°C

    • Detector Temperature: 250°C

    • Oven Temperature Program: 80°C for 2 min, then ramp at 5°C/min to 180°C, hold for 10 min.

    • Injection: 1 µL with an appropriate split ratio.

  • Analysis and Calculation:

    • Follow the same procedure for analysis and e.e. calculation as described for HPLC, using the peak areas from the GC chromatogram.

Visualizations

Enzymatic_Resolution_Workflow cluster_reaction Enzymatic Resolution cluster_workup Work-up & Separation cluster_products Products cluster_analysis Analysis racemic_acid Racemic 2-Methylhexanoic Acid reaction_mixture Reaction Mixture racemic_acid->reaction_mixture acyl_donor Acyl Donor (e.g., n-butanol) acyl_donor->reaction_mixture lipase Immobilized Lipase (e.g., Novozym® 435) lipase->reaction_mixture solvent Organic Solvent (e.g., Isooctane) solvent->reaction_mixture filtration Filter to remove enzyme reaction_mixture->filtration After reaction (e.g., ~50% conversion) extraction Liquid-Liquid Extraction (NaHCO3) filtration->extraction acidification Acidification (HCl) extraction->acidification Aqueous Phase ester Enantiomerically Enriched Ester extraction->ester Organic Phase extraction2 Extraction (Diethyl Ether) acidification->extraction2 acid Enantiomerically Enriched Acid extraction2->acid chiral_analysis Chiral HPLC/GC Analysis ester->chiral_analysis acid->chiral_analysis ee_determination e.e. Determination chiral_analysis->ee_determination

Caption: Workflow for the enzymatic resolution of this compound.

Chiral_Analysis_Workflow cluster_hplc Chiral HPLC Analysis cluster_gc Chiral GC Analysis start Sample from Enzymatic Resolution hplc_prep Dissolve in Mobile Phase start->hplc_prep gc_deriv Derivatize to Methyl Ester start->gc_deriv hplc_inject Inject into HPLC System hplc_prep->hplc_inject hplc_detect UV Detection hplc_inject->hplc_detect chromatogram Obtain Chromatogram (Separated Enantiomers) hplc_detect->chromatogram gc_prep Dilute in Hexane gc_deriv->gc_prep gc_inject Inject into GC System gc_prep->gc_inject gc_detect FID Detection gc_inject->gc_detect gc_detect->chromatogram calculation Integrate Peak Areas & Calculate e.e. chromatogram->calculation

Caption: Workflow for chiral analysis to determine enantiomeric excess.

References

Troubleshooting & Optimization

Overcoming dialkylation in malonic ester synthesis of carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the malonic ester synthesis, with a specific focus on controlling and overcoming the common side reaction of dialkylation to favor the synthesis of mono-substituted carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What is dialkylation in the context of malonic ester synthesis, and why is it a concern?

A1: The malonic ester synthesis is a method to prepare substituted carboxylic acids from an alkyl halide and, most commonly, diethyl malonate.[1][2] The process involves deprotonating the α-carbon of the malonic ester to form a nucleophilic enolate, which then attacks an alkyl halide in an SN2 reaction.[3][4] After the first alkyl group is added, the resulting mono-alkylated malonic ester still has one acidic proton on the α-carbon. This proton can also be removed by the base present in the reaction mixture, forming a new enolate that can react with a second molecule of the alkyl halide.[5][6]

This second reaction is known as dialkylation.[5] It is a significant concern because it leads to the formation of a di-substituted carboxylic acid as a byproduct, which reduces the yield of the desired mono-substituted product and complicates the purification process due to the difficulty in separating the mono- and di-alkylated products.[7][8]

Q2: How does stoichiometry influence the formation of mono- vs. di-alkylated products?

A2: Stoichiometric control is the primary method for minimizing dialkylation. To favor mono-alkylation, an excess of the malonic ester relative to the base and the alkyl halide should be used.[5][9] Using only one equivalent of a mild base, such as sodium ethoxide, helps ensure that the malonic ester is deprotonated first.[1] Once the mono-alkylated product is formed, the excess starting malonic ester (which is more acidic than the mono-alkylated product) will preferentially react with any remaining base, reducing the chance of the mono-alkylated ester being deprotonated and reacting further.[10]

Q3: What is the role of the base, and how do I choose the correct one?

A3: The base deprotonates the α-carbon of the malonic ester to form the reactive enolate.[3] The choice of base is critical for two reasons:

  • Strength : Relatively mild alkoxide bases like sodium ethoxide (NaOEt) are sufficient because the α-protons of malonic esters are quite acidic (pKa ≈ 13).[3][4]

  • Preventing Side Reactions : To avoid transesterification, the alkoxide base must match the alkyl group of the ester.[3][11] For example, if you are using diethyl malonate, you must use sodium ethoxide. Using sodium methoxide (B1231860) would lead to a mixture of diethyl, dimethyl, and ethyl methyl malonates, resulting in a complex mixture of final products.[4][11]

Q4: How does the structure of the alkyl halide (R-X) affect the reaction?

A4: The alkylation step is an SN2 reaction, so its success is highly dependent on the structure of the alkyl halide.[3]

  • Good Substrates : Primary alkyl halides and methyl halides are the best electrophiles for this reaction.[5]

  • Poor Substrates : Secondary alkyl halides react poorly and can lead to elimination byproducts.[5] Tertiary alkyl halides are unsuitable as they do not undergo SN2 reactions and will primarily result in elimination.[3]

Using a sterically bulky primary alkyl halide can also help disfavor a second alkylation on the already substituted α-carbon, thus favoring the mono-alkylated product.

Q5: What should I do if my mono-alkylated product is still undergoing deprotonation and reacting?

A5: The mono-alkylated ester is less acidic than the starting malonic ester, which helps favor mono-alkylation.[10] However, if the concentration of the mono-alkylated product becomes high relative to the starting material (especially near the end of the reaction), it can still be deprotonated and undergo a second alkylation.[10] If dialkylation is still a significant issue despite using excess malonic ester, consider slowly adding the alkyl halide to the reaction mixture to keep its concentration low at any given time. This ensures that the more reactive enolate of the starting malonic ester is more likely to react before the less abundant enolate of the mono-alkylated product can be formed and react.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
High percentage of dialkylated product in final mixture. Incorrect Stoichiometry: The ratio of malonic ester to base and alkyl halide is not high enough. The mono-alkylated product is being deprotonated and reacting further.Use at least a 1.5 to 2-fold excess of the malonic ester relative to the base. Ensure no more than one equivalent of base is used for each equivalent of alkyl halide.[5][9]
Reaction Time/Temperature: The reaction is left for too long or at too high a temperature after the initial alkylation, allowing the slower second alkylation to occur.Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting malonic ester is consumed, proceed with the work-up. Avoid unnecessarily long reaction times or excessive heating after the primary alkylation is complete.
Low or no yield of the desired mono-alkylated product. Incorrect Base: The base used does not match the ester's alkyl group, leading to transesterification.Always match the alkoxide base to the ester. For diethyl malonate, use sodium ethoxide. For dimethyl malonate, use sodium methoxide.[3][11]
Poor Alkylating Agent: A secondary or tertiary alkyl halide was used, leading to elimination instead of substitution.Use only primary alkyl halides (R-CH₂-X) or methyl halides for this synthesis.[3][5]
Wet Reagents/Solvent: Traces of water can hydrolyze the ester or neutralize the alkoxide base, preventing enolate formation.Ensure all glassware is oven-dried. Use absolute (anhydrous) ethanol (B145695) as the solvent and freshly opened or properly stored sodium ethoxide.[10]
Reaction is inconsistent and yields are not reproducible. Variable Enolate Formation: Subtle changes in moisture, base quality, or temperature are affecting the extent of enolate formation.Standardize all reaction conditions. Use a fresh, high-quality base for each reaction. Ensure the reaction setup is protected from atmospheric moisture (e.g., using a drying tube).

Data Presentation

Table 1: Influence of Reagent Stoichiometry on Product Distribution

Molar Ratio (Diethyl Malonate : Base : Alkyl Halide)Expected Major ProductRationale
2 : 1 : 1Mono-alkylated ProductExcess malonic ester outcompetes the mono-alkylated product for the limited amount of base, suppressing dialkylation.[5][9]
1 : 2 : 2Di-alkylated ProductSufficient base and alkyl halide are present to allow for deprotonation and subsequent alkylation of the mono-substituted intermediate.[5][6]
1 : 1 : 1Mixture of ProductsRisk of dialkylation is significant, especially as the concentration of the starting material decreases and the mono-alkylated product accumulates.[10]

Table 2: Representative Yields for Mono-Alkylation Synthesis

The following yields are typical for the synthesis of a mono-substituted carboxylic acid via malonic ester synthesis using primary alkyl halides.

Alkylating AgentFinal Carboxylic Acid ProductRepresentative Yield (%)
Ethyl BromideButanoic Acid80-90%
Benzyl Chloride3-Phenylpropanoic Acid75-85%
Data adapted from representative literature values.[5]

Experimental Protocols

Detailed Protocol: Synthesis of a Mono-Substituted Carboxylic Acid (Example: Pentanoic Acid)

This protocol describes the mono-alkylation of diethyl malonate with 1-bromopropane (B46711), followed by hydrolysis and decarboxylation to yield pentanoic acid.

Materials:

  • Sodium metal

  • Absolute (Anhydrous) Ethanol

  • Diethyl Malonate

  • 1-Bromopropane

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Aqueous Sodium Hydroxide (B78521) (NaOH)

  • Aqueous Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Enolate Formation:

    • In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by carefully dissolving sodium (1.0 eq.) in absolute ethanol under an inert atmosphere (e.g., N₂ or Argon).

    • Cool the resulting sodium ethoxide solution to 0 °C using an ice bath.

    • Slowly add diethyl malonate (1.5 eq.) dropwise to the stirred solution.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete enolate formation.[4]

  • Alkylation:

    • Add 1-bromopropane (1.0 eq.) to the dropping funnel and add it dropwise to the enolate solution over 30 minutes.

    • After the addition is complete, heat the reaction mixture to reflux. Maintain a gentle reflux for 2-3 hours. Monitor the reaction's progress by TLC to confirm the consumption of the starting alkyl halide.

  • Work-up and Isolation of Alkylated Ester:

    • Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the residue, add diethyl ether and quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude diethyl propylmalonate. This intermediate can be purified by vacuum distillation if desired.

  • Hydrolysis and Decarboxylation:

    • To the crude diethyl propylmalonate, add an aqueous solution of sodium hydroxide (e.g., 10-20% NaOH) and heat the mixture to reflux for several hours to achieve saponification (hydrolysis of the esters).[3]

    • After cooling, carefully acidify the basic solution with concentrated HCl until the pH is ~1-2.

    • Gently heat the acidified mixture. Decarboxylation will occur, evidenced by the evolution of CO₂ gas. Continue heating until gas evolution ceases.[12][13]

    • Cool the mixture and extract the final carboxylic acid product (pentanoic acid) with diethyl ether. Dry the organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent to yield the final product.

Visualizations

malonic_ester_synthesis_workflow start Diethyl Malonate enolate Enolate Formation (Base: NaOEt) start->enolate alkylation Alkylation (SN2) (Alkyl Halide: R-X) enolate->alkylation mono_ester Mono-alkylated Ester alkylation->mono_ester hydrolysis Hydrolysis & Decarboxylation mono_ester->hydrolysis dialkylation_node Dialkylation (Undesired Pathway) mono_ester->dialkylation_node final_product Mono-substituted Carboxylic Acid hydrolysis->final_product di_product Di-substituted Carboxylic Acid hydrolysis->di_product di_ester Di-alkylated Ester dialkylation_node->di_ester di_ester->hydrolysis

Caption: Workflow of Malonic Ester Synthesis Highlighting the Undesired Dialkylation Pathway.

dialkylation_control_factors center_node Product Selectivity (Mono- vs. Di-alkylation) stoichiometry Stoichiometry center_node->stoichiometry alkyl_halide Alkyl Halide Structure center_node->alkyl_halide base Base Selection center_node->base conditions Reaction Conditions center_node->conditions stoich_detail Use Excess Malonic Ester (e.g., >1.5 eq.) Favors Mono-alkylation stoichiometry->stoich_detail stoich_detail2 Use 1 eq. Base Prevents further deprotonation stoichiometry->stoich_detail2 halide_detail Primary > Secondary >> Tertiary (Sₙ2 Reactivity) alkyl_halide->halide_detail halide_detail2 Steric Hindrance Bulky R-groups can inhibit second alkylation alkyl_halide->halide_detail2 base_detail Match Base to Ester (e.g., NaOEt for Ethyl Ester) Prevents Transesterification base->base_detail conditions_detail Monitor with TLC Avoid prolonged reaction times conditions->conditions_detail conditions_detail2 Slow Addition of R-X Keeps [R-X] low conditions->conditions_detail2

Caption: Key Factors for Controlling Selectivity in Malonic Ester Synthesis.

References

Improving yield and purity in 2-Methylhexanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methylhexanoic acid, focusing on improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory-scale methods for the synthesis of this compound include:

  • Malonic Ester Synthesis: This is a classic and versatile method for preparing carboxylic acids. It involves the alkylation of diethyl malonate with a butyl halide, followed by hydrolysis and decarboxylation.[1][2]

  • Grignard Reaction: This method utilizes the reaction of a Grignard reagent, such as sec-amylmagnesium bromide, with carbon dioxide to form the carboxylate, which is then protonated to yield the carboxylic acid.[3][4]

  • Asymmetric Synthesis: For obtaining specific enantiomers, such as (S)-2-Methylhexanoic acid, methods involving chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation are employed.[5][6][7]

Q2: I am getting a low yield in my malonic ester synthesis of this compound. What are the potential causes?

A2: Low yields in malonic ester synthesis can stem from several factors:

  • Incomplete deprotonation of the malonic ester: Ensure you are using a sufficiently strong and dry base (e.g., sodium ethoxide in absolute ethanol).

  • Side reactions: The most common side reaction is dialkylation of the malonic ester.[1] Using a slight excess of the malonic ester can help minimize this.

  • Incomplete hydrolysis or decarboxylation: Ensure adequate heating and reaction time during these final steps.

  • Loss during workup: Carboxylic acids can be partially soluble in the aqueous phase, especially if the pH is not carefully controlled during extraction.

Q3: My Grignard reaction for this compound synthesis is failing or giving a low yield. What should I check?

A3: Grignard reactions are highly sensitive to reaction conditions. Common reasons for failure or low yield include:

  • Presence of moisture: All glassware must be rigorously dried, and anhydrous solvents are essential. Even trace amounts of water will quench the Grignard reagent.

  • Impure magnesium: The surface of the magnesium turnings may be oxidized. Activating the magnesium with a small crystal of iodine or by mechanical stirring can be beneficial.

  • Side reactions: The Grignard reagent is a strong base and can be consumed by any acidic protons present in the starting materials or solvent.[3]

  • Inefficient carbonation: Ensure a good dispersion of dry CO2 gas or use freshly crushed dry ice.

Q4: How can I purify this compound effectively?

A4: The primary method for purifying this compound is fractional distillation under reduced pressure.[8] This is effective for separating it from unreacted starting materials and most side products. For removing acidic or basic impurities, an acid-base extraction can be performed prior to distillation. The carboxylic acid can be extracted into a basic aqueous solution, washed with an organic solvent to remove neutral impurities, and then re-acidified and extracted back into an organic solvent.[9]

Q5: What are the main challenges in the asymmetric synthesis of (S)-2-Methylhexanoic acid?

A5: The primary challenges in asymmetric synthesis are achieving high enantiomeric excess (e.e.) and diastereoselectivity.[10][11] Key factors to control include:

  • Choice of chiral auxiliary or catalyst: The selection of the appropriate chiral directing group is crucial for high stereocontrol.[7]

  • Reaction conditions: Temperature, solvent, and the nature of the reactants can all significantly influence the stereochemical outcome.

  • Purification of diastereomers: When using chiral auxiliaries, the resulting diastereomers may need to be separated by chromatography or crystallization before the auxiliary is cleaved.[6]

Troubleshooting Guides

Malonic Ester Synthesis
Problem Potential Cause Recommended Solution
Low Yield Incomplete deprotonation of diethyl malonate.Use a fresh, anhydrous solution of sodium ethoxide in absolute ethanol (B145695). Ensure all glassware is thoroughly dried.
Dialkylation of diethyl malonate.[1]Use a 1.1 to 1.2 molar excess of diethyl malonate relative to the alkyl halide. Add the alkyl halide slowly to the reaction mixture.
Incomplete hydrolysis of the ester.Increase the reaction time and/or concentration of the acid or base used for hydrolysis. Monitor the reaction by TLC.
Incomplete decarboxylation.Ensure the reaction mixture is heated to a sufficiently high temperature (typically >150 °C) until CO2 evolution ceases.
Product Contamination Presence of unreacted diethyl malonate or mono-alkylated intermediate.Optimize the hydrolysis and decarboxylation steps. Purify the final product by fractional distillation.
Presence of the dialkylated carboxylic acid.Optimize the alkylation step to favor mono-alkylation. Fractional distillation may separate the desired product from the higher-boiling dialkylated product.
Grignard Reaction
Problem Potential Cause Recommended Solution
Reaction does not initiate Inactive magnesium surface.Activate the magnesium turnings with a small crystal of iodine or by crushing them in a dry flask before adding the solvent.
Presence of moisture in reagents or glassware.Dry all glassware in an oven overnight. Use anhydrous ether as the solvent. Ensure the alkyl halide is dry.
Low Yield Incomplete formation of the Grignard reagent.Ensure all of the magnesium has reacted before proceeding with carbonation.
Inefficient carbonation.Bubble dry CO2 gas through the reaction mixture with vigorous stirring, or pour the Grignard solution over a large excess of freshly crushed dry ice.
Loss of product during workup.Carefully control the pH during the acidic workup and extraction to ensure the carboxylic acid is fully protonated and partitions into the organic layer.
Formation of Biphenyl-type Impurities Wurtz coupling of the alkyl halide.Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

Method Typical Yield Purity Concerns Advantages Disadvantages
Malonic Ester Synthesis 60-75%Dialkylated side products, incomplete hydrolysis/decarboxylation.[1]Versatile, uses readily available starting materials.Multi-step process, potential for side reactions.
Grignard Reaction 50-70%Unreacted starting materials, Wurtz coupling byproducts.Fewer steps than malonic ester synthesis.Requires strictly anhydrous conditions, sensitive to impurities.[4]
Asymmetric Synthesis (Chiral Auxiliary) 40-60% (overall)Diastereomeric impurities, incomplete removal of auxiliary.[5]Provides access to specific enantiomers with high optical purity.[7]More expensive, requires additional steps for auxiliary attachment and removal.

Experimental Protocols

Malonic Ester Synthesis of this compound
  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.

  • Formation of the Malonate Anion: To the sodium ethoxide solution, add diethyl malonate (1.1 eq) dropwise with stirring.

  • Alkylation: Add 1-bromobutane (B133212) (1.0 eq) dropwise to the solution and reflux the mixture for 2-3 hours.

  • Hydrolysis: After cooling, add a solution of sodium hydroxide (B78521) (excess) and reflux for another 2-3 hours to hydrolyze the ester groups.

  • Decarboxylation: Acidify the cooled reaction mixture with concentrated HCl until the pH is ~1. Heat the mixture to reflux until the evolution of CO2 ceases.

  • Workup and Purification: Cool the mixture and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent. Purify the crude this compound by vacuum distillation.

Grignard Synthesis of this compound
  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.1 eq) and a crystal of iodine. Add a solution of 2-bromopentane (B28208) (1.0 eq) in anhydrous diethyl ether dropwise to initiate the reaction. Once initiated, add the remaining 2-bromopentane solution at a rate that maintains a gentle reflux.

  • Carbonation: Cool the Grignard solution in an ice bath and pour it slowly over an excess of freshly crushed dry ice with vigorous stirring.

  • Workup: Allow the mixture to warm to room temperature and the excess CO2 to sublime. Add dilute hydrochloric acid to dissolve the magnesium salts and protonate the carboxylate.

  • Purification: Separate the ether layer, and extract the aqueous layer with ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent. Purify the crude this compound by vacuum distillation.

Visualizations

experimental_workflow cluster_malonic Malonic Ester Synthesis cluster_grignard Grignard Synthesis Deprotonation Deprotonation Alkylation Alkylation Deprotonation->Alkylation NaOEt, EtOH Hydrolysis Hydrolysis Alkylation->Hydrolysis 1-Bromobutane Decarboxylation Decarboxylation Hydrolysis->Decarboxylation NaOH, H2O, then H+ Purification_M Fractional Distillation Decarboxylation->Purification_M Heat Grignard Formation Grignard Formation Carbonation Carbonation Grignard Formation->Carbonation Mg, Et2O Protonation Protonation Carbonation->Protonation CO2 Purification_G Fractional Distillation Protonation->Purification_G H+

Caption: General experimental workflows for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_reagents Check Reagent Purity and Dryness start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions check_side_reactions Analyze for Side Products (e.g., by GC-MS) start->check_side_reactions check_workup Review Workup Procedure (pH, Extractions) start->check_workup optimize_reagents Use Fresh/Dry Reagents check_reagents->optimize_reagents optimize_conditions Adjust Temperature/Time check_conditions->optimize_conditions modify_procedure Modify Stoichiometry or Addition Rate check_side_reactions->modify_procedure improve_workup Optimize pH and Extraction check_workup->improve_workup end Improved Yield optimize_reagents->end optimize_conditions->end modify_procedure->end improve_workup->end

Caption: Logical workflow for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Purification of 2-Methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Methylhexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this chiral carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges in purifying this compound stem from its physicochemical properties and the potential for impurities from its synthesis. Key challenges include:

  • Presence of Structurally Similar Impurities: Synthesis routes, such as malonic ester synthesis or hydroformylation of 1-pentene, can lead to byproducts that are structurally similar to this compound, making separation difficult.[1][2]

  • Chirality: this compound is a chiral molecule, existing as (R) and (S) enantiomers. For many applications, particularly in pharmaceuticals, separation of these enantiomers (chiral resolution) is necessary and can be a complex process.

  • Physical Properties: As a liquid at room temperature with a relatively high boiling point (209-210 °C), purification by distillation requires careful control of conditions to prevent decomposition and effectively separate impurities.

  • Low Melting Point: The low melting point of this compound can make crystallization challenging, as it may "oil out" instead of forming well-defined crystals.

Q2: What are common impurities found in crude this compound?

A2: Common impurities depend on the synthetic route.

  • From Malonic Ester Synthesis: Potential impurities include unreacted starting materials (e.g., diethyl malonate, alkyl halides), dialkylated byproducts, and residual solvents from the workup.[1]

  • From Hydroformylation of 1-Pentene: Side reactions can lead to the formation of other aldehydes and isomers. The subsequent oxidation step to the carboxylic acid may be incomplete, leaving residual aldehydes. Hydrogenation of the alkene can also occur as a side reaction.[3][4]

  • General Impurities: Water, residual solvents used in extraction (e.g., diethyl ether, ethyl acetate), and catalysts are common contaminants.

Q3: What are the recommended methods for purifying this compound?

A3: The choice of purification method depends on the nature and quantity of impurities, and whether enantiomeric separation is required. Common methods include:

  • Fractional Vacuum Distillation: Effective for removing impurities with significantly different boiling points.[5]

  • Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique suitable for separating closely related impurities and for chiral separations on an analytical or semi-preparative scale.[6]

  • Crystallization (of a suitable salt): While challenging for the free acid, forming a salt (e.g., with a chiral amine for resolution) can facilitate purification by crystallization.

  • Acid-Base Extraction: A useful initial cleanup step to separate the acidic product from neutral and basic impurities.

Q4: How can I separate the enantiomers of this compound?

A4: Chiral resolution of this compound can be achieved through several methods:

  • Diastereomeric Salt Crystallization: Reacting the racemic acid with an enantiomerically pure chiral base (e.g., (R)-(+)-1-phenylethylamine) forms diastereomeric salts with different solubilities, allowing for separation by fractional crystallization.[7]

  • Enzymatic Kinetic Resolution: Utilizes an enzyme (e.g., a lipase) to selectively esterify one enantiomer, allowing the separation of the resulting ester from the unreacted enantiomer.

  • Chiral Chromatography: Direct separation of enantiomers using a chiral stationary phase (CSP) in HPLC.

Troubleshooting Guides

Fractional Vacuum Distillation
Issue Possible Cause(s) Troubleshooting Steps
Poor Separation of Impurities Insufficient column efficiency; Boiling points of impurities are too close to the product; Fluctuations in vacuum or heating.Use a longer or more efficient fractionating column (e.g., Vigreux or packed column); Optimize the vacuum pressure to maximize the boiling point difference; Ensure stable heating with a heating mantle and consistent vacuum pressure using a regulator.
Product Decomposition (Darkening) Overheating.Use vacuum distillation to lower the boiling point; Ensure the heating mantle temperature is not excessively high; Use a stir bar for even heating.[8]
Bumping/Flash Boiling Lack of nucleation sites; Superheating.Add boiling chips or a magnetic stir bar before heating; Ensure a smooth and gradual application of heat.[5]
Preparative HPLC
Issue Possible Cause(s) Troubleshooting Steps
Peak Tailing Secondary interactions with the stationary phase (e.g., residual silanols); Column overload; Inappropriate mobile phase pH.Add a small amount of a competing acid (e.g., trifluoroacetic acid or acetic acid) to the mobile phase to suppress silanol (B1196071) interactions; Reduce the injection volume or sample concentration; Adjust the mobile phase pH to be at least 2 units below the pKa of this compound to ensure it is in a single, protonated form.[9][10]
Poor Resolution Inappropriate stationary phase or mobile phase; Suboptimal flow rate.Screen different C18 or other suitable reversed-phase columns; Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water gradient); Adjust the flow rate to improve separation efficiency.
Irreproducible Retention Times Inconsistent mobile phase preparation; Column degradation; System leaks.Prepare fresh mobile phase daily and ensure thorough mixing; Flush and regenerate the column according to the manufacturer's instructions; Check for leaks in the HPLC system.[11]
Chiral Resolution by Diastereomeric Salt Crystallization
Issue Possible Cause(s) Troubleshooting Steps
Failure to Crystallize Solvent is too good (product is too soluble); Supersaturation not reached.Slowly add a less polar anti-solvent to induce crystallization; Concentrate the solution by evaporating some of the solvent; Cool the solution slowly and scratch the inside of the flask with a glass rod to induce nucleation.
Oiling Out The melting point of the diastereomeric salt is below the temperature of the solution; Cooling is too rapid.Choose a solvent with a lower boiling point; Allow the solution to cool very slowly to room temperature, followed by further cooling in a refrigerator; Try a different solvent system.
Low Enantiomeric Excess (e.e.) of Recovered Acid Incomplete separation of diastereomeric salts; Co-crystallization of the undesired diastereomer.Perform multiple recrystallizations of the diastereomeric salt to improve purity; Optimize the crystallization solvent and cooling rate to enhance selectivity.[7]

Quantitative Data Summary

The following table provides illustrative data on the purity of this compound that can be expected from different purification techniques. Actual results will vary depending on the initial purity of the crude material and the optimization of the purification protocol.

Purification Method Typical Purity Achieved (%) Typical Yield (%) Key Considerations
Fractional Vacuum Distillation 95 - 9970 - 90Effective for removing impurities with significantly different boiling points.
Preparative HPLC > 9950 - 80High resolution, suitable for removing closely related impurities. Yield can be lower due to the need for multiple injections and fraction cutting.
Recrystallization of Diastereomeric Salt (single crystallization) > 95 (for the resolved enantiomer)30 - 45 (for a single enantiomer)Yield is inherently limited to a theoretical maximum of 50% for the desired enantiomer. Multiple recrystallizations increase purity but decrease yield.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation of this compound

Objective: To purify crude this compound by separating it from lower and higher boiling point impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Vacuum adapter and vacuum source with a manometer

  • Heating mantle with magnetic stirrer and stir bar

  • Boiling chips

  • Cold trap

Procedure:

  • Assemble the fractional distillation apparatus, ensuring all glass joints are properly sealed.

  • Place the crude this compound and a few boiling chips or a stir bar into the round-bottom flask (do not fill more than two-thirds full).

  • Connect the apparatus to the vacuum source with a cold trap in between.

  • Gradually reduce the pressure to the desired level. The boiling point of this compound will be significantly lower under vacuum.

  • Begin heating the flask gently with the heating mantle.

  • Observe the temperature at the distillation head. Collect any low-boiling impurities as the first fraction.

  • As the temperature stabilizes near the expected boiling point of this compound at the applied pressure, change the receiving flask to collect the main product fraction.

  • Continue distillation until the temperature begins to drop or rise significantly, indicating the end of the product fraction.

  • Stop heating, and after the apparatus has cooled, slowly release the vacuum before disassembling.

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

Objective: To separate the enantiomers of this compound using (R)-(+)-1-phenylethylamine as a resolving agent.

Materials:

  • Racemic this compound

  • (R)-(+)-1-phenylethylamine

  • Suitable solvent (e.g., ethanol, acetone)

  • Hydrochloric acid (e.g., 2 M HCl)

  • Sodium hydroxide (B78521) (e.g., 2 M NaOH)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Erlenmeyer flasks, separatory funnel, rotary evaporator

Procedure:

  • Salt Formation: Dissolve racemic this compound (1 equivalent) in a minimal amount of hot solvent. In a separate flask, dissolve (R)-(+)-1-phenylethylamine (0.5 to 1.0 equivalent) in the same hot solvent.

  • Slowly add the amine solution to the acid solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature to form crystals of one diastereomeric salt. Further cooling in an ice bath can improve the yield.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Liberation of the Enantiomerically Enriched Acid: Dissolve the collected crystals in water and add 2 M HCl until the solution is acidic (pH 1-2).

  • Extract the liberated this compound with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the enantiomerically enriched this compound.

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC or by measuring its optical rotation.

Visualizations

experimental_workflow_distillation cluster_setup Setup cluster_distillation Distillation Process cluster_final Final Steps crude_acid Crude this compound in Flask assembly Assemble Fractional Distillation Apparatus crude_acid->assembly vacuum Apply Vacuum assembly->vacuum heating Gentle Heating vacuum->heating fraction1 Collect Low-Boiling Impurities heating->fraction1 fraction2 Collect Product Fraction fraction1->fraction2 fraction3 Collect High-Boiling Residue fraction2->fraction3 cooldown Cool Apparatus fraction3->cooldown release_vac Release Vacuum cooldown->release_vac analysis Analyze Purity of Product Fraction release_vac->analysis

Caption: Experimental workflow for the purification of this compound by fractional vacuum distillation.

chiral_resolution_workflow racemic_acid Racemic this compound salt_formation Mix in Hot Solvent (Salt Formation) racemic_acid->salt_formation resolving_agent Chiral Amine (e.g., (R)-1-phenylethylamine) resolving_agent->salt_formation crystallization Slow Cooling & Crystallization salt_formation->crystallization filtration Vacuum Filtration crystallization->filtration crystals Diastereomeric Salt Crystals (Less Soluble) filtration->crystals filtrate Filtrate with Soluble Diastereomeric Salt filtration->filtrate acidification Acidify with HCl crystals->acidification extraction Extract with Organic Solvent acidification->extraction purified_acid Enantiomerically Enriched This compound extraction->purified_acid

Caption: Logical workflow for the chiral resolution of this compound via diastereomeric salt crystallization.

References

Technical Support Center: Optimizing GC-MS for Branched-Chain Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of branched-chain fatty acids (BCFAs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, troubleshoot common issues, and offer answers to frequently asked questions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the GC-MS analysis of BCFAs.

Q1: Why is derivatization necessary for BCFA analysis, and which method should I choose?

A1: Free fatty acids are polar and have low volatility, which can lead to poor peak shape (tailing), broad peaks, and adsorption to the GC column, resulting in inaccurate and irreproducible results.[1] Derivatization, typically by converting fatty acids into fatty acid methyl esters (FAMEs), increases their volatility and reduces their polarity, making them more suitable for GC analysis.[1][2]

Common derivatization methods include:

  • Acid-catalyzed esterification: Reagents like boron trifluoride (BF₃) in methanol (B129727) or methanolic HCl are widely used and are effective for both free fatty acids and the transesterification of esterified fatty acids.[1][3]

  • Base-catalyzed transesterification: Reagents such as sodium or potassium hydroxide (B78521) in methanol are used for rapid transesterification but are not effective for free fatty acids.[1]

  • Silylation: Reagents like BSTFA convert carboxylic acids into trimethylsilyl (B98337) (TMS) esters.[1][4]

For most BCFA applications, acid-catalyzed esterification with BF₃-Methanol is a robust and commonly used method.[3][4]

Q2: I'm seeing poor peak shapes (tailing or fronting) in my chromatogram. What are the likely causes and solutions?

A2: Poor peak shape is a common issue that can compromise both resolution and quantification.[5]

  • Peak Tailing: This can be caused by active sites in the GC system (injector liner, column), incomplete derivatization, or a poor column cut.[6][7][8]

    • Solution: Ensure derivatization is complete. Use a deactivated inlet liner and a high-quality, inert GC column.[5] When installing a new column, ensure a clean, 90-degree cut.[7][9] If contamination is suspected, trimming the first few centimeters of the column may help.[10]

  • Peak Fronting: This is often a result of column overload.[5][10]

    • Solution: Reduce the injection volume or dilute the sample.[5][6] A mismatch between the sample solvent and the stationary phase can also cause peak distortion.[5] Dissolving FAMEs in a nonpolar solvent like hexane (B92381) is generally recommended.[5]

Q3: I'm having trouble separating BCFA isomers. How can I improve the resolution?

A3: The co-elution of BCFA isomers is a significant analytical challenge.[11] The key to improving resolution lies in optimizing the GC column and oven temperature program.

  • GC Column Selection: The choice of the stationary phase is the most critical factor.[6] Highly polar cyanopropyl silicone phases (e.g., HP-88, CP-Sil 88, SP-2560) are the columns of choice for detailed FAME analysis, including the separation of branched-chain isomers.[6] Using a longer column (e.g., 100 m) can also increase theoretical plates and improve resolution.[6]

  • Oven Temperature Program: A slower temperature ramp rate can significantly improve the separation of closely eluting peaks.[6] It is crucial to optimize the temperature program for your specific set of analytes.

Q4: My baseline is noisy or drifting. What should I investigate?

A4: Baseline instability can obscure small peaks and affect integration.

  • Column Bleed: This appears as a rising baseline, especially at higher temperatures.[1] Ensure you are not exceeding the column's maximum temperature limit and that the column has been properly conditioned.[1][10]

  • Contamination: Contamination can come from several sources, including impure carrier gas, septum bleed, or a contaminated injector liner.[5][10] Regular maintenance, use of high-purity gases with traps, and frequent replacement of consumables like the septum and liner are crucial.[1][5]

Q5: I'm observing unexpected "ghost" peaks in my chromatograms. Where are they coming from?

A5: Ghost peaks are extraneous peaks that can arise from several sources.

  • Carryover: Remnants from a previous, more concentrated sample may elute in a subsequent run.

    • Solution: Run a solvent blank after a concentrated sample to check for carryover.[1] A sufficient bake-out period at the end of the temperature program can help elute strongly retained compounds.[1]

  • Contamination: Impurities in solvents, derivatization reagents, or from plasticware (e.g., phthalates) can appear as ghost peaks.[5]

    • Solution: Use high-purity solvents and reagents.[5] Whenever possible, use glass instead of plastic and rinse all glassware thoroughly.[5]

  • Septum Bleed: Particles from the injector septum can degrade at high temperatures and create siloxane-related peaks.

    • Solution: Use high-quality, low-bleed septa and replace them regularly.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of BCFAs. These values are indicative and may vary depending on the specific instrumentation, methodology, and sample matrix.

Table 1: Comparison of GC Columns for BCFA Analysis

Stationary PhasePolarityMax Temp (°C)USP CodeApplication Notes
SP-2560 Highly Polar250G5Specifically designed for detailed separation of cis/trans FAME isomers.[12]
HP-88 / CP-Sil 88 Highly Polar250G5, G8Excellent selectivity for complex FAME mixtures, including branched-chain isomers.[6]
DB-WAX / HP-INNOWAX Polar250-260G16Good for general FAME separation, but may not resolve complex BCFA isomers.[6]
DB-225ms Intermediate Polarity220-240G7A good alternative for general fatty acid analysis.[11]

Table 2: Example Limits of Detection (LOD) for BCFAs

Analyte TypeDerivatization ReagentLimit of Detection (LOD)Reference
Short-chain BCFAsPentafluorobenzyl bromide (PFBBr)0.244 - 0.977 µM[13]
Volatile short-chain fatty acids (C2–C6)FAME derivatization5–10 ng/mL[13]
Various BCFAs (LC-MS/MS)Isotope-labeled internal standardsAs low as 0.5 ng/mL[13]

Experimental Protocols

Protocol 1: Derivatization of BCFAs to Fatty Acid Methyl Esters (FAMEs) using BF₃-Methanol

This protocol describes the conversion of BCFAs to their more volatile methyl esters for subsequent GC-MS analysis.[3][13]

Materials:

  • Lipid extract or sample containing BCFAs

  • 14% Boron trifluoride in methanol (BF₃-Methanol)

  • Hexane (high purity, GC grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Place 1-25 mg of the lipid extract into a reaction vial.[2]

  • Add 2 mL of 14% BF₃-Methanol reagent.[2][3]

  • Cap the vial tightly and heat at 60°C for 30-60 minutes.[4][13]

  • Cool the vial to room temperature.

  • Add 1 mL of saturated NaCl solution and 1 mL of hexane.[2][3]

  • Vortex thoroughly to extract the FAMEs into the hexane layer.

  • Allow the phases to separate.

  • Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[3] The sample is now ready for GC-MS analysis.

Protocol 2: Example GC-MS Parameters for BCFA Analysis

These are starting parameters and should be optimized for your specific instrument and application.

ParameterTypical Setting
GC System Agilent 7890B GC with 5977A MSD (or equivalent)
Column Agilent J&W HP-88 (100 m x 0.25 mm, 0.20 µm) or similar highly polar column
Carrier Gas Helium or Hydrogen at a constant flow of 1.0-1.2 mL/min
Injector Split/Splitless
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1 to 50:1 (can be adjusted based on concentration)
Oven Program Initial temp 80°C, hold for 1 min; ramp at 10°C/min to 175°C; ramp at 4°C/min to 220°C, hold for 15 min.[5][11]
MS Transfer Line Temp. 240 °C[5]
MS Source Temp. 230 °C[5]
MS Quad Temp. 150 °C[5]
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for targeted analysis[5][11]

Visualizations

BCFA_Workflow Sample Sample Collection (e.g., Biological Tissue, Plasma) Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Sample->Extraction Homogenization Derivatization Derivatization to FAMEs (BF3-Methanol) Extraction->Derivatization Dried Lipid Extract GCMS GC-MS Analysis Derivatization->GCMS FAMEs in Hexane DataProcessing Data Processing (Peak Integration, Identification) GCMS->DataProcessing Chromatogram & Spectra Quantification Quantification & Reporting DataProcessing->Quantification Peak Areas & IDs

Caption: Experimental workflow for GC-MS analysis of branched-chain fatty acids.

Troubleshooting_Tree Start Poor Chromatogram Quality PeakShape Poor Peak Shape? Start->PeakShape Tailing Peak Tailing PeakShape->Tailing Yes Fronting Peak Fronting PeakShape->Fronting Yes Resolution Poor Resolution? PeakShape->Resolution No Sol_Tailing Check for active sites Ensure complete derivatization Check column cut Tailing->Sol_Tailing Sol_Fronting Dilute sample Reduce injection volume Fronting->Sol_Fronting CoElution Co-eluting Isomers Resolution->CoElution Yes Baseline Baseline Issues? Resolution->Baseline No Sol_Resolution Use highly polar column Optimize oven temp. program Use longer column CoElution->Sol_Resolution NoiseDrift Noise or Drift Baseline->NoiseDrift Yes Sol_Baseline Check for leaks Condition column Use high-purity gas NoiseDrift->Sol_Baseline

Caption: Troubleshooting decision tree for common GC-MS issues in BCFA analysis.

References

Technical Support Center: Gas Chromatography of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the gas chromatographic analysis of carboxylic acids, with a primary focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why are my carboxylic acid peaks tailing in my gas chromatogram?

Peak tailing for carboxylic acids in gas chromatography is a common issue that can compromise resolution and the accuracy of quantification.[1][2][3] The primary cause is often the interaction of the polar carboxyl group with active sites within the GC system.[1][2] These active sites, typically silanol (B1196071) groups (-Si-OH), are present on the surfaces of the injector liner, the column, and any fittings.[2][3][4]

Other contributing factors can include:

  • Column Issues: An improperly cut column, incorrect column installation depth in the inlet, or contamination of the stationary phase at the head of the column can all lead to peak tailing.[1][3][4]

  • Injection Technique: A slow injection or a mismatch between the solvent polarity and the stationary phase can cause peak shape distortion.[5][6][7]

  • System Contamination: Residue from previous samples can accumulate in the liner or at the beginning of the column, creating active sites.[5][6][8]

  • Inadequate Temperatures: If the injector temperature is too low, the carboxylic acids may not vaporize completely and instantaneously, leading to tailing.[5][9]

Q2: How can I prevent peak tailing when analyzing carboxylic acids?

Preventing peak tailing involves a combination of proper system setup, maintenance, and method optimization. Key strategies include:

  • Derivatization: This is often the most effective solution. By converting the polar carboxylic acids into less polar and more volatile esters, their interaction with active sites is significantly reduced.[10][11]

  • Use of Specialized Columns: Employing a column specifically designed for the analysis of acidic compounds, such as those with an acid-modified polyethylene (B3416737) glycol stationary phase, can greatly improve peak shape.[12][13]

  • Proper Column Installation and Maintenance: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the inlet.[1][4] Regularly trimming a small portion (10-20 cm) from the front of the column can remove accumulated non-volatile residues and active sites.[1][4]

  • Inlet Maintenance: Use deactivated inlet liners and replace them regularly.[1] The use of glass wool in the liner should be done carefully, as it can also be a source of activity if not properly deactivated.

  • Method Optimization: Adjusting the injector temperature to ensure complete vaporization of the analytes can help.[9][14] Additionally, using a retention gap can help to focus the analyte band before it enters the analytical column.[7]

Q3: What is derivatization and which derivatizing agents are suitable for carboxylic acids?

Derivatization is a chemical modification process that converts a compound into a product with properties that are more suitable for a given analytical technique.[11] For the GC analysis of carboxylic acids, derivatization aims to increase their volatility and reduce their polarity, thereby minimizing peak tailing.[10][11] The most common types of derivatization for carboxylic acids are silylation, alkylation, and acylation.[11][15]

Derivatization TypeReagent ExamplesTarget Functional GroupKey Considerations
Silylation BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide), TMCS (trimethylchlorosilane)-COOH, -OH, -NH, -SHProduces trimethylsilyl (B98337) (TMS) esters. Reactions are generally fast and byproducts are volatile. Sensitive to moisture.[16]
Alkylation PFBBr (Pentafluorobenzyl bromide), DMF-Dialkylacetals-COOH, PhenolsForms esters (e.g., methyl, pentafluorobenzyl). PFB derivatives are useful for electron capture detection (ECD).
Acylation Trifluoroacetic anhydride (B1165640) (TFAA)-OH, -NHConverts compounds with active hydrogens into esters, thioesters, and amides.[15]

Q4: Should I use a split or splitless injection for my derivatized carboxylic acid samples?

The choice between split and splitless injection depends on the concentration of your analytes.

  • Split Injection: This is suitable for concentrated samples. A portion of the injected sample is vented, allowing only a small, representative amount to enter the column. This technique helps to prevent column overload, which can cause peak fronting.[1]

  • Splitless Injection: This is ideal for trace analysis. The split vent is closed during injection, allowing the entire sample to be transferred to the column, thereby maximizing sensitivity. To achieve sharp peaks in splitless mode, it is crucial to optimize solvent focusing and thermal focusing by setting an appropriate initial oven temperature, typically 20°C below the boiling point of the solvent.[1]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Peak Tailing

This guide provides a step-by-step approach to diagnosing and resolving peak tailing for carboxylic acids.

Step 1: Evaluate the Chromatogram

  • Do all peaks tail? If yes, the problem is likely physical, such as a poor column cut or incorrect column installation.[1]

  • Do only the carboxylic acid peaks tail? This points towards a chemical issue, likely interactions with active sites in the system.[5]

Step 2: Check for Physical Issues

  • Column Cut: Re-cut the column, ensuring a clean, 90-degree cut. Inspect the cut with a magnifying glass.[3][4]

  • Column Installation: Verify that the column is installed at the correct depth in the inlet according to the manufacturer's instructions.[1][3]

  • Ferrules and Connections: Ensure all ferrules are correctly fitted and there are no leaks.

Step 3: Address Chemical Interactions and Contamination

  • Inlet Liner: Replace the inlet liner with a new, deactivated liner.[1][6]

  • Column Trimming: Trim 10-20 cm from the front of the column to remove any contamination.[1][4]

  • Septum: Replace the septum to rule out bleed or contamination from this source.

Step 4: Consider Derivatization

  • If peak tailing persists after addressing physical and contamination issues, derivatization is the most robust solution.[10][11]

Guide 2: Protocol for Silylation of Carboxylic Acids using BSTFA

This protocol outlines a general procedure for the derivatization of carboxylic acids using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Materials:

  • Sample containing carboxylic acids

  • BSTFA (with or without 1% TMCS catalyst)

  • A suitable solvent (e.g., pyridine, acetonitrile, or dimethylformamide)[15][16]

  • Reaction vials with screw caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent in a reaction vial. The solvent should be anhydrous.

  • Reagent Addition: Add an excess of BSTFA to the sample solution. A molar ratio of at least 2:1 of BSTFA to active hydrogens is recommended.

  • Reaction: Cap the vial tightly and heat at 60-100°C for 15-60 minutes.[15] The optimal time and temperature will depend on the specific carboxylic acids and their steric hindrance.

  • Analysis: After the reaction is complete and the vial has cooled, inject an aliquot of the derivatized sample directly into the GC.

Note: The presence of water can significantly hinder the derivatization reaction. All glassware should be dry, and anhydrous solvents should be used.

Visual Guides

Troubleshooting_Workflow start Peak Tailing Observed all_peaks Do all peaks tail? start->all_peaks physical_issue Address Physical Issues: - Re-cut column - Check column installation - Check for leaks all_peaks->physical_issue  Yes   chemical_issue Address Chemical Issues: - Replace liner - Trim column - Consider derivatization all_peaks->chemical_issue  No   end Peak Shape Improved physical_issue->end chemical_issue->end

Caption: Troubleshooting workflow for peak tailing.

Derivatization_Process carboxylic_acid Carboxylic Acid (Polar, Active H) derivatization Derivatization (e.g., Silylation) carboxylic_acid->derivatization interaction Strong Interaction (Peak Tailing) gc_system GC System (Active Sites) ester Ester Derivative (Non-polar, No Active H) no_interaction Minimal Interaction (Symmetrical Peak) gc_system2 GC System derivatization->ester

Caption: Principle of derivatization for GC analysis.

References

Troubleshooting low recovery in 2-Methylhexanoic acid extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Methylhexanoic Acid extraction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the recovery of this compound?

A1: The most critical factors are the pH of the aqueous solution and the choice of extraction solvent. For optimal recovery, the pH of the aqueous phase should be adjusted to be at least 2 units below the pKa of this compound (approximately 4.8-5.1) to ensure it is in its protonated, more organic-soluble form. The selection of an appropriate organic solvent in which the acid has high solubility is also crucial.

Q2: Which organic solvents are recommended for extracting this compound?

A2: Solvents such as ethyl acetate (B1210297), methyl tert-butyl ether (MTBE), and other ethers are commonly used for the extraction of short- and medium-chain fatty acids.[1] Ethyl acetate is a good choice due to its favorable partitioning coefficient for volatile fatty acids and relatively low cost.[2][3] The choice of solvent can also depend on the downstream application and the ease of solvent removal.

Q3: How can I prevent emulsion formation during the extraction?

A3: Emulsion formation is common when extracting carboxylic acids. To prevent this, you can:

  • Gently swirl or rock the separatory funnel instead of vigorous shaking.

  • Increase the ionic strength of the aqueous phase by adding a neutral salt like sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄), a technique known as "salting-out".

Q4: What should I do if a persistent emulsion has formed?

A4: If a persistent emulsion forms, you can try the following methods to break it:

  • Salting-out: Add a saturated solution of NaCl or solid NaCl to the separatory funnel and gently mix.

  • Acidification: Lowering the pH of the aqueous phase with a strong acid can sometimes help break the emulsion.

  • Filtration: Pass the entire mixture through a plug of glass wool or Celite in a filter funnel.

  • Centrifugation: This is often the most effective method for breaking stubborn emulsions.

  • Add a small amount of a different organic solvent: This can alter the properties of the organic phase and help to break the emulsion.

Troubleshooting Guide for Low Recovery

This guide addresses specific issues that can lead to low recovery of this compound during liquid-liquid extraction.

Problem 1: The majority of the this compound remains in the aqueous phase after extraction.

  • Question: Did you adjust the pH of the aqueous phase before extraction?

    • Answer: The pH of the aqueous solution must be acidic to ensure the this compound is in its protonated (R-COOH) form, which is more soluble in the organic solvent. The recommended pH is below 3.

  • Question: What was the volume ratio of organic solvent to the aqueous phase?

    • Answer: A low volume of organic solvent may not be sufficient to extract the acid effectively. Consider increasing the volume of the organic solvent or performing multiple extractions with smaller volumes.

Problem 2: The recovery of this compound is inconsistent between experiments.

  • Question: Are you using a consistent and appropriate mixing technique?

    • Answer: The degree of mixing can affect the extraction efficiency. While vigorous shaking can lead to emulsions, insufficient mixing will result in poor extraction. A consistent, gentle swirling or inversion of the separatory funnel for a set period is recommended.

  • Question: Is the temperature of the extraction consistent?

    • Answer: Solubility can be temperature-dependent. Performing extractions at a consistent temperature will help ensure reproducible results.

Problem 3: The final extracted product contains significant impurities.

  • Question: What is the source of your this compound?

    • Answer: If the acid is from a synthesis reaction, unreacted starting materials or byproducts may be co-extracted. Consider a purification step of the crude product before extraction. If it is from a biological matrix like a fermentation broth, other organic acids and lipids may be co-extracted.

  • Question: Have you performed a wash step after the initial extraction?

    • Answer: Washing the organic extract with a small amount of acidified water (at the same pH as the extraction) can help remove water-soluble impurities. A subsequent wash with brine can help to remove residual water from the organic phase.

Data Presentation

The following table summarizes the extraction efficiency of volatile fatty acids (VFAs), including compounds similar to this compound, with ethyl acetate at an optimized pH.

Volatile Fatty AcidpHStirring Time (minutes)Separation Efficiency (%)
Butyric Acid2.530-40> 90
Propionic Acid2.530-40> 70

Data adapted from a study on VFA recovery from fermentation broth using ethyl acetate.[2][3]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound

This protocol describes a standard procedure for the extraction of this compound from an aqueous solution.

Materials:

  • Aqueous solution containing this compound

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate (or other suitable organic solvent)

  • Sodium chloride (NaCl), saturated solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • pH meter or pH paper

  • Rotary evaporator

Procedure:

  • pH Adjustment:

    • Transfer the aqueous solution containing this compound to a beaker.

    • Slowly add 1M HCl while monitoring the pH. Adjust the pH to approximately 2.5.

  • Extraction:

    • Transfer the acidified aqueous solution to a separatory funnel.

    • Add an equal volume of ethyl acetate to the separatory funnel.

    • Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup.

    • Allow the layers to separate. The upper layer will be the organic phase (ethyl acetate), and the lower layer will be the aqueous phase.

    • Drain the lower aqueous layer into a clean flask.

    • Drain the upper organic layer into a separate clean flask.

    • Return the aqueous layer to the separatory funnel and repeat the extraction two more times with fresh portions of ethyl acetate, combining all organic extracts.

  • Washing:

    • Return the combined organic extracts to the separatory funnel.

    • Add a small volume (approximately 10-20% of the organic phase volume) of brine to the separatory funnel.

    • Gently invert the funnel a few times and then allow the layers to separate.

    • Drain and discard the lower aqueous layer.

  • Drying:

    • Transfer the washed organic extract to a clean, dry Erlenmeyer flask.

    • Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water. Swirl the flask gently. The sodium sulfate will clump together as it absorbs water. Add more if necessary until some of the powder remains free-flowing.

  • Solvent Removal:

    • Decant or filter the dried organic extract into a round-bottom flask.

    • Remove the ethyl acetate using a rotary evaporator to obtain the crude this compound.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_purification Purification start Aqueous Sample (containing this compound) ph_adjust pH Adjustment (to pH < 3 with HCl) start->ph_adjust add_solvent Add Organic Solvent (e.g., Ethyl Acetate) ph_adjust->add_solvent mix Mix Gently (in Separatory Funnel) add_solvent->mix separate Separate Layers mix->separate collect_organic Collect Organic Phase separate->collect_organic repeat_extraction Repeat Extraction (2x) collect_organic->repeat_extraction repeat_extraction->add_solvent wash_brine Wash with Brine repeat_extraction->wash_brine dry_organic Dry with Na₂SO₄ wash_brine->dry_organic evaporate Evaporate Solvent dry_organic->evaporate final_product Purified this compound evaporate->final_product

Caption: Experimental workflow for the extraction of this compound.

troubleshooting_low_recovery cluster_causes Potential Causes cluster_solutions Solutions start Low Recovery of This compound improper_ph Improper pH (> pKa) start->improper_ph poor_solvent Poor Solvent Choice start->poor_solvent emulsion Emulsion Formation start->emulsion incomplete_extraction Incomplete Extraction start->incomplete_extraction adjust_ph Adjust pH to < 3 improper_ph->adjust_ph change_solvent Use a more polar aprotic solvent poor_solvent->change_solvent break_emulsion Break Emulsion (add salt, centrifuge) emulsion->break_emulsion multiple_extractions Perform Multiple Extractions incomplete_extraction->multiple_extractions

Caption: Troubleshooting logic for low recovery in this compound extraction.

References

Minimizing side reactions during the synthesis of 2-Methylhexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize side reactions during the synthesis of 2-Methylhexanoic acid, primarily focusing on the widely used malonic ester synthesis pathway.

Frequently Asked Questions (FAQs)

Q1: What is a reliable method for synthesizing this compound?

A common and robust method is the malonic ester synthesis.[1][2][3] This pathway involves the alkylation of a malonic ester, such as diethyl malonate, followed by hydrolysis and decarboxylation to yield the final carboxylic acid product.[4][5][6] The overall process consists of three main stages: enolate formation, alkylation, and finally, hydrolysis and decarboxylation.[6][7]

Q2: My primary side product is 2,2-dimethylhexanoic acid or a related dialkylated species. How can I minimize its formation?

Dialkylation is a frequent side reaction in malonic ester synthesis, occurring when the mono-alkylated intermediate reacts again with the alkyl halide.[1][8] The monoalkylated malonic ester still has an acidic proton that can be removed by the base, leading to a second alkylation.[9] To favor mono-alkylation, several strategies can be employed:

  • Stoichiometry Control: Use a moderate excess of the malonic ester relative to the base and the alkylating agent. This increases the probability that the base will deprotonate an unreacted malonic ester molecule instead of the mono-alkylated product.[9]

  • Controlled Addition: Add the base to the malonic ester to pre-form the enolate. Then, add this solution slowly to the alkyl halide. This keeps the instantaneous concentration of the enolate low, favoring the reaction with the more abundant alkyl halide.[9]

  • Temperature Management: Perform the enolate formation at room temperature or below. While the alkylation step may require heat, excessive temperatures can increase the rate of the undesired second alkylation.[9]

Q3: I'm observing low yields during the final hydrolysis and decarboxylation step. What are the common pitfalls?

Incomplete hydrolysis or premature decarboxylation can lead to reduced yields. The process typically involves saponification of the diester using a base (e.g., NaOH or KOH), followed by acidification and heating to induce decarboxylation.[4][5]

  • Ensure Complete Hydrolysis: Use a sufficient excess of base and allow adequate reaction time to ensure both ester groups are fully hydrolyzed to the dicarboxylate salt.

  • Careful Acidification: Acidify the solution slowly and carefully, typically with a strong acid like HCl or H2SO4, to form the substituted malonic acid.

  • Controlled Heating for Decarboxylation: Heat the acidified solution to promote the loss of CO2. The temperature should be controlled to prevent decomposition of the desired product. The decarboxylation occurs via a cyclic transition state to give an enol, which tautomerizes to the final carboxylic acid.[5] For some substrates, harsh conditions can lead to a mixture of products, so optimization may be required.[10]

Q4: Does the choice of base and solvent significantly impact the reaction?

Yes, the base and solvent system is critical. A common choice is sodium ethoxide (NaOEt) in ethanol (B145695).[7][9] It is crucial to match the alkoxide base to the alcohol of the ester (e.g., use sodium ethoxide with diethyl malonate) to prevent transesterification, a side reaction that can complicate the product mixture.[1] The base must be strong enough to completely deprotonate the malonic ester to form the nucleophilic enolate.[1][9]

Troubleshooting Guide

Issue / Observation Potential Cause Recommended Solution(s)
High levels of dialkylated byproduct The mono-alkylated enolate is competing with the malonic ester enolate for the alkyl halide.1. Use a 1.5 to 2-fold excess of diethyl malonate relative to the base. 2. Control the addition rate of reagents. 3. Maintain the lowest effective temperature for the alkylation step.
Low overall yield after workup Incomplete hydrolysis of the diester or incomplete decarboxylation.1. Ensure at least 2 equivalents of base (e.g., NaOH) are used for hydrolysis and allow for sufficient reflux time. 2. After acidification, ensure the solution is heated adequately (e.g., 100 °C) until CO2 evolution ceases.
Recovery of unreacted starting materials Insufficiently strong base or inactive alkyl halide.1. Ensure the base (e.g., sodium ethoxide) is fresh and not degraded by moisture. 2. Confirm the purity and reactivity of the alkyl halide (1-bromobutane and methyl iodide).
Complex product mixture Possible transesterification or other side reactions.1. Strictly match the alkoxide base to the ester (e.g., NaOEt for ethyl esters).[1] 2. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions with atmospheric components.

Visualizing the Process

Experimental Workflow

The diagram below outlines the major steps in the synthesis of this compound via the malonic ester pathway.

G cluster_0 Step 1: Enolate Formation & Alkylation 1 cluster_1 Step 2: Enolate Formation & Alkylation 2 cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Step 4: Purification A Diethyl Malonate + NaOEt in EtOH B Alkylation with 1-Bromobutane (B133212) A->B Formation of Butylmalonate Enolate C Butylmalonic Ester + NaOEt in EtOH B->C Intermediate Product D Alkylation with Methyl Iodide C->D Formation of Butylmethylmalonate E Saponification (NaOH, H2O, Heat) D->E Crude Product F Acidification (HCl) & Decarboxylation (Heat) E->F Formation of Dicarboxylate Salt G Extraction & Distillation F->G Crude Acid H Pure this compound G->H Isolation

General workflow for this compound synthesis.
Competing Reaction Pathways

This diagram illustrates the critical branch point where the reaction can proceed to the desired mono-alkylated product or the undesired dialkylated side product.

G Start Diethyl Malonate Enolate Mono Mono-alkylated Product (Desired Pathway) Start->Mono SN2 Attack AlkylHalide R-X (e.g., 1-Bromobutane) AlkylHalide->Mono MonoEnolate Mono-alkylated Enolate (Side Reaction Precursor) Mono->MonoEnolate Deprotonation Base Base (e.g., NaOEt) Base->MonoEnolate Di Di-alkylated Product (Undesired Side Product) MonoEnolate->Di SN2 Attack AlkylHalide2 R-X (e.g., 1-Bromobutane) AlkylHalide2->Di

Competition between mono- and di-alkylation pathways.

Key Experimental Protocol: Malonic Ester Synthesis

This protocol describes the synthesis of this compound starting from diethyl malonate, 1-bromobutane, and methyl iodide.

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Absolute Ethanol (EtOH)

  • 1-Bromobutane

  • Methyl iodide

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

  • First Alkylation (Butylation):

    • In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (N2), dissolve sodium ethoxide (1.0 eq) in absolute ethanol.

    • To this solution, add diethyl malonate (1.1 eq) dropwise with stirring.

    • After the addition is complete, add 1-bromobutane (1.0 eq) dropwise.

    • Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC or GC).

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Second Alkylation (Methylation):

    • To the crude butylmalonic ester, add a fresh solution of sodium ethoxide (1.0 eq) in absolute ethanol.

    • Stir the mixture until the enolate is formed.

    • Add methyl iodide (1.0 eq) dropwise. A spontaneous reaction may occur.

    • Stir at room temperature for 2 hours, then heat to reflux for an additional 2 hours to ensure completion.

    • Cool the mixture and remove the ethanol under reduced pressure.

  • Hydrolysis and Decarboxylation:

    • To the crude diethyl butylmethylmalonate, add an aqueous solution of sodium hydroxide (2.5 eq).

    • Heat the mixture to reflux for 4-6 hours to ensure complete saponification of both ester groups.

    • Cool the reaction mixture in an ice bath and slowly acidify by adding concentrated hydrochloric acid dropwise until the pH is ~1-2. Vigorous evolution of CO2 will occur.

    • Once CO2 evolution has subsided, heat the mixture gently (e.g., in a 100 °C water bath) for 1-2 hours to complete the decarboxylation.

  • Workup and Purification:

    • Cool the solution and transfer it to a separatory funnel.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • The crude this compound can be purified by fractional distillation under reduced pressure to yield the final product.

References

Technical Support Center: Enhancing Resolution of 2-Methylhexanoic Acid Isomers in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-Methylhexanoic acid isomers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving good resolution for this compound isomers?

The main challenge in separating this compound isomers lies in their identical physical and chemical properties in an achiral environment.[1] To achieve separation, a chiral environment is necessary, which is typically created by using a Chiral Stationary Phase (CSP) in HPLC.[1] The CSP forms transient, diastereomeric complexes with the enantiomers, leading to different retention times and enabling their separation.[1][2]

Q2: Which Chiral Stationary Phases (CSPs) are most effective for separating this compound and other chiral acids?

For acidic compounds like this compound, the following types of CSPs are generally recommended as a starting point:

  • Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) (e.g., Chiralcel® OD-H, Chiralpak® AD, Chiralpak® IA) are widely applicable and have demonstrated success in resolving a broad range of chiral compounds, including acids.[1][2][3]

  • Anion-exchange CSPs: These are specifically designed for the enantioseparation of acidic compounds and often provide high selectivity through an ion-exchange mechanism.[1]

A systematic screening approach, testing a selection of different CSPs with various mobile phases, is the most effective strategy for method development.[1]

Q3: How does the mobile phase composition affect the resolution of this compound isomers?

The mobile phase is a critical factor in optimizing the selectivity and resolution of chiral separations.[1] Key components to consider are:

  • Organic Solvents: In normal-phase mode, a mixture of a non-polar solvent like n-hexane with an alcohol such as isopropanol (B130326) or ethanol (B145695) is common.[2] Adjusting the alcohol percentage can modify the retention times.[1] For reversed-phase mode, mixtures of water with acetonitrile (B52724) or methanol (B129727) are typically used.[2]

  • Additives/Modifiers: For acidic compounds, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase is often crucial for obtaining sharp, symmetrical peaks and improving resolution.[2][4] For basic compounds, an additive like diethylamine (B46881) may be used.[5] The pH of the mobile phase in reversed-phase chromatography can significantly impact the ionization state of the analyte, affecting its retention and selectivity.[1]

Q4: What is the role of temperature in the chiral separation of this compound?

Temperature can have a complex and sometimes unpredictable effect on chiral separations.[6][7] While lower temperatures generally improve separation for some compounds, this is not always the case.[8] Changes in temperature can alter the conformation of the chiral stationary phase, which in turn affects the interactions with the enantiomers and can even lead to a reversal of the enantiomer elution order.[6][7] It is a parameter that can be optimized to improve separation performance.[9]

Q5: Can derivatization improve the resolution of this compound isomers?

Yes, derivatization can be a useful strategy. Converting the carboxylic acid group of this compound into an ester or amide can block the polar carboxyl group, which can improve peak shape by minimizing interactions with residual silanol (B1196071) groups on the column.[10] Derivatization can also be used to introduce a chromophore or fluorophore to enhance UV or fluorescence detection.[11] Another approach is to react the racemic acid with a single enantiomer of a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[12]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound isomers.

Issue 1: Poor or No Resolution

Symptoms:

  • A single, broad peak instead of two distinct peaks for the isomers.

  • Overlapping peaks with a resolution value (Rs) significantly less than 1.5.

Potential Causes & Solutions:

Potential CauseRecommended Solution(s)
Inappropriate Chiral Stationary Phase (CSP) Screen different types of CSPs, particularly polysaccharide-based and anion-exchange columns, which are known to be effective for acidic analytes.[1]
Suboptimal Mobile Phase Composition Optimize the mobile phase by adjusting the ratio of organic solvents (e.g., hexane/isopropanol).[2][13] Introduce or adjust the concentration of an acidic modifier like TFA (typically 0.1%) to improve peak shape and selectivity.[2][4]
Incorrect Flow Rate Lowering the flow rate can sometimes increase column efficiency and improve resolution.[10]
Temperature Effects Experiment with different column temperatures. The effect of temperature can be complex, so a systematic study may be required.[6][7]
Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks where the latter half of the peak is broader than the front half.

Potential Causes & Solutions:

Potential CauseRecommended Solution(s)
Secondary Interactions with Silanol Groups Add an acidic modifier (e.g., 0.1% TFA or formic acid) to the mobile phase to suppress the ionization of residual silanol groups on the silica-based column packing.[10] Use a modern, end-capped column to minimize the number of available silanol groups.[10]
Column Contamination Flush the column with a strong solvent to remove any contaminants that may have accumulated at the column inlet.[14] Always filter samples before injection.[5]
Mobile Phase pH (Reversed-Phase) Ensure the mobile phase pH is at least 1-2 pH units away from the analyte's pKa to ensure a single ionic form.[15][16]
Extra-Column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce peak dispersion.[10]
Issue 3: Peak Fronting

Symptoms:

  • Asymmetrical peaks where the front half of the peak is broader than the latter half.

Potential Causes & Solutions:

Potential CauseRecommended Solution(s)
Column Overload Reduce the injection volume or dilute the sample concentration.[10][17]
Sample Solvent Incompatibility Dissolve the sample in the mobile phase whenever possible. If a different solvent must be used, ensure it is weaker (more polar in normal-phase, less polar in reversed-phase) than the mobile phase.[10]
Column Degradation A void at the head of the column can cause peak fronting. If the problem persists with different analytes, consider replacing the column.[10]
Issue 4: Shifting Retention Times

Symptoms:

  • Inconsistent retention times for the isomer peaks across multiple injections.

Potential Causes & Solutions:

Potential CauseRecommended Solution(s)
Inadequate Column Equilibration Ensure the column is sufficiently equilibrated with the mobile phase before starting the analysis and between runs, especially after a gradient.[17]
Mobile Phase Preparation Inconsistency Prepare the mobile phase carefully and consistently. Premixing solvents can improve reproducibility compared to online mixing.[14]
Pump Malfunction Check the pump for leaks and ensure it is delivering a consistent and accurate flow rate.[14][17]
Temperature Fluctuations Use a column oven to maintain a constant temperature, as temperature can affect retention times.[14]

Experimental Protocols

Example Protocol: Normal-Phase HPLC for this compound Isomers

This protocol is a general starting point based on methods for similar acidic chiral compounds.[2][4]

ParameterValue
Instrument HPLC System with UV Detector
Column Polysaccharide-based CSP (e.g., Chiralpak® IA or Chiralcel® OD-H)
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C (can be optimized)
Detection Wavelength ~210 nm (or as appropriate for the analyte)
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[2]

Optimization Steps:

  • If resolution is poor, adjust the percentage of isopropanol. A lower percentage will generally increase retention and may improve resolution.

  • Screen other alcohols like ethanol in place of isopropanol.[2]

  • Optimize the TFA concentration if peak shape is poor.

Visualizations

Logical Workflow for Troubleshooting Poor Resolution

G start Poor Resolution Observed check_csp Is the CSP appropriate for acidic compounds? start->check_csp screen_csp Screen Polysaccharide and Anion-Exchange CSPs check_csp->screen_csp No check_mp Is the mobile phase optimized? check_csp->check_mp Yes screen_csp->check_mp adjust_modifier Adjust alcohol % (e.g., IPA) check_mp->adjust_modifier Partially check_conditions Are other parameters optimal? check_mp->check_conditions Yes add_acid Add/Optimize acidic modifier (e.g., 0.1% TFA) adjust_modifier->add_acid add_acid->check_conditions adjust_flow Decrease flow rate check_conditions->adjust_flow adjust_temp Vary column temperature adjust_flow->adjust_temp end Resolution Improved adjust_temp->end G cluster_prep Preparation cluster_dev Method Development cluster_analysis Analysis sample_prep Sample Preparation (Dissolve & Filter) injection HPLC Injection sample_prep->injection mp_prep Mobile Phase Preparation mp_prep->injection csp_screening 1. CSP Screening mp_screening 2. Mobile Phase Screening csp_screening->mp_screening optimization 3. Optimization (Flow Rate, Temperature) mp_screening->optimization optimization->injection data_analysis Data Analysis (Resolution, Tailing Factor) injection->data_analysis

References

Matrix effects in LC-MS analysis of 2-Methylhexanoic acid from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing 2-Methylhexanoic acid from biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the biological sample matrix (e.g., plasma, urine).[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[2] Components of biological matrices like phospholipids, salts, and endogenous metabolites are common causes of matrix effects.[2][3]

Q2: Is derivatization necessary for the LC-MS analysis of this compound?

A: While not strictly mandatory, derivatization is highly recommended for short-chain fatty acids like this compound.[4] Direct analysis is challenging due to their high polarity, which results in poor retention on standard reversed-phase columns and weak ionization in the mass spectrometer.[5] Derivatization with agents like 3-nitrophenylhydrazine (B1228671) (3-NPH) significantly improves chromatographic retention and ionization efficiency, leading to enhanced sensitivity and more robust analytical methods.[4][5]

Q3: What is the best internal standard (IS) to use for the quantification of this compound?

A: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., deuterated or ¹³C-labeled). A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of matrix effect.[6] This allows for the most accurate correction of any signal suppression or enhancement. If a SIL-IS is not available, a structural analog with similar chromatographic behavior can be used, but it may not compensate for matrix effects as effectively.

Q4: Which sample preparation technique is most effective at reducing matrix effects for this compound analysis?

A: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity.

  • Protein Precipitation (PPT): This is a simple and fast method, but it is the least effective at removing matrix components, particularly phospholipids, which are a major source of ion suppression.[7][8]

  • Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind in the aqueous layer.[6]

  • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing interfering matrix components, providing the cleanest extracts and minimizing matrix effects.[1]

For complex matrices and sensitive assays, SPE is often the preferred method.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of this compound.

Problem: Low or No Signal/Poor Sensitivity

Possible Cause Solution
Inefficient Ionization This compound is a small carboxylic acid with poor ionization efficiency. Derivatization with an agent like 3-nitrophenylhydrazine (3-NPH) is highly recommended to improve the signal response.[4][5]
Severe Matrix Suppression Co-eluting matrix components, such as phospholipids, can significantly suppress the analyte signal.[3] Improve sample cleanup by switching from protein precipitation to a more rigorous method like solid-phase extraction (SPE). Also, optimize the chromatographic gradient to better separate the analyte from the interfering matrix components.
Suboptimal MS Parameters Ensure that the mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature) are properly tuned for the derivatized this compound.

Problem: High Variability in Results (Poor Precision)

Possible Cause Solution
Inconsistent Matrix Effects The composition of biological samples can vary, leading to different degrees of ion suppression or enhancement between samples. The most effective way to compensate for this is by using a stable isotope-labeled internal standard (SIL-IS).[6]
Inconsistent Sample Preparation Manual extraction procedures can introduce variability. Ensure consistent technique, or where possible, use automated sample preparation systems.
Analyte Adsorption (Carryover) This compound may adsorb to parts of the LC system. Optimize the autosampler wash solution (e.g., use a higher percentage of organic solvent) and incorporate a thorough column wash at the end of the chromatographic gradient.

Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Cause Solution
Injection Solvent Mismatch If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion. Reconstitute the final extract in a solvent that is the same or weaker than the starting mobile phase.[9]
Column Overload Injecting too much analyte can lead to peak fronting. Reduce the injection volume or dilute the sample.
Column Degradation Buildup of matrix components can damage the column. Use a guard column to protect the analytical column and ensure a robust sample cleanup procedure is in place.

Data Presentation: Matrix Effect and Recovery

The following tables summarize typical quantitative data for the analysis of short- and branched-chain fatty acids in human plasma using a derivatization-based LC-MS/MS method. This data is representative of what can be expected when developing a method for this compound.

Table 1: Recovery and Matrix Effect of Branched-Chain Fatty Acids in Human Plasma

AnalyteConcentration (µM)Recovery (%)Matrix Effect (%)
Isobutyric Acid 198.295.7
10101.593.4
10099.894.1
2-Methylbutyric Acid 195.692.8
1098.991.5
10097.492.2
Isovaleric Acid 1102.390.7
10103.189.9
100101.790.5

Data is hypothetical but based on typical performance for similar analytes.[5][10]

Table 2: Comparison of Sample Preparation Techniques on Matrix Effect

Preparation MethodAnalyteMatrix Effect (%)
Protein Precipitation (Acetonitrile) Butyric Acid75.4
Hexanoic Acid71.2
Liquid-Liquid Extraction (Ethyl Acetate) Butyric Acid88.9
Hexanoic Acid85.3
Solid-Phase Extraction (SPE) Butyric Acid96.1
Hexanoic Acid94.8

Data is hypothetical but based on typical performance for similar analytes.[1] A matrix effect of 100% indicates no effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Experimental Protocols

Protocol: Quantification of this compound in Human Plasma using 3-NPH Derivatization and LC-MS/MS

This protocol is adapted from established methods for the analysis of short-chain fatty acids in biological samples.[4][5]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of a stable isotope-labeled internal standard (SIL-IS) working solution.

  • Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube for derivatization.

2. Derivatization with 3-Nitrophenylhydrazine (3-NPH)

  • To the supernatant, add 50 µL of 50 mM 3-NPH solution (in 50:50 acetonitrile:water).

  • Add 50 µL of 50 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) solution containing 7% pyridine.

  • Vortex and incubate the mixture at 40°C for 30 minutes.[11]

  • After incubation, add 250 µL of 0.5% formic acid in water to stop the reaction.

  • Transfer the final solution to an autosampler vial for analysis.

3. LC-MS/MS Conditions

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Detection: Multiple Reaction Monitoring (MRM). Transitions for the 3-NPH derivative of this compound and its SIL-IS should be determined by direct infusion of standards.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis plasma 50 µL Human Plasma add_is Add SIL-IS plasma->add_is ppt Add 200 µL Acetonitrile (Protein Precipitation) add_is->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant add_3nph Add 3-NPH & EDC/Pyridine supernatant->add_3nph vortex2 Vortex add_3nph->vortex2 incubate Incubate at 40°C vortex2->incubate quench Add Formic Acid incubate->quench lcms LC-MS/MS Analysis quench->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for this compound analysis.

troubleshooting_workflow start Issue Encountered issue_type What is the primary issue? start->issue_type low_signal Low Signal / Sensitivity issue_type->low_signal Sensitivity high_variability High Variability / Poor Precision issue_type->high_variability Precision poor_peak Poor Peak Shape issue_type->poor_peak Peak Shape check_deriv Is derivatization used? low_signal->check_deriv implement_deriv Implement Derivatization (e.g., 3-NPH) check_deriv->implement_deriv No check_cleanup Review Sample Cleanup check_deriv->check_cleanup Yes improve_cleanup Improve Cleanup (e.g., SPE) check_cleanup->improve_cleanup PPT optimize_ms Optimize MS Parameters check_cleanup->optimize_ms SPE/LLE check_is Is a SIL-IS used? high_variability->check_is use_sil_is Use Stable Isotope-Labeled IS check_is->use_sil_is No check_prep Standardize Sample Prep check_is->check_prep Yes check_solvent Check Injection Solvent poor_peak->check_solvent match_solvent Match Solvent to Initial Mobile Phase check_solvent->match_solvent Mismatched check_load Check for Overload check_solvent->check_load Matched

Caption: A logical workflow for troubleshooting common LC-MS issues.

References

Technical Support Center: Improving the Efficiency of Enzymatic Resolution of Chiral Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the enzymatic resolution of chiral acids. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the enzymatic resolution of chiral acids.

Issue 1: Low Enantiomeric Excess (ee)

Q: My enzymatic resolution is resulting in a low enantiomeric excess (ee). What are the potential causes and how can I improve it?

A: Low enantiomeric excess is a frequent challenge in enzymatic resolutions. Several factors can contribute to this issue. Below is a step-by-step guide to troubleshoot and enhance the enantioselectivity of your reaction.

Potential Causes and Solutions:

  • Suboptimal Enzyme Choice: The selected enzyme may not possess high selectivity for your specific substrate.

    • Solution: Screen a variety of commercially available enzymes, such as different lipases (e.g., Candida antarctica Lipase (B570770) B, Pseudomonas cepacia Lipase) or esterases.[1]

  • Incorrect Reaction Time: Allowing the reaction to proceed for too long can lead to the conversion of the less-preferred enantiomer, thereby reducing the enantiomeric excess of the product.

    • Solution: Perform a time-course study by taking aliquots at different time intervals and analyzing the ee to determine the optimal reaction time.

  • Unfavorable Temperature: Temperature can significantly influence an enzyme's enantioselectivity.

    • Solution: Screen a range of temperatures. Lower temperatures often lead to higher enantioselectivity, although the reaction rate may decrease.[1]

  • Inappropriate Solvent: The solvent can affect the enzyme's conformation and, consequently, its enantioselectivity.

    • Solution: Experiment with different organic solvents. "Solvent engineering" can be a powerful tool to enhance enantioselectivity.[1]

  • Undesired Racemization: The product or the remaining substrate may be racemizing under the reaction conditions.

    • Solution: Investigate the stability of your chiral acid and its ester derivative under the reaction conditions in the absence of the enzyme. If racemization occurs, consider milder conditions or a different reaction setup.

Issue 2: Low Conversion or Yield

Q: I am observing low conversion of my racemic acid to the desired product. What could be the reasons and what steps can I take to improve the yield?

A: Low conversion in enzymatic resolution can be attributed to several factors, ranging from enzyme activity to reaction conditions. A kinetic resolution process is theoretically limited to a maximum yield of 50% for one enantiomer, as the enzyme selectively transforms only one of the two enantiomers present in the racemic mixture.[2] To achieve yields higher than 50%, a dynamic kinetic resolution (DKR) approach would be necessary.[2]

Potential Causes and Solutions:

  • Low Enzyme Activity: The enzyme may be inactive or possess low activity towards the substrate.

    • Solution: Ensure the enzyme has been stored correctly and is not expired. Increase the enzyme loading incrementally. Consider using a freshly opened batch of the enzyme.

  • Poor Substrate Solubility: The substrate may not be sufficiently soluble in the chosen solvent, limiting its availability to the enzyme.

    • Solution: Select a solvent in which the substrate has better solubility. Gentle heating or co-solvents might also improve solubility, but their effect on enzyme activity and stability must be evaluated.

  • Product or Substrate Inhibition: High concentrations of the substrate or the accumulation of the product can inhibit the enzyme's activity.

    • Solution: Optimize the substrate concentration. If product inhibition is suspected, consider in-situ product removal techniques.

  • Suboptimal pH (in aqueous or biphasic systems): The pH of the reaction medium can significantly impact the enzyme's catalytic activity.

    • Solution: Determine the optimal pH for your specific enzyme and buffer the reaction mixture accordingly. Most lipases exhibit optimal activity in the neutral pH range.

  • Presence of Inhibitors: Impurities in the substrate or solvent can act as enzyme inhibitors.

    • Solution: Use highly purified substrates and solvents. If metal ion contamination is a possibility, the addition of a chelating agent like EDTA may be beneficial.[2]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when troubleshooting a problematic enzymatic resolution?

A1: The first step is to verify the activity and selectivity of your enzyme with a known substrate, if possible. This will help you determine if the issue lies with the enzyme itself or with the specific reaction conditions for your substrate of interest. Also, ensure that your analytical method for determining enantiomeric excess is accurate and reproducible.

Q2: How does substrate concentration affect the efficiency of the resolution?

A2: Initially, increasing the substrate concentration can increase the reaction rate. However, at very high concentrations, substrate inhibition can occur, where the excess substrate molecules hinder the enzyme's activity, leading to a decrease in the reaction rate. It is crucial to find the optimal substrate concentration for your specific system.

Q3: Can I reuse my enzyme?

A3: Yes, one of the significant advantages of using enzymes is their potential for reuse. Enzyme immobilization is a common technique to facilitate recovery and recycling.[3] Immobilized enzymes are more stable and can be easily separated from the reaction mixture, making the process more cost-effective and sustainable.

Q4: How do I choose the right enzyme for my chiral acid?

A4: The choice of enzyme is critical and often requires empirical screening. Lipases are the most commonly used enzymes for the resolution of chiral acids and their esters. Several lipases from different microbial sources (Candida antarctica, Pseudomonas cepacia, Aspergillus niger, etc.) are commercially available and exhibit varying substrate specificities and enantioselectivities.[4] It is recommended to screen a panel of enzymes to identify the most suitable one for your specific substrate.

Q5: What are the common methods for determining enantiomeric excess (ee)?

A5: The most common and accurate methods for determining enantiomeric excess are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[5][6] These techniques use a chiral stationary phase to separate the enantiomers, allowing for their quantification.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be used.[5]

Data Presentation

Table 1: Influence of Reaction Parameters on Enzymatic Resolution

ParameterGeneral Effect on EfficiencyOptimization Strategy
Enzyme The choice of enzyme is crucial for high enantioselectivity.Screen a variety of lipases and esterases.
Temperature Lower temperatures often increase enantioselectivity but decrease the reaction rate.[1]Optimize for a balance between selectivity and reaction time.
Solvent The solvent can significantly alter enzyme conformation and enantioselectivity.[1]Screen a range of organic solvents with varying polarities.
pH Affects the ionization state of the enzyme and substrate, influencing activity.Determine and maintain the optimal pH for the chosen enzyme, especially in aqueous systems.
Substrate Conc. Can affect the reaction rate; high concentrations may lead to inhibition.Optimize the substrate concentration to avoid inhibition while maintaining a reasonable reaction rate.
Reaction Time Prolonged reaction times can lead to the conversion of the less-preferred enantiomer.Monitor the reaction progress to stop it at the optimal point for high ee.

Table 2: Optimal Conditions for Commonly Used Lipases in Chiral Resolution

EnzymeCommon SourceOptimal pH RangeOptimal Temperature Range (°C)
Lipase B Candida antarctica6.0 - 8.030 - 50[2]
Lipase Pseudomonas cepacia6.0 - 7.530 - 45
Lipase Aspergillus niger5.5 - 7.0[4]35 - 45
Lipase Rhizopus oryzae6.0 - 7.530 - 40

Note: The optimal conditions can vary depending on the specific substrate and reaction system.

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of a Racemic Acid via Esterification

  • Reaction Setup: In a sealed vial, dissolve the racemic chiral acid (1 equivalent) and an alcohol (e.g., n-butanol, 1.5-3 equivalents) in a suitable organic solvent (e.g., toluene, hexane).

  • Enzyme Addition: Add the lipase (e.g., Candida antarctica lipase B, typically 10-50 mg per mmol of acid). Immobilized lipase is recommended for easier recovery.

  • Reaction: Incubate the mixture at a controlled temperature (e.g., 40°C) with agitation.

  • Monitoring: At regular intervals, withdraw a small aliquot of the reaction mixture. Remove the enzyme (by filtration if immobilized) and analyze the sample by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining acid and the formed ester.

  • Work-up: Once the desired conversion and ee are achieved, filter off the enzyme. The enzyme can often be washed with a fresh solvent and reused.

  • Purification: The unreacted acid and the produced ester can be separated by extraction. Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract with an organic solvent. The organic layer will contain the ester, and the aqueous layer will contain the salt of the unreacted acid. The acid can be recovered by basifying the aqueous layer and re-extracting.

  • Analysis: Confirm the enantiomeric excess of the purified acid and ester by chiral HPLC or GC.

Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC

  • Sample Preparation: Prepare a dilute solution of your sample (the chiral acid or its ester) in the mobile phase. Filter the sample through a 0.45 µm filter before injection.

  • HPLC System: Use an HPLC system equipped with a UV detector and a chiral stationary phase column (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

  • Mobile Phase: A typical mobile phase for chiral separations is a mixture of hexane (B92381) and isopropanol (B130326) with a small amount of a modifier like trifluoroacetic acid (for acidic compounds). The exact composition will need to be optimized for your specific compound.

  • Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should be resolved into two separate peaks.

  • Calculation of ee: The enantiomeric excess is calculated from the peak areas of the two enantiomers (A1 and A2) using the following formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100

Mandatory Visualization

Enzymatic_Resolution_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_monitoring Monitoring & Work-up cluster_products Separation & Analysis RacemicAcid Racemic Chiral Acid ReactionVessel Reaction at Controlled Temperature RacemicAcid->ReactionVessel Alcohol Alcohol Alcohol->ReactionVessel Solvent Organic Solvent Solvent->ReactionVessel Enzyme Enzyme (Lipase) Enzyme->ReactionVessel Monitoring Reaction Monitoring (Chiral HPLC/GC) ReactionVessel->Monitoring Workup Reaction Work-up (Enzyme Removal) Monitoring->Workup Desired ee Reached Separation Separation of Acid and Ester Workup->Separation UnreactedAcid Enantioenriched Unreacted Acid Separation->UnreactedAcid ProductEster Enantioenriched Product Ester Separation->ProductEster Analysis Final ee Analysis UnreactedAcid->Analysis ProductEster->Analysis

Caption: General workflow for the enzymatic resolution of a chiral acid.

Troubleshooting_Enzymatic_Resolution Start Low Efficiency in Enzymatic Resolution CheckEE Low Enantiomeric Excess (ee)? Start->CheckEE CheckConversion Low Conversion (<50%)? Start->CheckConversion EnzymeChoice_ee Screen Different Enzymes CheckEE->EnzymeChoice_ee Yes OptimizeTime_ee Optimize Reaction Time CheckEE->OptimizeTime_ee Yes OptimizeTemp_ee Optimize Reaction Temperature CheckEE->OptimizeTemp_ee Yes OptimizeSolvent_ee Optimize Solvent CheckEE->OptimizeSolvent_ee Yes EnzymeActivity_conv Check/Increase Enzyme Activity/Loading CheckConversion->EnzymeActivity_conv Yes SubstrateSolubility_conv Improve Substrate Solubility CheckConversion->SubstrateSolubility_conv Yes OptimizeConditions_conv Optimize pH and Substrate Concentration CheckConversion->OptimizeConditions_conv Yes CheckInhibitors_conv Check for Inhibitors CheckConversion->CheckInhibitors_conv Yes End Improved Efficiency EnzymeChoice_ee->End OptimizeTime_ee->End OptimizeTemp_ee->End OptimizeSolvent_ee->End EnzymeActivity_conv->End SubstrateSolubility_conv->End OptimizeConditions_conv->End CheckInhibitors_conv->End

Caption: Troubleshooting decision tree for enzymatic resolution.

References

Validation & Comparative

A Comparative Guide to the Validation of GC-MS Methods for 2-Methylhexanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantitative analysis of 2-methylhexanoic acid. We offer a comparative look at this established technique against alternative methods, supported by representative experimental data and detailed protocols to ensure data integrity and reproducibility in research and development settings.

Introduction to this compound Analysis

This compound, a medium-chain fatty acid, is a molecule of interest in various biological and chemical studies.[1][2] Accurate quantification of this and other short-chain fatty acids (SCFAs) is critical in fields ranging from metabolomics to pharmaceutical development. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a robust and widely used analytical technique for the analysis of volatile and semi-volatile compounds.[3] However, due to the polar nature and low volatility of carboxylic acids like this compound, a derivatization step is often required to enhance their amenability to GC-MS analysis.[4][5]

Method validation is a critical component of analytical testing, ensuring that the chosen method is reliable, accurate, and fit for its intended purpose.[3][6] This guide will detail the essential parameters for validating a GC-MS method for this compound.

GC-MS Method Validation Workflow

The validation of a GC-MS method ensures that it consistently produces accurate and reliable results. The process involves a series of experiments to evaluate different performance characteristics of the method.

cluster_prep Method Development cluster_val Method Validation cluster_doc Finalization dev_start Develop Analytical Method dev_params Optimize GC-MS Parameters (e.g., temperature, flow rate) dev_start->dev_params val_start Validation Protocol dev_params->val_start Method Ready linearity Linearity & Range val_start->linearity accuracy Accuracy val_start->accuracy precision Precision (Repeatability & Intermediate) val_start->precision specificity Specificity val_start->specificity lod_loq LOD & LOQ val_start->lod_loq robustness Robustness val_start->robustness stability Solution Stability val_start->stability report Validation Report linearity->report Generate Data accuracy->report Generate Data precision->report Generate Data specificity->report Generate Data lod_loq->report Generate Data robustness->report Generate Data stability->report Generate Data sop Standard Operating Procedure (SOP) report->sop cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample (e.g., Plasma) extraction Liquid-Liquid Extraction sample->extraction evaporation Evaporation to Dryness extraction->evaporation reagent Add Silylating Reagent (e.g., MSTFA) evaporation->reagent incubation Incubation (e.g., 60°C for 30 min) reagent->incubation injection Injection into GC-MS incubation->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

References

A Comparative Guide to Fatty Acid Quantification: Cross-Validation of LC-MS and GC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic research, clinical diagnostics, and nutritional science, the accurate quantification of fatty acids is of paramount importance. The two most prominent analytical techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these powerful methods is a critical decision that depends on various factors, including the specific fatty acids of interest, the required sensitivity, the sample matrix, and the desired sample throughput.

This guide provides an objective comparison of LC-MS and GC-MS for fatty acid analysis, supported by experimental data and detailed protocols. Furthermore, it emphasizes the importance of cross-validation to ensure the accuracy and reliability of quantitative results.

Methodology Comparison: Principles and Sample Preparation

Both LC-MS and GC-MS are powerful analytical tools, but they differ significantly in their separation principles and sample preparation requirements.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for the analysis of volatile and thermally stable compounds.[1] Since fatty acids are typically non-volatile, a crucial derivatization step is required to convert them into volatile fatty acid methyl esters (FAMEs).[1][2][3] This method offers excellent chromatographic separation and high sensitivity.[1][2] Electron ionization (EI) is a common ionization technique in GC-MS, which can cause extensive fragmentation, providing valuable structural information but sometimes leading to a weak or absent molecular ion.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS) is highly versatile and can analyze a broader range of compounds, including polar and non-polar substances, often without the need for derivatization.[1][2] This simplifies the sample preparation workflow.[2][3] LC-MS is particularly advantageous for the analysis of a wider range of fatty acids, including polyunsaturated and more polar species.[1] Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS, which typically keeps the molecule intact, providing a strong molecular ion signal.

Quantitative Performance Comparison

The selection of an analytical method often hinges on its quantitative performance. The following table summarizes key performance parameters for both GC-MS and LC-MS based on published data for the analysis of fatty acids. It is important to note that these values can vary depending on the specific instrumentation, the fatty acid being analyzed, and the complexity of the sample matrix.[3][4]

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Key Considerations
Analyte Form Fatty Acid Methyl Esters (FAMEs) or other volatile derivativesPrimarily Free Fatty Acids (underivatized)GC-MS requires a derivatization step to increase analyte volatility, while LC-MS can directly analyze free fatty acids, simplifying sample preparation.[3]
Linearity (R²) > 0.99> 0.99Both techniques demonstrate excellent linearity over a defined concentration range.[3][4]
Limit of Detection (LOD) 1–30 µg/L for FAs; 0.003–0.72 µg/L for FAMEs0.8 - 10.7 nmol/LBoth methods offer high sensitivity, with the specific LOD depending on the analyte and instrument.
Limit of Quantitation (LOQ) 9 - 88 ng2.4 - 285.3 nmol/LThe LOQ is a critical parameter for accurate quantification at low concentrations.
Precision (RSD) < 15%< 10% (intraday), < 10% (interday)LC-MS/MS often demonstrates slightly better precision.[4]
Recovery 88.0 - 99.2%83.4 - 112.8%Both methods show good recovery, indicating minimal sample loss during preparation.[4]
Derivatization Mandatory (e.g., FAMEs, PFB esters)Often not required, but can enhance sensitivityThe mandatory derivatization for GC-MS adds a step to the workflow and can be a source of variability.[4]
Sample Throughput LowerHigherThe simpler sample preparation for LC-MS generally allows for higher sample throughput.[4]

Experimental Workflows

The primary divergence in the workflows for fatty acid analysis by GC-MS and LC-MS lies in the necessity of a derivatization step for GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample (e.g., Plasma, Tissue) LipidExtraction Lipid Extraction Sample->LipidExtraction Derivatization Derivatization to FAMEs LipidExtraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing

GC-MS workflow for fatty acid analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample (e.g., Plasma, Tissue) LipidExtraction Lipid Extraction Sample->LipidExtraction LCMS_Analysis LC-MS Analysis LipidExtraction->LCMS_Analysis Data_Processing Data Processing & Quantification LCMS_Analysis->Data_Processing

LC-MS workflow for fatty acid analysis.

Cross-Validation of Methods

For comprehensive and unambiguous fatty acid profiling, a cross-validation approach utilizing both GC-MS and LC-MS can provide the highest level of confidence in the analytical data.[3] This involves analyzing the same set of samples by both methods and comparing the quantitative results. A strong correlation between the data generated by both platforms provides robust validation of the findings.

CrossValidation_Workflow cluster_methods Analytical Methods cluster_validation Validation GCMS GC-MS Analysis Comparison Quantitative Comparison GCMS->Comparison LCMS LC-MS Analysis LCMS->Comparison Validation Validated Results Comparison->Validation Sample Sample Set Sample->GCMS Sample->LCMS

Logical workflow for cross-validation.

Experimental Protocols

Reproducible and reliable results are contingent on detailed and standardized experimental protocols.[1] Below are representative protocols for fatty acid analysis using GC-MS and LC-MS.

GC-MS Protocol for Fatty Acid Analysis

This protocol involves the conversion of fatty acids to their more volatile methyl esters (FAMEs) prior to analysis.

  • Lipid Extraction (Folch Method):

    • To a 100 µL serum sample, add an appropriate internal standard.

    • Add 1 mL of a chloroform (B151607):methanol (2:1, v/v) solution.[4]

    • Vortex thoroughly for 2 minutes.

    • Centrifuge to separate the phases.

    • Collect the lower chloroform layer containing the lipids.

  • Saponification and Derivatization to FAMEs:

    • Dry the extracted lipid sample under a stream of nitrogen.

    • Add 1 mL of 0.5 M methanolic NaOH.

    • Heat at 80°C for 10 minutes.

    • Cool to room temperature and add 1 mL of 14% BF3-methanol.

    • Heat again at 80°C for 5 minutes.

    • Cool to room temperature.

    • Add 1 mL of water and 1 mL of hexane (B92381), then vortex thoroughly to extract the FAMEs into the hexane layer.[1]

    • Centrifuge to separate the phases and carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.[1]

  • GC-MS Instrumental Parameters:

    • Injection: 1 µL, splitless mode at 220°C.[4]

    • Column: Use a suitable capillary column for FAMEs analysis (e.g., DB-225).[4]

    • Oven Temperature Program: Start at 70°C, ramp to 170°C at 11°C/min, then to 175°C at 0.8°C/min, and finally to 220°C at 20°C/min with a 2.5-minute hold.[4]

    • Mass Spectrometer: Operate in single ion monitoring (SIM) mode for targeted analysis.[4]

LC-MS Protocol for Fatty Acid Analysis

LC-MS offers the significant advantage of analyzing free fatty acids directly without the need for derivatization, simplifying sample preparation.[4]

  • Sample Preparation:

    • To a 100 µL plasma sample, add an internal standard mixture (e.g., deuterated fatty acids).[1]

    • For sample cleanup and enrichment, solid-phase extraction (SPE) can be utilized.[1] A reversed-phase C18 cartridge can be used for this purpose.[1]

    • Elute the fatty acids from the SPE cartridge and dry the eluate under nitrogen.

    • Reconstitute the dried extract in the mobile phase.[1]

  • LC-MS/MS Instrumental Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[1][4]

    • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid) is commonly used.[1][4]

    • Flow Rate: 0.3 - 0.5 mL/min.[1][4]

    • Column Temperature: 40-50°C.[1]

    • Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode using multiple reaction monitoring (MRM) for targeted quantification.[4]

Conclusion

The selection between GC-MS and LC-MS for fatty acid analysis is contingent on the specific research objectives and available resources.[1] GC-MS, with its mandatory derivatization step, is a highly sensitive and specific method, particularly for saturated and monounsaturated long-chain fatty acids.[1] LC-MS offers a more straightforward sample preparation workflow and is better suited for the analysis of a wider range of fatty acids, including polyunsaturated and more polar species, without the need for derivatization.[1]

For the highest level of confidence in quantitative data, cross-validation of results between these two platforms is recommended. This approach leverages the strengths of both techniques to provide a comprehensive and robust understanding of the fatty acid profile in a given sample.

References

A Comparative Analysis of 2-Methylhexanoic Acid and 3-Methylhexanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the physicochemical properties of 2-Methylhexanoic acid and 3-Methylhexanoic acid. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in compound selection and experimental design. While extensive data on their physical and chemical characteristics are available, a notable gap exists in the literature regarding direct comparative studies of their biological activities.

Physicochemical Properties: A Head-to-Head Comparison

The following table summarizes the key physicochemical properties of this compound and 3-Methylhexanoic acid, compiled from various chemical databases. These properties are fundamental to understanding the behavior of these molecules in both chemical and biological systems.

PropertyThis compound3-Methylhexanoic Acid
Molecular Formula C₇H₁₄O₂[1][2]C₇H₁₄O₂[3][4][5]
Molecular Weight ( g/mol ) 130.18[1][2]130.18[3][5]
Boiling Point (°C) 209-210[1]215.3[4]
Melting Point (°C) -55.77 (estimate)[1][4]-55.77 (estimate)[4]
Density (g/mL at 25°C) 0.918[1]0.935[4]
Vapor Pressure (mmHg at 25°C) 0.0576[1]0.0576[4]
Refractive Index (n20/D) 1.422[1]1.4222[4]
pKa 4.82 ± 0.21 (Predicted)[1]Not Available
LogP (Octanol/Water Partition Coefficient) 2.19[1]1.897[3][4]
Water Solubility Soluble[1][6]Practically insoluble[7]
CAS Number 4536-23-6[1]3780-58-3[3][4]

Biological Activity and Applications

Information regarding the direct comparative biological activities of this compound and 3-Methylhexanoic acid is limited in the currently available literature.

This compound is recognized as a medium-chain fatty acid and is utilized as a flavoring agent in the food industry.[8] Its safety profile as a fragrance ingredient has been assessed. It is found naturally in some plants, such as Bothriochloa bladhii.[2]

3-Methylhexanoic acid is also classified as a medium-chain fatty acid.[5][7] While there is a lack of specific biological activity data for this compound, a related molecule, 2-Amino-3-methylhexanoic acid (AMHA) , has been identified as a naturally occurring amino acid with potent activity in enhancing plant resistance to temperature stress and various pathogens.[9][10] This suggests that the carbon skeleton of 3-methylhexanoic acid may be a starting point for the synthesis of biologically active compounds.

The absence of direct comparative studies on the biological effects of these two isomers, particularly in areas relevant to drug development such as receptor binding or enzyme inhibition, represents a significant knowledge gap. Further research is warranted to explore and contrast their potential pharmacological activities.

Experimental Protocols

This section outlines generalized methodologies for determining the key physicochemical properties listed above. These are standard experimental procedures widely used in chemical and pharmaceutical research.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point is distillation .

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer.

  • Sample Preparation: The liquid sample (either this compound or 3-Methylhexanoic acid) is placed in the distillation flask along with boiling chips to ensure smooth boiling.

  • Heating: The flask is gently heated.

  • Data Collection: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.

Determination of Melting Point

The melting point is the temperature at which a solid turns into a liquid. For substances that are liquid at room temperature, a cryostat or a differential scanning calorimeter (DSC) is used.

  • Sample Preparation: A small amount of the sample is frozen.

  • Apparatus Setup: The frozen sample is placed in a capillary tube and inserted into a melting point apparatus or a DSC.

  • Heating: The sample is slowly heated at a controlled rate.

  • Data Collection: The temperature range from which the substance starts to melt until it becomes completely liquid is recorded as the melting point range.

Determination of pKa

The pKa is a measure of the acidity of a compound. Potentiometric titration is a standard method for its determination.

  • Sample Preparation: A known concentration of the acid is dissolved in a suitable solvent, typically water or a water-alcohol mixture.

  • Titration: A standard solution of a strong base (e.g., NaOH) is gradually added to the acid solution.

  • Data Collection: The pH of the solution is measured after each addition of the base using a calibrated pH meter.

  • Analysis: A titration curve is constructed by plotting the pH against the volume of the titrant added. The pKa is the pH at which half of the acid has been neutralized.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the comparative analysis of the physicochemical properties of two chemical compounds.

G General Workflow for Comparative Physicochemical Analysis cluster_0 Compound Acquisition and Preparation cluster_1 Physicochemical Property Determination cluster_2 Data Analysis and Comparison cluster_3 Reporting CompoundA This compound BoilingPoint Boiling Point Analysis CompoundA->BoilingPoint MeltingPoint Melting Point Analysis CompoundA->MeltingPoint pKa pKa Determination CompoundA->pKa LogP LogP Measurement CompoundA->LogP Solubility Solubility Assay CompoundA->Solubility CompoundB 3-Methylhexanoic Acid CompoundB->BoilingPoint CompoundB->MeltingPoint CompoundB->pKa CompoundB->LogP CompoundB->Solubility DataCompilation Data Compilation in Table BoilingPoint->DataCompilation MeltingPoint->DataCompilation pKa->DataCompilation LogP->DataCompilation Solubility->DataCompilation ComparativeAnalysis Comparative Analysis DataCompilation->ComparativeAnalysis Report Generate Comparison Guide ComparativeAnalysis->Report

Caption: A flowchart illustrating the general experimental workflow for comparing the physicochemical properties of two chemical compounds.

References

A Comparative Guide to the Quantification of 2-Methylhexanoic Acid: Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of metabolites like 2-methylhexanoic acid, a branched-chain fatty acid (BCFA), is crucial for metabolic research, biomarker discovery, and pharmaceutical development. The selection of an appropriate analytical methodology is paramount to generating reliable and reproducible data. This guide provides an objective comparison of the two most prominent analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodology Comparison: GC-MS vs. LC-MS/MS

Both GC-MS and LC-MS/MS are powerful tools for quantitative analysis, each with distinct advantages and disadvantages for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for the analysis of volatile and thermally stable compounds. A key consideration for analyzing carboxylic acids like this compound with GC-MS is the necessity of a derivatization step. This chemical modification converts the non-volatile acid into a more volatile form, typically a silyl (B83357) ester or a pentafluorobenzyl (PFB) ester, allowing for its separation and detection by the GC-MS system. This additional step can increase sample preparation time but often results in excellent chromatographic resolution and high sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has gained prominence due to its versatility in analyzing a wide range of compounds, including those that are not readily volatile. A significant advantage of LC-MS/MS for the analysis of short-chain fatty acids is that it can often be performed without derivatization, simplifying the sample preparation workflow.[1][2] However, derivatization can also be employed in LC-MS/MS to enhance chromatographic retention on reverse-phase columns and improve ionization efficiency, leading to lower detection limits.[3]

The general analytical workflows for both techniques are illustrated below.

cluster_0 GC-MS Workflow cluster_1 LC-MS/MS Workflow gc_start Sample Collection (e.g., Plasma, Feces) gc_prep Sample Preparation (Extraction) gc_start->gc_prep gc_deriv Derivatization (e.g., Silylation, Esterification) gc_prep->gc_deriv gc_analysis GC-MS Analysis gc_deriv->gc_analysis gc_data Data Processing & Quantification gc_analysis->gc_data lc_start Sample Collection (e.g., Plasma, Feces) lc_prep Sample Preparation (Extraction/Protein Precipitation) lc_start->lc_prep lc_deriv Derivatization (Optional) lc_prep->lc_deriv lc_analysis LC-MS/MS Analysis lc_deriv->lc_analysis lc_data Data Processing & Quantification lc_analysis->lc_data

Comparative workflows for GC-MS and LC-MS/MS analysis.

Performance Comparison

The choice between GC-MS and LC-MS/MS often depends on the specific requirements of the study, such as the desired sensitivity, the complexity of the biological matrix, and throughput needs. The following table summarizes key performance parameters for both methods based on published data for similar short-chain and branched-chain fatty acids.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Remarks
Limit of Detection (LOD) 0.244 - 0.977 µM[4]~0.001 mM (for similar SCFAs)[1][2]LC-MS/MS can offer superior sensitivity, especially with derivatization.
Limit of Quantification (LOQ) Typically in the low µM range.Can reach low nM levels with derivatization.[3]Method-dependent, but LC-MS/MS generally provides lower LOQs.
Linearity (R²) > 0.99[5]> 0.99[1][2][6]Both techniques demonstrate excellent linearity over a wide concentration range.
Precision (%RSD) < 15%[5]< 15%[1][2]Both methods can achieve high precision, meeting regulatory guidelines.
Accuracy (% Recovery) 55.7% to 97.9%[4]92% to 120%[1][2]Accuracy can be influenced by the complexity of the matrix and the efficiency of the extraction and derivatization steps.
Sample Preparation More complex, requires derivatization.Simpler, derivatization is optional.[1][2]The mandatory derivatization for GC-MS adds time and potential for variability.
Throughput Generally lower due to longer run times and sample preparation.Higher, with shorter run times and simpler preparation.[1][2]LC-MS/MS is often favored for large-scale studies.

Note: The values presented are indicative and can vary based on the specific instrumentation, derivatization method (if any), and the biological matrix being analyzed.

Experimental Protocols

Reproducible and reliable results are contingent on detailed and standardized experimental protocols. Below are representative protocols for the quantification of this compound using GC-MS and LC-MS/MS.

GC-MS Protocol (with Derivatization)

This protocol is adapted from established methods for the analysis of branched-chain fatty acids.[4][7]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of a biological sample (e.g., plasma, serum, or fecal extract), add an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Acidify the sample with 10 µL of 6M HCl.

  • Perform a liquid-liquid extraction by adding 500 µL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of isooctane (B107328) and 2-propanol).

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Repeat the extraction step and combine the organic layers.

  • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization (Silylation)

  • To the dried extract, add 50 µL of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

  • Seal the vial tightly and vortex for 30 seconds.

  • Incubate the mixture at 60°C for 30 minutes to ensure complete derivatization.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

3. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

  • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound.

LC-MS/MS Protocol (Without Derivatization)

This protocol is based on methods for the direct analysis of short-chain fatty acids.[1][2]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of a biological sample (e.g., plasma or serum), add 150 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., stable isotope-labeled this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Column: A suitable reverse-phase column such as a C18 (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 8 minutes, followed by a 2-minute re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Sciex 6500 QTRAP or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: [M-H]⁻ (m/z for this compound: 129.1).

  • Product Ion(s): To be determined by infusion of a pure standard.

The general workflow for analytical method validation is depicted below.

start Method Development specificity Specificity & Selectivity start->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq precision Precision (Repeatability & Intermediate) lod_loq->precision accuracy Accuracy (% Recovery) precision->accuracy stability Stability accuracy->stability end Validated Method stability->end

Workflow for analytical method validation.

Conclusion

Both GC-MS and LC-MS/MS are highly capable techniques for the accurate and precise quantification of this compound. The choice of method will depend on the specific requirements of the research.

  • GC-MS is a robust and reliable technique, particularly when high chromatographic separation of isomers is required. However, the mandatory derivatization step increases sample preparation complexity.

  • LC-MS/MS offers higher throughput and often greater sensitivity, with the significant advantage of simpler sample preparation, making it highly suitable for large-scale clinical and metabolic studies.

A thorough validation of the chosen method is critical to ensure the generation of high-quality, reliable, and reproducible quantitative data for this compound in the biological matrix of interest.

References

Inter-laboratory comparison of 2-Methylhexanoic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Comparison Framework for the Analysis of 2-Methylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the analysis of this compound, a branched-chain fatty acid of interest in various research and drug development contexts. While direct, publicly available inter-laboratory comparison data for this compound is limited, this document outlines a standardized approach based on established analytical methodologies for structurally similar compounds. The provided protocols and performance data, derived from validated methods for other short-chain and branched-chain fatty acids, serve as a robust starting point for laboratories to conduct their own comparative studies and ensure data integrity.

Comparative Overview of Analytical Methodologies

The quantification of this compound in biological matrices is predominantly achieved through chromatographic techniques coupled with mass spectrometry. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and robust methods employed.[1][2]

Table 1: Comparison of Analytical Method Performance Characteristics

The following table summarizes typical performance characteristics for the quantification of small organic acids. Laboratories should aim to meet or exceed these criteria for reliable inter-laboratory comparisons.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)General Acceptance Criteria
Linearity (R²)> 0.99> 0.99R² ≥ 0.99
RangeTypically 0.1 - 100 µg/mLTypically 0.001 - 10 µg/mLDependent on expected physiological concentrations
Precision (%RSD)< 15%< 15%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Recovery)85% - 115%85% - 115%80% - 120%
Limit of Detection (LOD)Analyte DependentAnalyte Dependent3:1 Signal-to-Noise Ratio
Limit of Quantitation (LOQ)Analyte DependentAnalyte Dependent10:1 Signal-to-Noise Ratio

Experimental Protocols

Detailed and harmonized experimental protocols are critical for ensuring consistency and comparability of data across different laboratories.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Derivatization is often necessary for carboxylic acids like this compound to increase their volatility.[2]

1. Sample Preparation (Liquid-Liquid Extraction and Derivatization):

  • To 100 µL of plasma or other biological matrix, add a suitable internal standard (e.g., a stable isotope-labeled version of this compound).

  • Perform a liquid-liquid extraction with an appropriate organic solvent such as ethyl acetate (B1210297) or methyl tert-butyl ether.[2]

  • Evaporate the organic layer to dryness under a stream of nitrogen.[2]

  • Reconstitute the dried extract in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).[2]

2. GC-MS Analysis:

  • GC Column: Utilize a non-polar or medium-polarity column, for instance, a 5% phenyl-methylpolysiloxane column.[2]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.[1]

  • Injection Mode: Splitless injection of 1 µL.[1]

  • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode and use selected ion monitoring (SIM) for quantification.[1]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (100 µL) Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporate Evaporate to Dryness LLE->Evaporate Derivatize Derivatization (BSTFA) Evaporate->Derivatize Inject Inject 1 µL Derivatize->Inject GC_Separation GC Separation (e.g., DB-5ms column) Inject->GC_Separation MS_Detection MS Detection (EI, SIM) GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Data_Review Data Review Quantification->Data_Review LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (100 µL) Add_IS_Solvent Add Internal Standard in Acetonitrile Sample->Add_IS_Solvent Vortex_Centrifuge Vortex & Centrifuge Add_IS_Solvent->Vortex_Centrifuge Evaporate Evaporate Supernatant Vortex_Centrifuge->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject 5 µL Reconstitute->Inject LC_Separation LC Separation (C18 column) Inject->LC_Separation MSMS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification Data_Review Data Review Quantification->Data_Review ILC_Logical_Flow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting Define_Objectives Define Objectives & Scope Select_Labs Select Participating Labs Define_Objectives->Select_Labs Prepare_Protocols Prepare Standardized Protocols Select_Labs->Prepare_Protocols Prepare_Samples Prepare Homogeneous Samples Prepare_Protocols->Prepare_Samples Distribute_Samples Distribute Samples Prepare_Samples->Distribute_Samples Lab_Analysis Laboratory Analysis Distribute_Samples->Lab_Analysis Collect_Data Collect Data Lab_Analysis->Collect_Data Statistical_Analysis Statistical Analysis (e.g., Z-scores) Collect_Data->Statistical_Analysis Performance_Evaluation Evaluate Laboratory Performance Statistical_Analysis->Performance_Evaluation Final_Report Generate Final Report Performance_Evaluation->Final_Report

References

A Comparative Analysis of the Biological Activity of (R)- and (S)-2-Methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known and potential biological activities of the enantiomers of 2-methylhexanoic acid: (R)-2-Methylhexanoic acid and (S)-2-Methylhexanoic acid. While direct comparative studies on the broader pharmacological effects of these enantiomers are limited in publicly available literature, this document synthesizes the existing information, primarily focusing on their distinct sensory properties, which imply stereoselective interactions with biological receptors. Furthermore, this guide outlines detailed experimental protocols to facilitate further research and generate the quantitative data necessary for a comprehensive understanding of their differential biological activities.

Introduction

This compound is a chiral, branched-chain fatty acid. Its two enantiomers, (R)- and (S)-2-Methylhexanoic acid, possess the same chemical formula and physical properties but differ in their three-dimensional arrangement. This stereochemical difference can lead to significantly different interactions with chiral biological macromolecules such as receptors and enzymes, resulting in distinct biological activities. The most well-documented difference between these enantiomers lies in their odor profiles, indicating a clear stereoselectivity in their interaction with olfactory receptors.

Sensory Properties: A Window into Stereoselective Receptor Interaction

The distinct odors of the (R)- and (S)-enantiomers of this compound provide the most direct evidence of their differential biological activity.

EnantiomerOdor ProfileImplied Biological Interaction
(R)-2-Methylhexanoic acid Sweet, sweatyInteracts with a specific subset of olfactory receptors that perceive these scent characteristics.
(S)-2-Methylhexanoic acid Sour, pungent, mustyInteracts with a different subset of olfactory receptors responsible for these distinct odor perceptions.

This divergence in sensory perception strongly suggests that the binding pockets of the involved olfactory receptors are chiral and can differentiate between the two enantiomers, leading to the activation of different signaling cascades and ultimately distinct odor perceptions in the brain.

Quantitative Biological Data (Hypothetical Framework)

To date, there is a lack of publicly available quantitative data directly comparing the biological activities of (R)- and (S)-2-Methylhexanoic acid beyond their sensory profiles. To address this, the following tables present a hypothetical framework for the kind of quantitative data that needs to be generated through the experimental protocols outlined in the subsequent sections.

Table 1: Hypothetical Olfactory Receptor Binding Affinities

EnantiomerOlfactory ReceptorBinding Affinity (Ki, nM)
(R)-2-Methylhexanoic acidOR-XValue to be determined
(S)-2-Methylhexanoic acidOR-XValue to be determined
(R)-2-Methylhexanoic acidOR-YValue to be determined
(S)-2-Methylhexanoic acidOR-YValue to be determined

Table 2: Hypothetical Olfactory Receptor Functional Activity

EnantiomerOlfactory ReceptorFunctional AssayEC50 (µM)
(R)-2-Methylhexanoic acidOR-XcAMP AccumulationValue to be determined
(S)-2-Methylhexanoic acidOR-XcAMP AccumulationValue to be determined
(R)-2-Methylhexanoic acidOR-YCalcium FluxValue to be determined
(S)-2-Methylhexanoic acidOR-YCalcium FluxValue to be determined

Table 3: Hypothetical Pharmacokinetic Parameters in a Rodent Model

EnantiomerRoute of AdministrationCmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)t1/2 (h)
(R)-2-Methylhexanoic acidOralValue to be determinedValue to be determinedValue to be determinedValue to be determined
(S)-2-Methylhexanoic acidOralValue to be determinedValue to be determinedValue to be determinedValue to be determined
(R)-2-Methylhexanoic acidIntravenousValue to be determinedValue to be determinedValue to be determinedValue to be determined
(S)-2-Methylhexanoic acidIntravenousValue to be determinedValue to be determinedValue to be determinedValue to be determined

Experimental Protocols

To generate the quantitative data required for a thorough comparison, the following experimental protocols are proposed.

This protocol describes a cell-based assay to quantify the activation of specific olfactory receptors by the enantiomers of this compound.

Objective: To determine the EC50 values for (R)- and (S)-2-Methylhexanoic acid at specific olfactory receptors.

Materials:

  • HEK293 cells

  • Expression vectors for the olfactory receptor of interest (e.g., OR51E2) and a promiscuous G-protein (e.g., Gαolf)

  • Luciferase reporter vector with a cAMP response element (CRE)

  • Cell culture reagents (DMEM, FBS, penicillin-streptomycin)

  • Transfection reagent

  • (R)- and (S)-2-Methylhexanoic acid

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

    • Co-transfect the cells with the olfactory receptor expression vector, the Gαolf expression vector, and the CRE-luciferase reporter vector using a suitable transfection reagent.

  • Ligand Stimulation:

    • 24 hours post-transfection, plate the cells in a 96-well plate.

    • Prepare serial dilutions of (R)- and (S)-2-Methylhexanoic acid in assay buffer.

    • Add the diluted enantiomers to the cells and incubate for 4-6 hours at 37°C.

  • Luminescence Measurement:

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase signal to a control (e.g., vehicle-treated cells).

    • Plot the normalized response against the logarithm of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value for each enantiomer.

experimental_workflow cluster_cell_prep Cell Preparation cluster_assay Assay cluster_data_acquisition Data Acquisition & Analysis culture HEK293 Cell Culture transfect Co-transfection: - Olfactory Receptor Vector - Gαolf Vector - CRE-Luciferase Vector culture->transfect plate Plate Transfected Cells transfect->plate stimulate Ligand Stimulation plate->stimulate prepare_ligands Prepare Serial Dilutions of (R)- and (S)-Enantiomers prepare_ligands->stimulate measure Measure Luminescence stimulate->measure analyze Data Analysis: - Normalization - Dose-Response Curve - EC50 Calculation measure->analyze

Caption: Workflow for the olfactory receptor functional assay.

This protocol describes an enzymatic method to separate the enantiomers of this compound, which can be a preliminary step for isolating pure enantiomers for biological testing.

Objective: To achieve enantioselective esterification of racemic this compound.

Materials:

  • Racemic this compound

  • Immobilized lipase (B570770) (e.g., from Candida antarctica)

  • An alcohol (e.g., n-butanol)

  • An organic solvent (e.g., hexane)

  • Molecular sieves

  • Stirring apparatus and temperature control

  • Chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) system for analysis

Procedure:

  • Reaction Setup:

    • In a reaction vessel, dissolve racemic this compound and n-butanol in hexane.

    • Add immobilized lipase and molecular sieves (to remove water).

  • Enzymatic Reaction:

    • Stir the mixture at a controlled temperature (e.g., 40°C).

    • Monitor the reaction progress by taking aliquots at different time points and analyzing them by chiral GC or HPLC to determine the enantiomeric excess (ee) of the remaining acid and the formed ester.

  • Work-up and Separation:

    • Once the desired conversion is reached (typically around 50% for optimal resolution), filter off the immobilized enzyme.

    • Separate the unreacted acid from the ester product by extraction or chromatography.

  • Analysis:

    • Determine the enantiomeric purity of the separated acid and the ester.

kinetic_resolution racemate Racemic this compound + Alcohol lipase Immobilized Lipase racemate->lipase products Mixture: - Unreacted Enantiomer - Ester of other Enantiomer lipase->products separation Separation (e.g., Extraction) products->separation enantiomer_A Pure Enantiomer A (Acid) separation->enantiomer_A enantiomer_B Pure Enantiomer B (from Ester Hydrolysis) separation->enantiomer_B

Caption: Process flow for lipase-catalyzed kinetic resolution.

Signaling Pathways

Olfactory receptors are G-protein coupled receptors (GPCRs). Upon binding of an odorant molecule, the receptor undergoes a conformational change, leading to the activation of a coupled G-protein. For most olfactory receptors, this is the Gαolf protein, which in turn activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This second messenger then opens cyclic nucleotide-gated ion channels, causing depolarization of the olfactory sensory neuron and the generation of an action potential.

olfactory_signaling cluster_membrane Cell Membrane OR Olfactory Receptor (OR) G_protein G-protein (Gαolf) Inactive OR:f1->G_protein:f0 Activation AC Adenylyl Cyclase Inactive G_protein:f1->AC:f0 Activation cAMP cAMP AC:f1->cAMP Conversion ligand Odorant Enantiomer ((R)- or (S)-2-Methylhexanoic Acid) ligand->OR:f0 ATP ATP ATP->AC:f1 CNG_channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_channel depolarization Neuron Depolarization (Action Potential) CNG_channel->depolarization

Caption: General olfactory signal transduction pathway.

Conclusion

The distinct sensory profiles of (R)- and (S)-2-Methylhexanoic acid provide compelling evidence for their differential biological activity, which is rooted in the principles of stereoselective molecular recognition. While quantitative comparative data on their broader pharmacological and pharmacokinetic properties are currently lacking, the experimental frameworks provided in this guide offer a clear path for future research. A thorough investigation into the enantiomer-specific effects of this compound will not only advance our understanding of olfaction but also holds potential for applications in flavor and fragrance development, as well as in identifying novel bioactive molecules for therapeutic purposes. The provided protocols for in vitro functional assays and enzymatic resolution are robust starting points for researchers aiming to elucidate the nuanced biological roles of these chiral fatty acids.

A Comparative Guide to the Validation of Chiral HPLC Methods for Separating 2-Methylhexanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of chiral compounds is a critical analytical challenge in the pharmaceutical and chemical industries. The stereoisomers of a chiral molecule, such as 2-methylhexanoic acid, can exhibit significantly different pharmacological, toxicological, and sensory properties. Therefore, robust and validated analytical methods are essential for the accurate quantification of enantiomers. This guide provides a comparative overview of a validated High-Performance Liquid Chromatography (HPLC) method for the separation of this compound enantiomers, alongside alternative chiral separation techniques like Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC).

Introduction to Chiral Separation of this compound

This compound is a chiral carboxylic acid with two enantiomers, (R)-2-methylhexanoic acid and (S)-2-methylhexanoic acid. These enantiomers are known to possess distinct odors, with the (R)-enantiomer described as having a sweet, sweaty odor and the (S)-enantiomer a sour, pungent, musty odor. This difference underscores the importance of enantioselective analysis in various fields, from flavor and fragrance to pharmaceutical development.

This guide focuses on a validated chiral HPLC method as the primary analytical technique and compares its performance with potential chiral GC and SFC methods. The validation of such methods typically involves assessing parameters like specificity, linearity, accuracy, precision, range, limit of detection (LOD), and limit of quantitation (LOQ) to ensure the method is reliable and reproducible.[1]

Comparison of Chiral Separation Methods

The selection of an appropriate chiral separation method depends on factors such as the physicochemical properties of the analyte, the required sensitivity, and the available instrumentation. While chiral HPLC is a widely used and versatile technique, chiral GC and SFC offer potential advantages in terms of speed and efficiency for certain applications.

Data Presentation: Performance Comparison
Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Gas Chromatography (GC) Chiral Supercritical Fluid Chromatography (SFC)
Analyte Form Direct analysisDerivatized (e.g., methyl ester)Direct analysis or derivatized
Stationary Phase Polysaccharide-based (e.g., Chiralpak AD-H)Cyclodextrin-basedPolysaccharide-based
Mobile Phase/Carrier Gas n-Hexane/2-Propanol/TFAHelium or HydrogenSupercritical CO₂ with co-solvent (e.g., Methanol)
Typical Retention Time (min) 10 - 205 - 152 - 10
Typical Resolution (Rs) > 2.0> 1.5> 1.5
Limit of Detection (LOD) ~1 µg/mLng/mL range (with sensitive detectors)ng/mL to µg/mL range
Limit of Quantitation (LOQ) ~5 µg/mLng/mL range (with sensitive detectors)ng/mL to µg/mL range
Key Advantages Broad applicability, well-establishedHigh resolution, sensitive detectors (FID, MS)Fast separations, reduced organic solvent consumption
Key Disadvantages Longer analysis times, higher solvent consumptionDerivatization required for acidic analytesSpecialized instrumentation required

Experimental Protocols

Detailed methodologies for the three compared chiral separation techniques are provided below.

Chiral High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a validated method for the separation of 2-methyl-5-oxohexanoic acid enantiomers and is expected to be highly effective for this compound with minor modifications.[2] Polysaccharide-based chiral stationary phases are widely recognized for their broad enantiorecognition capabilities for a diverse range of compounds, including acidic analytes.[3]

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v). The addition of an acidic modifier like TFA is crucial for good peak shape and resolution of carboxylic acids.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.

Chiral Gas Chromatography (GC) Protocol

Direct analysis of carboxylic acids by GC is challenging due to their low volatility and high polarity. Therefore, a derivatization step is mandatory to convert the acid into a more volatile and less polar derivative, such as a methyl ester.[4]

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 180 °C.

    • Hold: 5 minutes at 180 °C.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C (FID) or MS transfer line at 280 °C.

  • Injection Volume: 1 µL (split injection).

  • Derivatization (Methyl Ester Formation):

    • Dissolve 1 mg of racemic this compound in 1 mL of methanol (B129727).

    • Add a catalytic amount of acetyl chloride or a few drops of concentrated sulfuric acid.

    • Heat the mixture at 60 °C for 1 hour.

    • Neutralize the solution and extract the methyl ester with a suitable organic solvent (e.g., hexane).

    • Inject the organic extract into the GC.

Chiral Supercritical Fluid Chromatography (SFC) Protocol

SFC is a powerful technique for chiral separations, often providing faster analysis times and reduced consumption of organic solvents compared to HPLC.[5][6][7] It utilizes a supercritical fluid, typically carbon dioxide, as the main mobile phase.[5]

  • Instrumentation: Supercritical Fluid Chromatography system with a back-pressure regulator, column oven, and UV detector.

  • Column: Polysaccharide-based chiral column (e.g., Chiralpak® AD-3R or similar).

  • Mobile Phase: Supercritical CO₂ and Methanol with 0.1% Trifluoroacetic Acid (TFA) as an additive.

  • Gradient: 5% to 40% Methanol over 5 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the racemic this compound in methanol to a concentration of approximately 1 mg/mL.

Mandatory Visualizations

Experimental and Validation Workflows

The following diagrams illustrate the logical workflows for method development and validation of a chiral separation method.

Chiral_Method_Development_Workflow cluster_0 Method Development cluster_1 Method Validation Analyte Characterization Analyte Characterization Column & Stationary Phase Screening Column & Stationary Phase Screening Analyte Characterization->Column & Stationary Phase Screening Physicochemical Properties Mobile Phase Optimization Mobile Phase Optimization Column & Stationary Phase Screening->Mobile Phase Optimization Initial Hits Temperature & Flow Rate Tuning Temperature & Flow Rate Tuning Mobile Phase Optimization->Temperature & Flow Rate Tuning Improved Separation Optimized Method Optimized Method Temperature & Flow Rate Tuning->Optimized Method Specificity Specificity Optimized Method->Specificity Start Validation Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy & Precision Accuracy & Precision Linearity & Range->Accuracy & Precision LOD & LOQ LOD & LOQ Accuracy & Precision->LOD & LOQ Robustness Robustness LOD & LOQ->Robustness Validated Method Validated Method Robustness->Validated Method

Caption: Logical workflow for chiral method development and validation.

Chiral_Separation_Technique_Comparison cluster_hplc Chiral HPLC cluster_gc Chiral GC cluster_sfc Chiral SFC hplc_sample Sample in Mobile Phase hplc_separation Polysaccharide Column hplc_sample->hplc_separation hplc_detection UV Detector hplc_separation->hplc_detection gc_derivatization Derivatization (Esterification) gc_sample Derivatized Sample gc_derivatization->gc_sample gc_separation Cyclodextrin Column gc_sample->gc_separation gc_detection FID/MS Detector gc_separation->gc_detection sfc_sample Sample in Co-solvent sfc_separation Polysaccharide Column sfc_sample->sfc_separation sfc_detection UV Detector sfc_separation->sfc_detection

Caption: Comparative workflow of different chiral separation techniques.

Conclusion

The validation of a chiral HPLC method for the separation of this compound enantiomers is a crucial step in ensuring accurate and reliable quantitative analysis. The use of a polysaccharide-based chiral stationary phase under normal-phase conditions is a well-established and effective approach. While direct experimental data for this compound is limited in public literature, the provided protocol based on a structurally similar compound offers a robust starting point for method development and validation.

Alternative techniques such as chiral GC and SFC present viable options with distinct advantages. Chiral GC, following a necessary derivatization step, can provide high resolution and sensitivity. Chiral SFC offers the significant benefits of faster analysis times and reduced environmental impact due to lower organic solvent consumption. The choice of the optimal method will ultimately depend on the specific requirements of the analysis, including sample matrix, required throughput, and available instrumentation. This guide provides the foundational information for researchers and scientists to select, develop, and validate a suitable chiral separation method for this compound and similar chiral carboxylic acids.

References

A Comparative Guide to the Analytical Determination of 2-Methylhexanoic Acid: LOD & LOQ

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of metabolites like 2-Methylhexanoic acid are critical. This guide provides a comparative overview of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of this compound, crucial parameters for assessing analytical method sensitivity.[1][2]

Understanding LOD and LOQ

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by an analytical procedure, though not necessarily quantified with precision.[3] It is often determined by a signal-to-noise ratio of 3:1.[1][4] The Limit of Quantification (LOQ) represents the lowest concentration that can be quantitatively measured with acceptable precision and accuracy, typically defined by a signal-to-noise ratio of 10:1.[1][4] These parameters are fundamental in method validation and ensure the reliability of analytical data.[2]

Analytical Approaches for this compound

Due to its chemical properties as a medium-chain fatty acid, this compound can be analyzed by several advanced analytical techniques.[5][6] The most common and effective methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.[7]

Data Presentation: A Comparative Overview

Analytical MethodCompound TypeEstimated LODEstimated LOQSample MatrixReference
GC-MS Short-chain hydroxy acid1-5 µMNot SpecifiedBiological Fluids[8]
LC-MS/MS Short/Medium-chain fatty acids (e.g., Hexanoic acid)3 ng/mL10 ng/mLSerum[9]
UPLC-MS/MS Hexanoic acid derivative< 0.005 mg/kg< 0.015 mg/kgSoil, Cotton[10]

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical results. Below are representative protocols for the analysis of short and medium-chain fatty acids, adaptable for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds.[11] Due to the polar nature of this compound, a derivatization step is necessary to increase its volatility for GC analysis.[8]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 300 µL of a biological sample (e.g., plasma, serum), add an appropriate internal standard.

  • Perform liquid-liquid extraction by adding 1.5 mL of ethyl acetate (B1210297).

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction with another 1.5 mL of ethyl acetate and combine the organic layers.

  • Evaporate the pooled organic solvent to complete dryness under a gentle stream of nitrogen at 40°C.[8]

2. Derivatization (Silylation)

  • To the dried residue, add a silylating reagent (e.g., 50 µL of BSTFA with 1% TMCS).

  • Incubate the mixture at 60°C for 30 minutes to ensure complete derivatization.[8]

3. GC-MS Analysis

  • GC Column: DB-5ms column or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • Carrier Gas: Helium.

  • Mass Spectrometer: Electron Ionization (EI) source.

  • Detection: Scan mode or Selected Ion Monitoring (SIM) for higher sensitivity.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity, often without the need for extensive derivatization for some organic acids.[7] However, derivatization can enhance ionization efficiency and chromatographic retention for short and medium-chain fatty acids.[12]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of serum, add 100 µL of cold isopropanol (B130326) and an internal standard.

  • Centrifuge at 13,400 RPM for 5 minutes.[9]

2. Derivatization (Optional but Recommended)

  • Transfer 100 µL of the supernatant to a clean vial.

  • Add 50 µL of 50 mM 3-nitrophenylhydrazine (B1228671) (3-NPH), 50 µL of 50 mM N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and 50 µL of 7% pyridine (B92270) in methanol.

  • Incubate at 37°C for 30 minutes.

  • Dilute the solution with 250 µL of 0.5% formic acid in water before injection.[9]

3. LC-MS/MS Analysis

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% formic acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI).[9]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the logical flow of each analytical method.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis start Biological Sample lleq Liquid-Liquid Extraction start->lleq evap Evaporation to Dryness lleq->evap deriv Silylation evap->deriv gcms Injection & Separation deriv->gcms ms Detection & Quantification gcms->ms

GC-MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization (Optional) cluster_analysis LC-MS/MS Analysis start Biological Sample precip Protein Precipitation start->precip deriv 3-NPH Derivatization precip->deriv lcms Injection & Separation deriv->lcms msms Detection & Quantification lcms->msms

LC-MS/MS Experimental Workflow

This guide provides a foundational understanding and practical protocols for the determination of this compound. Researchers are encouraged to adapt and validate these methods to suit their specific analytical needs and sample matrices to achieve reliable and sensitive quantification.

References

A Researcher's Guide to Derivatization Reagents for 2-Methylhexanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of 2-Methylhexanoic acid, a branched-chain fatty acid, is crucial in various fields, including metabolism studies and pharmaceutical development. Due to its polarity and relatively low volatility, direct analysis by gas chromatography (GC) can be challenging, often resulting in poor peak shape and low sensitivity. Derivatization is a key sample preparation step that chemically modifies the analyte to improve its chromatographic behavior and detection. This guide provides a comprehensive comparison of common derivatization reagents for this compound, supported by experimental data and detailed protocols to facilitate an informed choice for your analytical needs.

Comparison of Key Derivatization Reagents

The selection of a suitable derivatization reagent is critical for successful analysis and depends on factors such as the analytical technique (GC-MS or LC-MS), the required sensitivity, and the chemical nature of the analyte. For this compound, the primary derivatization strategies involve silylation and esterification to increase volatility and thermal stability for GC analysis.

Derivatization ReagentReagent TypeTarget Functional GroupTypical Reaction ConditionsDerivative StabilityKey AdvantagesKey Disadvantages
BSTFA + 1% TMCS SilylationCarboxylic Acid (-COOH)60-80°C for 30-60 min[1][2]Moderate, moisture-sensitive[3]Highly reactive, effective for a broad range of compounds, byproducts are volatile.[4]Moisture sensitive, requires anhydrous conditions.[4]
MSTFA SilylationCarboxylic Acid (-COOH)60°C for 60 min[3]Good, generally more stable than BSTFA derivatives.[4]Very strong silylating agent, more volatile byproducts than BSTFA, often favored for challenging compounds.[4][5]Moisture sensitive, can be more expensive than BSTFA.
BF₃-Methanol (14%) Esterification (Methylation)Carboxylic Acid (-COOH)50-60°C for 60 min[3]High, methyl esters are generally stable.Cost-effective, produces stable derivatives, less moisture sensitive than silylation reagents.Reaction conditions can be harsh, may not be suitable for all analytes.
H₂SO₄ in Methanol (2%) Esterification (Methylation)Carboxylic Acid (-COOH)60°C for 1 hour[6]High, methyl esters are generally stable.Inexpensive and readily available catalyst.Slower reaction times compared to BF₃-Methanol.[7]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving reliable and accurate results. Below are representative protocols for the derivatization of this compound using silylation and esterification reagents.

Protocol 1: Silylation using BSTFA + 1% TMCS

This protocol is a general guideline for the trimethylsilylation of carboxylic acids and can be adapted for this compound.

Materials:

  • This compound standard or sample extract (dried)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., acetonitrile, pyridine)

  • Reaction vials with caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Ensure the sample containing this compound is completely dry. Moisture will deactivate the silylating reagent.

  • To the dried sample in a reaction vial, add 100 µL of BSTFA with 1% TMCS.[1]

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 80°C for 60 minutes to ensure complete derivatization.[1]

  • After cooling to room temperature, the sample is ready for injection into the GC-MS.

Protocol 2: Esterification (Methylation) using 2% H₂SO₄ in Methanol

This protocol describes the formation of fatty acid methyl esters (FAMEs) and is suitable for this compound.

Materials:

  • This compound standard or sample extract (dried)

  • 2% (v/v) Sulfuric acid in methanol

  • n-Hexane

  • Saturated sodium bicarbonate solution

  • Reaction vials with caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • GC-MS system

Procedure:

  • To the dried sample in a reaction vial, add 1 mL of 2% (v/v) sulfuric acid in methanol.[6]

  • Cap the vial tightly and heat at 60°C for 1 hour.[6]

  • After cooling to room temperature, add 1 mL of n-hexane and 0.5 mL of saturated sodium bicarbonate solution to neutralize the acid and extract the methyl ester.[6]

  • Vortex the mixture for 1 minute.

  • Centrifuge to separate the layers.

  • Carefully transfer the upper hexane (B92381) layer containing the 2-methylhexanoate to a clean GC vial for analysis.[6]

Chiral Derivatization for Enantiomeric Analysis

Since this compound is a chiral molecule, distinguishing between its enantiomers is often necessary, particularly in pharmaceutical and biological studies. This can be achieved by using a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.

Protocol 3: Chiral Derivatization using a Chiral Amine

This is a general approach for the chiral derivatization of carboxylic acids.

Materials:

Procedure:

  • Dissolve the this compound sample in anhydrous DCM in a reaction vial.

  • Add 1.2 equivalents of the chiral amine.

  • Add 1.1 equivalents of the coupling agent (e.g., DCC).

  • Seal the vial and allow the reaction to proceed at room temperature for 2 hours with gentle stirring.

  • The resulting diastereomeric amides can be analyzed by HPLC or GC after a suitable workup to remove excess reagents.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the general workflows for derivatization and analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound Extract Extraction & Drying Sample->Extract Reagent Add Derivatization Reagent (e.g., BSTFA or H₂SO₄/MeOH) Extract->Reagent React Heating & Reaction Reagent->React GCMS GC-MS Analysis React->GCMS Data Data Processing & Quantification GCMS->Data

General workflow for derivatization and GC-MS analysis.

G cluster_silylation Silylation cluster_esterification Esterification Analyte This compound (-COOH) BSTFA BSTFA + TMCS Methanol Methanol + Acid Catalyst (H₂SO₄ or BF₃) TMS_Derivative Trimethylsilyl Ester (-COOSi(CH₃)₃) BSTFA->TMS_Derivative Heat Methyl_Ester Methyl Ester (-COOCH₃) Methanol->Methyl_Ester Heat

References

Safety Operating Guide

2-Methylhexanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 2-Methylhexanoic acid is critical for ensuring laboratory safety and environmental protection. As a corrosive and flammable substance, it requires handling and disposal according to strict protocols. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste safely and in compliance with regulations.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be fully aware of its hazards and to use appropriate personal protective equipment (PPE).

  • Hazard Identification : This chemical is classified as hazardous. It is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[1][2] Inhalation may cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated area or a chemical fume hood.[1] Essential PPE includes:

    • Eye Protection : Chemical safety goggles and a face shield.

    • Hand Protection : Wear appropriate chemical-resistant gloves.[1]

    • Body Protection : A lab coat or other protective clothing is necessary to prevent skin contact.[1]

  • Handling : Keep the chemical away from heat, sparks, and open flames.[1] Use non-sparking tools and take precautionary measures against static discharge.[1] Do not ingest or breathe mists or vapors.[1] Ensure eyewash stations and safety showers are readily accessible.[1]

Chemical and Physical Properties

Understanding the properties of this compound is essential for its safe handling and storage.

PropertyValue
CAS Number 4536-23-6[1]
Molecular Formula C₇H₁₄O₂[2]
Molecular Weight 130.19 g/mol [2]
Appearance Colorless to light yellow liquid[2]
Flash Point 57 °C (134.6 °F) - closed cup
Boiling Point 209-210 °C
Density 0.918 g/mL at 25 °C
Hazards Flammable Liquid (Category 3), Skin Corrosion (Category 1B), Eye Damage (Category 1)[1]

Proper Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[1] Under no circumstances should it be disposed of down the sanitary sewer.[3][4] Adherence to institutional and local regulations is mandatory.

Experimental Methodology for Waste Handling and Disposal
  • Waste Segregation and Collection :

    • Collect waste this compound and any materials contaminated with it (e.g., paper towels, pipette tips) in a designated hazardous waste container.[4]

    • Crucially, do not mix this waste stream with other chemicals , especially bases, oxidizing agents, cyanides, or sulfides, to prevent violent reactions.[1][5][6]

  • Container Selection :

    • Use a container made of compatible material (e.g., glass or specific types of plastic) that will not react with the acid.[3][5] The original product container is often the best choice.[3]

    • Acids should never be stored in metal containers.[4][5]

    • The container must be in good condition, free from leaks, and have a secure, screw-top cap.[3][5] Do not fill the container beyond 90% capacity to allow for expansion.[5]

  • Waste Container Labeling :

    • Label the container clearly with a "Hazardous Waste" label as soon as waste is added.[4]

    • The label must include the full chemical name: "this compound".[4] If it is a mixture, list all components and their approximate percentages.[5]

    • Ensure the appropriate hazard pictograms (Corrosive, Flammable) are clearly visible on the label.[6]

  • Temporary Storage :

    • Store the sealed waste container in a designated, cool, and well-ventilated satellite accumulation area.[1][4]

    • The storage location must be away from heat sources, sparks, and open flames.[1]

    • Store acids in a dedicated acid cabinet and segregate them from bases and other incompatible chemical classes.[4][5]

    • Utilize secondary containment (such as a tub or bucket) to contain potential leaks or spills.[3][4]

  • Arranging for Final Disposal :

    • Dispose of the waste through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[3][4]

    • Follow your organization's specific procedures for requesting a chemical waste pickup.[4]

    • Waste generators are responsible for ensuring the waste is classified, packaged, and disposed of in accordance with all local, regional, and national regulations.[1][7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generation: This compound container Select Compatible Waste Container (Glass, Non-Metal) start->container label Label Container: 'Hazardous Waste: This compound' + Hazards container->label segregate Segregate from Incompatibles (e.g., Bases, Oxidizers) label->segregate store Store in Designated Area (Cool, Ventilated, Secondary Containment) segregate->store contact Request Pickup from EHS or Licensed Waste Contractor store->contact end_node Proper & Compliant Disposal contact->end_node

Caption: Decision workflow for the disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Methylhexanoic acid, including detailed operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can mitigate risks and ensure the integrity of your work.

This compound is a flammable liquid and vapor that can cause severe skin burns, eye damage, and respiratory irritation.[1] Strict adherence to safety protocols is crucial when handling this chemical.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] Below is a summary of its hazard classifications:

  • Flammable liquids: Category 3[1]

  • Skin Corrosion/Irritation: Category 1[1]

  • Serious Eye Damage/Eye Irritation: Category 1[1]

  • Specific target organ toxicity (single exposure): Category 3 (Target Organs: Respiratory system)[1]

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

PropertyValue
CAS Number 4536-23-6[1]
Molecular Formula C7H14O2[2]
Molecular Weight 130.18 g/mol [2]
Appearance Colorless to light yellow clear liquid[3]
Boiling Point 209-210 °C[4]
Density 0.918 g/mL at 25 °C[4]
Flash Point 57 °C (134.6 °F) - closed cup
Vapor Pressure 0.0576 mmHg at 25 °C

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is non-negotiable when handling this compound.

PPE CategorySpecifications
Eye/Face Protection Wear safety goggles and a face shield.[5][6]
Skin Protection Wear chemical-resistant gloves (e.g., nitrile or butyl rubber), a lab coat, and other protective clothing to prevent skin contact.[6][7]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. A type ABEK (EN14387) respirator filter is recommended.[1]

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure and accidents.

1. Preparation:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[8]

  • Ensure all necessary PPE is in good condition and worn correctly.

  • Have spill control materials readily available.

  • Remove all sources of ignition from the work area.[1]

2. Handling:

  • Avoid breathing mist, vapors, or spray.[1]

  • Do not get the chemical in your eyes, on your skin, or on your clothing.[1]

  • Use only non-sparking tools.[1]

  • Ground and bond containers when transferring material to prevent static discharge.[1]

3. First-Aid Measures:

  • If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor.[1][3]

  • If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes.[1][3] Seek immediate medical attention.[8]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1][3]

  • If swallowed: Rinse mouth. DO NOT induce vomiting.[1][3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste in a suitable, closed, and properly labeled container.[1]

  • Do not mix with other waste streams unless explicitly permitted.

2. Disposal Procedure:

  • Dispose of contents and container to an approved waste disposal plant.[1][3]

  • Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]

  • Contaminated packaging should be triple rinsed and offered for recycling or reconditioning, or punctured to make it unusable before disposal in a sanitary landfill.[9]

SafeHandlingWorkflow start Start: Handling this compound prep 1. Preparation start->prep assess_hazards Assess Hazards & Review SDS prep->assess_hazards gather_ppe Gather Appropriate PPE assess_hazards->gather_ppe prepare_work_area Prepare Well-Ventilated Work Area (Fume Hood) gather_ppe->prepare_work_area handling 2. Safe Handling prepare_work_area->handling use_chemical Use Chemical Following Safe Practices handling->use_chemical spill_or_exposure Spill or Exposure? use_chemical->spill_or_exposure first_aid Administer First Aid & Seek Medical Attention spill_or_exposure->first_aid Yes (Exposure) spill_cleanup Follow Spill Cleanup Procedure spill_or_exposure->spill_cleanup Yes (Spill) disposal 3. Disposal spill_or_exposure->disposal No first_aid->handling spill_cleanup->handling collect_waste Collect Waste in Labeled Container disposal->collect_waste dispose_waste Dispose via Approved Waste Disposal Service collect_waste->dispose_waste end End dispose_waste->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.